molecular formula C22H28O3 B15607072 MG149

MG149

Número de catálogo: B15607072
Peso molecular: 340.5 g/mol
Clave InChI: WBHQYBZRTAEHRR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MG149 is a useful research compound. Its molecular formula is C22H28O3 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[2-(4-heptylphenyl)ethyl]-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-2-3-4-5-6-8-17-11-13-18(14-12-17)15-16-19-9-7-10-20(23)21(19)22(24)25/h7,9-14,23H,2-6,8,15-16H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHQYBZRTAEHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)CCC2=C(C(=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Histone Acetyltransferase Inhibitor MG149: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG149 is a small molecule inhibitor of histone acetyltransferases (HATs), demonstrating notable activity against Tip60 (KAT5) and Males absent On the First (MOF/KAT8). By competitively binding to the acetyl-CoA binding site, this compound effectively curtails the acetylation of histone and non-histone protein targets, thereby influencing a cascade of cellular processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, impact on critical signaling pathways, and a summary of its quantitative inhibitory activity. Furthermore, it supplies detailed protocols for key experimental assays relevant to the study of this compound and visual representations of its mechanistic pathways to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action

This compound functions as a potent inhibitor of the MYST family of histone acetyltransferases, with demonstrated activity against Tip60 (also known as KAT5) and MOF (also known as KAT8).[1][2] The primary mechanism of inhibition is competitive with respect to the acetyl coenzyme A (acetyl-CoA) binding site on these enzymes.[1][2] By occupying this site, this compound prevents the transfer of acetyl groups from acetyl-CoA to the lysine (B10760008) residues of histone and non-histone protein substrates. This action effectively blocks the catalytic activity of Tip60 and MOF, leading to a reduction in the acetylation of their respective targets.[1]

The inhibition of Tip60 and MOF by this compound has been shown to have downstream effects on several critical cellular signaling pathways, including those involved in gene transcription, DNA damage repair, and cell cycle control.[1][3] Notably, this compound has been observed to inhibit the p53 and NF-κB pathways.[1]

Quantitative Data Summary

The inhibitory activity of this compound against its primary targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeIC50 Value (μM)Assay ConditionsReference
Tip60 (KAT5)74Cell-free assay[1][2]
MOF (KAT8)47Cell-free assay using [14C]AC-CoA and histone H4 as substrates.[1][2]
PCAF>200Cell-free assay[2]
p300>200Cell-free assay[2]

Impact on Cellular Signaling Pathways

This compound's inhibition of Tip60 and MOF leads to the modulation of multiple downstream signaling pathways critical in various pathological conditions, including cancer and inflammatory diseases.

Inhibition of KAT5-mediated c-Myc Acetylation

In the context of anaplastic thyroid cancer, this compound has been shown to suppress tumor progression by inhibiting the acetylation of the oncoprotein c-Myc, which is mediated by KAT5.[4] This leads to reduced c-Myc stability and subsequent downregulation of its transcriptional program, resulting in decreased cell proliferation, migration, and invasion, and an increase in apoptosis.[4]

This compound This compound KAT5 KAT5 This compound->KAT5 inhibits Acetylated_c_Myc Acetylated c-Myc (Stabilized) KAT5->Acetylated_c_Myc acetylates c_Myc c_Myc Proliferation Cell Proliferation, Migration, Invasion Acetylated_c_Myc->Proliferation promotes Apoptosis Apoptosis Acetylated_c_Myc->Apoptosis inhibits

This compound inhibits KAT5-mediated c-Myc acetylation.
Attenuation of Allergic Airway Inflammation via KAT8 Inhibition

In allergic asthma models, this compound alleviates airway inflammation and hyperresponsiveness by inhibiting KAT8-mediated acetylation of IL-33.[5][6] This inhibition reduces the stability of the IL-33 protein, leading to its ubiquitination and subsequent degradation.[5] The decrease in IL-33 levels results in reduced downstream inflammatory responses.[5]

This compound This compound KAT8 KAT8 This compound->KAT8 inhibits Acetylated_IL33 Acetylated IL-33 (Stabilized) KAT8->Acetylated_IL33 acetylates IL33 IL-33 Inflammation Airway Inflammation & Hyperresponsiveness Acetylated_IL33->Inflammation promotes

This compound inhibits KAT8-mediated IL-33 acetylation.
Modulation of the PI3K/AKT Pathway

This compound treatment has been observed to reduce the expression of TNK2 and phosphorylated AKT (p-AKT), indicating an inhibitory effect on the PI3K/AKT signaling pathway.[3] MOF (KAT8) can regulate the transcription of TNK2, which in turn activates the PI3K/AKT pathway.[3] By inhibiting MOF, this compound can downregulate this pathway, which is often hyperactivated in cancer.[3]

This compound This compound MOF MOF (KAT8) This compound->MOF inhibits TNK2 TNK2 MOF->TNK2 promotes transcription PI3K_AKT PI3K/AKT Pathway TNK2->PI3K_AKT activates Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation promotes

This compound inhibits the MOF-TNK2-PI3K/AKT signaling axis.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)

This protocol is adapted from methods used for measuring the activity of HATs like MOF.[1]

Materials:

  • Recombinant human MOF (KAT8) enzyme

  • Histone H4 peptide or full-length protein

  • [14C]-labeled Acetyl-Coenzyme A ([14C]AC-CoA)

  • This compound stock solution (in DMSO)

  • 5x HAT Assay Buffer (250 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM EDTA, 5 mM DTT)

  • P81 phosphocellulose paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare the HAT reaction mixture in a final volume of 30 µL. For each reaction, combine:

    • 6 µL of 5x HAT Assay Buffer

    • 1 µg of histone H4 substrate

    • Varying concentrations of this compound (or DMSO as a vehicle control)

    • Nuclease-free water to a volume of 25 µL

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding 5 µL of [14C]AC-CoA (to a final concentration of ~1 µM).

  • Incubate the reaction at 30°C for 30 minutes.

  • Spot 25 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 50 mM sodium bicarbonate buffer (pH 9.0).

  • Air dry the P81 paper.

  • Place the dried paper in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control to determine the IC50 value.

Western Blot Analysis of Histone Acetylation

This protocol is for detecting changes in histone acetylation levels in cells treated with this compound.

Materials:

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15% acrylamide)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H4K16ac, anti-total Histone H4)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound (and a DMSO vehicle control) for the specified duration (e.g., 24 hours).

  • Wash the cells twice with ice-cold PBS and lyse them with 100 µL of RIPA buffer per well.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-H4K16ac) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL detection reagent.

  • The membrane can be stripped and re-probed with an antibody against total histone H4 for loading control.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol is to investigate the interaction between a HAT (e.g., KAT5 or KAT8) and its substrate or associated proteins.

Materials:

  • Cell lysate (prepared as in the Western blot protocol)

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for immunoprecipitation (e.g., anti-KAT5 or anti-KAT8)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., TBST)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or Laemmli buffer)

  • Primary and secondary antibodies for Western blot detection

Procedure:

  • Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

  • Collect the pre-cleared lysate.

  • Incubate the pre-cleared lysate with the primary antibody for immunoprecipitation (or a control IgG) overnight at 4°C with gentle rotation.

  • Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Wash the beads three to five times with ice-cold wash buffer.

  • Elute the immunoprecipitated proteins from the beads by adding elution buffer. If using Laemmli buffer, boil for 5-10 minutes.

  • Analyze the eluted proteins by Western blotting, probing for the protein of interest and its potential interacting partners.

cluster_0 Cell Lysis & Pre-clearing cluster_1 Immunoprecipitation cluster_2 Washing & Elution cluster_3 Analysis Cell_Lysate Prepare Cell Lysate Pre_clear Pre-clear with Protein A/G Beads Cell_Lysate->Pre_clear IP Incubate with Primary Antibody Pre_clear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute WB Western Blot Analysis Elute->WB

References

An In-Depth Technical Guide to the Histone Acetyltransferase Inhibitor MG149

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MG149 is a cell-permeable, 6-alkylsalicylate and anacardic acid analog that functions as a histone acetyltransferase (HAT) inhibitor.[1] It displays marked selectivity for the MYST family of HATs, including Tip60 (KAT5) and MOF (KAT8), by targeting the acetyl-CoA binding site.[2][3] Research has demonstrated its activity across multiple biological contexts, including oncology, immunology, and cellular stress response. In cancer models, this compound has been shown to suppress tumor progression, reduce recurrence, and enhance the efficacy of standard chemotherapies by modulating key signaling pathways involving c-Myc and p53.[4][5][6] In inflammatory models, it alleviates allergic airway inflammation by inhibiting KAT8-mediated acetylation of IL-33.[7][8] Furthermore, this compound impacts fundamental cellular processes such as DNA damage repair, apoptosis, and mitophagy.[4][9][10] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, quantitative biological data, and key experimental protocols.

Chemical and Physical Properties

This compound is a white to beige powder, soluble in DMSO.[2] Its key properties are summarized below.

PropertyValueReference
Molecular Weight 340.46 g/mol [2]
Form Powder
Color White to beige
Solubility DMSO: 68 mg/mL (199.72 mM)[2]
Storage Temperature 2-8°C
SMILES String OC1=C(C(CCC2=CC=C(C=C2)CCCCCCC)=CC=C1)C(O)=O
InChI Key WBHQYBZRTAEHRR-UHFFFAOYSA-N

Mechanism of Action

This compound's primary mechanism is the inhibition of MYST family histone acetyltransferases. It targets the acetyl-CoA binding pocket, with kinetic studies revealing different modes of inhibition for specific enzymes. For Tip60, the inhibition is competitive with respect to acetyl-CoA and non-competitive with the histone substrate, while for KAT8, it is uncompetitive with Ac-CoA. This inhibition of HAT activity leads to the modulation of numerous downstream signaling pathways.

In models of allergic asthma, this compound has been shown to inhibit lysine (B10760008) acetyltransferase 8 (KAT8).[1][7] This prevents the acetylation of IL-33, a key cytokine in allergic responses, thereby reducing airway hyperresponsiveness and inflammation.[7][8]

MG149_Inflammation_Pathway This compound This compound KAT8 KAT8 (MOF) This compound->KAT8 inhibits IL33_acetylation IL-33 Acetylation KAT8->IL33_acetylation promotes Inflammation Airway Inflammation & Hyperresponsiveness IL33_acetylation->Inflammation leads to

This compound pathway in allergic inflammation.

This compound impacts several cancer-related pathways. In anaplastic thyroid cancer, it inhibits KAT5 (Tip60), which suppresses the KAT5-mediated acetylation of the oncoprotein c-Myc, leading to reduced tumor growth and metastasis.[6] In triple-negative breast cancer, sequential treatment with this compound following doxorubicin (B1662922) reduces tumor recurrence by increasing DNA damage and apoptosis while decreasing the expression of cell cycle inhibitors like p21, p27, and p53.[4][5]

MG149_Cancer_Pathway This compound This compound KAT5 KAT5 (Tip60) This compound->KAT5 inhibits cMyc_acetylation c-Myc Acetylation KAT5->cMyc_acetylation promotes cMyc_stabilization c-Myc Stabilization cMyc_acetylation->cMyc_stabilization Tumor_Progression Tumor Progression & Metastasis cMyc_stabilization->Tumor_Progression

This compound's anti-tumor mechanism via KAT5/c-Myc.

This compound plays a role in the response to cellular stressors like X-ray radiation. It can attenuate radiation-induced apoptosis in cardiomyocytes by inhibiting MOF (KAT8)-mediated acetylation of p53 at lysine 120.[9] Additionally, this compound has been identified as an inhibitor of the initial steps of PINK1-dependent mitophagy, a critical cellular process for clearing damaged mitochondria.[10][11][12][13] This is achieved by impairing PINK1 activation and the subsequent phosphorylation of Parkin and ubiquitin.[11][14]

MG149_Stress_Pathway cluster_radiation X-Ray Radiation Response cluster_mitophagy PINK1-Dependent Mitophagy XRay X-Ray Radiation MOF MOF (KAT8) XRay->MOF upregulates p53_acetylation p53 K120 Acetylation MOF->p53_acetylation Apoptosis Apoptosis p53_acetylation->Apoptosis Mito_Damage Mitochondrial Depolarization PINK1 PINK1 Activation Mito_Damage->PINK1 Parkin_Phos Parkin/Ubiquitin Phosphorylation PINK1->Parkin_Phos Mitophagy Mitophagy Parkin_Phos->Mitophagy This compound This compound This compound->MOF inhibits This compound->PINK1 inhibits

This compound's role in cellular stress pathways.

Quantitative Biological Data

This compound shows selective inhibitory activity against MYST family HATs.

Target EnzymeActivity MetricValueReference
Tip60 (KAT5) IC₅₀74 μM[2][3][10]
MOF (KAT8) IC₅₀47 μM[2][3][10]
KAT8 Kᵢ39 ± 7.7 μM[1]
p300 IC₅₀> 200 μM
PCAF IC₅₀>> 200 μM
Rice SNAT1 Inhibition~80% at 50 μM[15]
Rice SNAT2 InhibitionModerate[15][16]

Effective concentrations of this compound have been determined in various cell-based assays.

Cell/Tissue ModelConcentrationDurationObserved EffectReference
Murine PCLS 5 - 10 μM20 hoursInhibition of histone acetylation; reduced pro-inflammatory gene expression[1]
H9c2 Cardiomyocytes 5 μM24 hoursAmeliorated radiation-induced proliferation inhibition and apoptosis[9]
Hepatocellular Carcinoma Varies72 hoursSynergistic anti-proliferation effect with sorafenib (B1663141)[17]
Anaplastic Thyroid Cancer VariesN/AInhibited proliferation, migration, invasion; induced apoptosis[6]
Mitophagy Studies 100 µM6 hoursInhibition of PINK1-dependent mitophagy initiation[11]
Rice Seedlings 100 μM24 hoursDecreased melatonin (B1676174) production by 1.6-fold[15][16]

This compound has demonstrated therapeutic potential in preclinical animal models.

Mouse ModelDosage & RouteTreatment ScheduleOutcomeReference
Bladder Cancer Xenograft 5 mg/kg, i.p.Not specifiedSignificant suppression of tumor growth[18]
Allergic Asthma N/A, i.p.60 mins prior to HDM challengeReduced airway hyperresponsiveness and inflammation[8][18]
Anaplastic Thyroid Cancer Xenograft N/AN/AInhibited tumor growth and lung metastasis[6]
TNBC (MDA-MB-231 & PDX1) N/ASequentially after DoxorubicinEffectively controlled tumor growth[4][5]

Key Experimental Protocols

This protocol provides a generalized procedure for evaluating this compound efficacy in a xenograft mouse model.[18]

Materials:

  • Nude mice (e.g., BALB/c nude)

  • UMUC3 human bladder cancer cells

  • This compound compound

  • Vehicle: Dimethyl sulfoxide (B87167) (DMSO) and sterile Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Sterile syringes, needles, and standard animal housing equipment

Methodology:

  • Cell Culture: Culture UMUC3 cells under standard conditions.

  • Animal Preparation: Acclimatize nude mice according to institutional guidelines.

  • Cell Implantation: Subcutaneously implant UMUC3 cells (typically mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth & Grouping: Allow tumors to reach a palpable size. Randomize mice into treatment and control (vehicle) groups.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. On injection days, dilute the stock with sterile PBS to achieve the final concentration for a 5 mg/kg dose, ensuring the final DMSO concentration is non-toxic (<10%).

  • Administration: Administer the this compound solution or vehicle via intraperitoneal (i.p.) injection according to the study schedule.

  • Monitoring & Endpoint: Measure tumor volume regularly (e.g., with calipers). Monitor animal weight and health. At the study endpoint, collect tumors for further analysis.

G A 1. Prepare Murine Precision-Cut Lung Slices (PCLS) B 2. Pre-treat with Stimulus (e.g., LPS/IFNγ) A->B C 3. Incubate with this compound (5-10 µM) or Vehicle for 20h B->C D 4. Harvest PCLS C->D E 5a. Histone Extraction D->E F 5b. RNA Extraction D->F G 6a. Mass Spectrometry Analysis of Histone Acetylation E->G H 6b. qPCR Analysis of Pro-inflammatory Genes F->H I 7. Data Analysis & Correlation G->I H->I

References

The Discovery of MG149: A Potent Inhibitor of the Histone Acetyltransferase Tip60

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MG149 has emerged as a significant small molecule inhibitor of the MYST family of histone acetyltransferases (HATs), demonstrating potent activity against Tip60 (KAT5) and Males absent on the first (MOF, KAT8). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of this compound. It is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, oncology, and neurodegenerative diseases. This document details the quantitative inhibitory data, provides in-depth experimental protocols for key assays, and visualizes the intricate signaling pathways modulated by this compound.

Introduction to Tip60 and its Role in Disease

Tip60, also known as KAT5, is a crucial histone acetyltransferase that plays a pivotal role in a multitude of cellular processes. As a member of the MYST family, Tip60 is involved in transcriptional regulation, DNA damage repair, cell cycle control, and apoptosis[1][2]. It acetylates both histone (H2A, H4) and non-histone proteins, including key cellular players like the tumor suppressor p53 and the ATM kinase[1][2]. Given its central role, the dysregulation of Tip60 activity has been implicated in the pathogenesis of various diseases, most notably cancer and neurodegenerative disorders[3][4][5]. The aberrant function of Tip60 can either promote or suppress tumorigenesis depending on the cellular context, making it a compelling target for therapeutic intervention[6].

This compound: A Selective Tip60 Inhibitor

This compound is a 6-alkylsalicylate derivative identified as a potent inhibitor of Tip60[7]. It exhibits a competitive mechanism of action by targeting the acetyl-CoA binding site of the enzyme[2][8]. This mode of inhibition prevents the transfer of acetyl groups to substrate proteins, thereby modulating Tip60-dependent cellular pathways.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against several histone acetyltransferases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its activity against Tip60 and MOF, with significantly less effect on other HATs like PCAF and p300.

Target EnzymeIC50 Value (µM)Assay TypeReference
Tip60 (KAT5) 74Cell-free[8][9][10]
MOF (KAT8) 47Cell-free[8][9][10]
PCAF >200Cell-free[10]
p300 >200Cell-free[10]

Key Signaling Pathways Modulated by this compound

This compound, through its inhibition of Tip60, exerts its influence on several critical signaling cascades. These pathways are integral to cellular homeostasis and are often dysregulated in disease states.

DNA Damage Response (DDR) Pathway

Tip60 is a master regulator of the DNA double-strand break (DSB) repair pathway[11]. It directly acetylates and activates the ATM kinase, a central player in initiating the DDR cascade[12]. By inhibiting Tip60, this compound can attenuate the activation of ATM and downstream signaling, potentially sensitizing cancer cells to DNA damaging agents.

DNA_Damage_Response DSB DNA Double-Strand Break Tip60 Tip60 DSB->Tip60 recruits ATM_inactive ATM (inactive) Tip60->ATM_inactive acetylates ATM_active ATM (active) ATM_inactive->ATM_active activates Downstream Downstream DDR (p53, Chk2, etc.) ATM_active->Downstream phosphorylates This compound This compound This compound->Tip60 inhibits

This compound inhibits the Tip60-mediated activation of the DNA Damage Response pathway.
p53 Signaling Pathway

The tumor suppressor protein p53 is a critical substrate of Tip60. Acetylation of p53 by Tip60 is essential for its activation, leading to the induction of cell cycle arrest or apoptosis in response to cellular stress[13]. This compound can suppress the Tip60-mediated acetylation of p53, thereby affecting p53-dependent tumor suppression.

p53_Signaling Cellular_Stress Cellular Stress (e.g., DNA Damage) Tip60 Tip60 Cellular_Stress->Tip60 activates p53_inactive p53 (inactive) Tip60->p53_inactive acetylates p53_active p53 (acetylated, active) p53_inactive->p53_active Apoptosis Apoptosis / Cell Cycle Arrest p53_active->Apoptosis induces This compound This compound This compound->Tip60 inhibits

This compound modulates the p53 signaling pathway by inhibiting Tip60-mediated acetylation.
c-Myc Regulation

Recent studies have revealed a role for Tip60 (KAT5) in the stabilization of the oncoprotein c-Myc through acetylation. Inhibition of KAT5 by this compound has been shown to suppress c-Myc acetylation, leading to its degradation and subsequent inhibition of tumor progression and metastasis in anaplastic thyroid cancer[14].

cMyc_Regulation Tip60 Tip60 (KAT5) cMyc c-Myc Tip60->cMyc acetylates cMyc_acetylated c-Myc (acetylated, stable) cMyc->cMyc_acetylated Tumor_Progression Tumor Progression & Metastasis cMyc_acetylated->Tumor_Progression promotes This compound This compound This compound->Tip60 inhibits

This compound disrupts c-Myc stability by inhibiting Tip60-mediated acetylation.

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the characterization of this compound.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (Fluorescence-based)

This assay quantifies the inhibitory effect of this compound on Tip60 activity in a cell-free system.

Materials:

  • Recombinant human Tip60 enzyme

  • Histone H4 peptide substrate

  • Acetyl-CoA

  • This compound (dissolved in DMSO)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Developing solution (containing a thiol-sensitive fluorescent probe)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the HAT assay buffer, recombinant Tip60 enzyme, and the histone H4 peptide substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Initiate the reaction by adding Acetyl-CoA to all wells.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding the developing solution.

  • Incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths of 390/460 nm).

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., anaplastic thyroid cancer cell lines CAL-62, 8505C)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value as described for the HAT inhibition assay.

Co-Immunoprecipitation (Co-IP) for Protein Acetylation

This technique is used to determine if this compound affects the acetylation of a specific protein (e.g., c-Myc) by Tip60 in a cellular context.

Materials:

  • Cells expressing the proteins of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Antibody against the bait protein (e.g., anti-c-Myc)

  • Antibody against acetylated lysine (B10760008)

  • Protein A/G magnetic beads

  • Western blotting reagents and equipment

Procedure:

  • Treat cells with this compound or a vehicle control for a specified duration.

  • Lyse the cells and collect the protein extracts.

  • Pre-clear the lysates with protein A/G beads.

  • Incubate the pre-cleared lysates with the antibody against the bait protein overnight at 4°C.

  • Add protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the antibody against acetylated lysine to detect the acetylation status of the co-immunoprecipitated protein.

  • Re-probe the membrane with the antibody against the bait protein to confirm its presence in the immunoprecipitate.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies HAT_Assay HAT Inhibition Assay (IC50 Determination) Cell_Viability Cell Viability Assay (MTT) HAT_Assay->Cell_Viability CoIP Co-Immunoprecipitation (Protein Acetylation) Cell_Viability->CoIP Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Viability->Apoptosis_Assay Xenograft Tumor Xenograft Model (e.g., Anaplastic Thyroid Cancer) CoIP->Xenograft Apoptosis_Assay->Xenograft start This compound Discovery start->HAT_Assay

A typical experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This compound represents a valuable chemical probe for elucidating the multifaceted roles of Tip60 in health and disease. Its demonstrated efficacy in preclinical cancer models, particularly in sensitizing tumors to conventional therapies, underscores its therapeutic potential[14]. Further research is warranted to optimize the selectivity and potency of this compound and to explore its therapeutic utility in a broader range of diseases, including neurodegenerative conditions where Tip60 function is also implicated. The detailed experimental frameworks provided herein offer a robust starting point for researchers aiming to investigate the biological effects of this compound and to advance the development of novel epigenetic modulators.

References

MG149: A Technical Guide to its Biological Activity as a MOF Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities of MG149, a potent small-molecule inhibitor of the MYST family of histone acetyltransferases (HATs), particularly Males absent on the first (MOF), also known as KAT8, and Tip60 (KAT5). This compound serves as a critical tool for investigating cellular processes regulated by histone acetylation and holds therapeutic potential in various disease contexts, including cancer and inflammatory conditions.

Core Mechanism of Action

This compound is a 6-alkylsalicylate derivative that functions as a competitive inhibitor by targeting the acetyl-CoA binding site of histone acetyltransferases.[1] This action prevents the transfer of acetyl groups to histone and non-histone protein substrates, thereby modulating gene expression and cellular signaling pathways. Its inhibitory activity has been quantified against several key HATs, demonstrating a degree of selectivity within the MYST family.

cluster_0 MOF/KAT8 Enzyme cluster_1 Inhibition by this compound acetyl_coa Acetyl-CoA active_site Acetyl-CoA Binding Site acetyl_coa->active_site Binds This compound This compound histone Histone H4 Substrate active_site->histone Acetylates H4K16 blocked_site Blocked Acetyl-CoA Binding Site This compound->blocked_site Competitively Binds no_acetylation Inhibition of H4K16 Acetylation blocked_site->no_acetylation This compound This compound KAT5 Tip60 (KAT5) This compound->KAT5 Inhibits cMyc_ac Acetylated c-Myc (Stable) KAT5->cMyc_ac Acetylates cMyc c-Myc cMyc_ac->cMyc Stabilizes Proliferation Cell Proliferation cMyc_ac->Proliferation Apoptosis Apoptosis cMyc_ac->Apoptosis Inhibits Metastasis Metastasis (EMT, Migration, Invasion) cMyc_ac->Metastasis This compound This compound MOF MOF (KAT8) This compound->MOF Inhibits TNK2 TNK2 Transcription MOF->TNK2 Promotes PI3K_AKT PI3K/AKT Pathway TNK2->PI3K_AKT Activates Proliferation Cell Proliferation PI3K_AKT->Proliferation Promotes This compound This compound KAT8 KAT8 This compound->KAT8 Inhibits IL33_ac Acetylated IL-33 KAT8->IL33_ac Acetylates Inflammation Airway Inflammation & Hyperresponsiveness IL33_ac->Inflammation Promotes cluster_prolif Proliferation (CCK-8) cluster_apop Apoptosis (Flow Cytometry) start Seed Cells in Plate treat Treat with this compound (Varying Concentrations & Times) start->treat cck8 Add CCK-8 Reagent treat->cck8 harvest Harvest Cells treat->harvest read_prolif Measure Absorbance (450nm) cck8->read_prolif stain Stain with Annexin V / PI harvest->stain read_apop Analyze via Flow Cytometry stain->read_apop

References

MG149's Role in Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG149 is a potent small molecule inhibitor of histone acetyltransferases (HATs), specifically targeting Tip60 (also known as KAT5) and MOF (Males absent on the first, also known as KAT8). By inhibiting these key epigenetic modifiers, this compound exerts significant influence over gene transcription, impacting a variety of cellular processes and signaling pathways. This technical guide provides an in-depth overview of the core functions of this compound in transcriptional regulation, supported by quantitative data, detailed experimental protocols, and visualizations of the signaling pathways involved.

Core Mechanism of Action: Histone Acetyltransferase Inhibition

This compound functions as a competitive inhibitor of histone acetyltransferases, with demonstrated activity against Tip60 and MOF. Histone acetyltransferases are crucial enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails. This acetylation neutralizes the positive charge of the histones, leading to a more relaxed chromatin structure that is generally permissive for gene transcription. By blocking the activity of Tip60 and MOF, this compound prevents this acetylation, thereby maintaining a more condensed chromatin state and repressing the transcription of target genes.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for assessing its efficacy.

TargetAssay TypeParameterValue (µM)Cell Line/System
Tip60 (KAT5)In vitro HAT assayIC5074
MOF (KAT8)In vitro HAT assayIC5047
MOF (KAT8)In vitro HAT assayIC5015-47
MOF (KAT8)Enzyme kineticsKi39 ± 7.7

Impact on Key Signaling Pathways and Gene Transcription

This compound has been shown to modulate several critical signaling pathways, leading to downstream effects on gene expression and cellular function.

p53 Signaling Pathway

This compound influences the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis. In response to cellular stress, such as X-ray radiation, MOF can acetylate p53 at lysine 120 (p53K120ac), which upregulates the expression of pro-apoptotic p53 target genes.[1] this compound treatment has been shown to downregulate the expression of MOF, p53, and p53K120ac.[1] This leads to an upregulation of the anti-apoptotic Bcl-2/BAX ratio, ultimately suppressing apoptosis.[1]

MG149_p53_Pathway cluster_nucleus Nucleus This compound This compound MOF MOF (KAT8) This compound->MOF inhibits p53 p53 MOF->p53 acetylates p53_ac p53-K120ac Bax Bax (pro-apoptotic) p53_ac->Bax upregulates transcription Bcl2 Bcl-2 (anti-apoptotic) p53_ac->Bcl2 downregulates transcription Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis MG149_cMyc_Pathway cluster_nucleus Nucleus This compound This compound KAT5 Tip60 (KAT5) This compound->KAT5 inhibits cMyc c-Myc KAT5->cMyc acetylates cMyc_ac Acetylated c-Myc (stabilized) TargetGenes c-Myc Target Genes cMyc_ac->TargetGenes activates transcription Proliferation Cell Proliferation & Migration TargetGenes->Proliferation MG149_IL33_Pathway cluster_nucleus Nucleus This compound This compound KAT8 MOF (KAT8) This compound->KAT8 inhibits IL33 IL-33 KAT8->IL33 acetylates IL33_ac Acetylated IL-33 (stabilized) Inflammation Inflammation IL33_ac->Inflammation promotes HAT_Assay_Workflow cluster_workflow In Vitro HAT Assay Workflow A Prepare Reaction Mix (Buffer, Substrate, Enzyme) B Add this compound (or DMSO control) A->B C Pre-incubate B->C D Initiate with Acetyl-CoA C->D E Incubate D->E F Stop Reaction E->F G Quantify Acetylation F->G H Calculate IC50 G->H ChIP_seq_Workflow cluster_workflow ChIP-seq Workflow A Cell Treatment with this compound B Cross-linking A->B C Chromatin Shearing B->C D Immunoprecipitation C->D E Reverse Cross-linking & DNA Purification D->E F Library Preparation E->F G Sequencing F->G H Data Analysis G->H Luciferase_Assay_Workflow cluster_workflow Luciferase Reporter Assay Workflow A Co-transfect Cells (Reporter & Control Plasmids) B Treat with this compound A->B C Stimulate Pathway (if applicable) B->C D Cell Lysis C->D E Measure Luciferase Activity D->E F Normalize and Analyze Data E->F qRT_PCR_Workflow cluster_workflow qRT-PCR Workflow A Cell Treatment with this compound B RNA Extraction A->B C cDNA Synthesis B->C D qPCR C->D E Data Analysis (ΔΔCt) D->E

References

MG149: A Technical Guide to a MYST Family HAT Inhibitor and its Impact on Histone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG149 is a potent and selective small molecule inhibitor of the MYST family of histone acetyltransferases (HATs), particularly targeting Tip60 (KAT5) and MOF (KAT8). By competitively binding to the acetyl-CoA binding site, this compound effectively modulates the acetylation status of both histone and non-histone proteins. This activity influences a range of cellular processes, including gene transcription, DNA damage repair, and cell cycle regulation. Consequently, this compound has emerged as a valuable tool for investigating the roles of MYST family HATs in various pathological conditions, including cancer, inflammatory diseases, and neurological disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on histone and non-histone protein acetylation, detailed experimental protocols for its study, and its impact on key signaling pathways.

Mechanism of Action

This compound is a 6-alkylsalicylate derivative that functions as a competitive inhibitor of the MYST family of histone acetyltransferases. Its primary mechanism involves targeting the acetyl-coenzyme A (acetyl-CoA) binding pocket of these enzymes. By occupying this site, this compound prevents the binding of the natural acetyl donor, acetyl-CoA, thereby inhibiting the transfer of acetyl groups to lysine (B10760008) residues on histone tails and other protein substrates. This inhibition of HAT activity leads to a reduction in histone acetylation, which is generally associated with a more condensed chromatin structure and transcriptional repression of target genes.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified against several histone acetyltransferases, demonstrating its selectivity for the MYST family. The following tables summarize the key quantitative data reported in the literature.

Table 1: Inhibitory Activity of this compound against Histone Acetyltransferases

Target EnzymeIC50 (μM)Ki (μM)Notes
Tip60 (KAT5)74Not ReportedPotent inhibitor.
MOF (KAT8)4739 ± 7.7Potent inhibitor.
PCAF>200Not ReportedLittle to no inhibition.
p300>200Not ReportedLittle to no inhibition.

Table 2: Effects of this compound on Histone and Non-Histone Protein Acetylation

ProteinAcetylation SiteCell/SystemThis compound ConcentrationEffect
Histone H4H4K16Murine precision-cut lung slices10 μMSignificant inhibition of acetylation.
p53p53K120H9c2 cellsNot SpecifiedInhibition of MOF-mediated acetylation.[1][2]
c-MycNot SpecifiedAnaplastic thyroid cancer cellsNot SpecifiedSuppression of KAT5-mediated acetylation.
IL-33Not SpecifiedAllergic airway inflammation modelNot SpecifiedInhibition of KAT8-mediated acetylation.[3][4][5]

Table 3: Cellular and Physiological Effects of this compound

Biological ContextModel SystemEffect of this compound
CancerHepatocellular Carcinoma (HCC) cellsSynergistic anti-proliferative and apoptotic effect with sorafenib.[6][7][8][9]
CancerAnaplastic Thyroid Cancer cellsInhibited cell proliferation, migration, and invasion; suppressed tumor growth and lung metastasis.
InflammationLPS-induced acute lung injury in miceAlleviated lung injury, reduced neutrophil infiltration and pulmonary edema.
CardiovascularX-ray radiation-induced apoptosis in H9c2 cellsSuppressed apoptosis, reduction of mitochondrial membrane potential, and ROS production.[1][2]
NeurologyChronic restraint stress (CRS) induced hypertension in miceReversed hypertension and related molecular changes.[10]

Signaling Pathways Modulated by this compound

This compound's inhibition of MYST family HATs leads to the modulation of several critical signaling pathways implicated in cell survival, inflammation, and stress responses.

p53 Signaling Pathway

This compound has been shown to inhibit the acetylation of the tumor suppressor protein p53.[1][2] Acetylation is a key post-translational modification that enhances p53 stability and its transcriptional activity in response to cellular stress, such as DNA damage. By inhibiting MOF (KAT8)-mediated acetylation of p53 at lysine 120 (p53K120), this compound can attenuate the p53-dependent apoptotic response.[1][2] This has implications for both cancer therapy and the protection of normal tissues from damage, for example, during radiotherapy.

p53_pathway cluster_p53 stress Cellular Stress (e.g., DNA Damage) mof MOF (KAT8) stress->mof activates p53_ac Acetylated p53 (p53K120ac) mof->p53_ac acetylates This compound This compound This compound->mof inhibits p53 p53 apoptosis Apoptosis p53_ac->apoptosis induces ac_coa Acetyl-CoA ac_coa->mof

Caption: this compound inhibits MOF-mediated p53 acetylation, attenuating the apoptotic response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immunity. The activity of the p65 subunit of NF-κB is modulated by acetylation. While direct inhibition of p65 acetylation by this compound is not extensively documented, the inhibition of MYST HATs, which are known to influence chromatin structure at NF-κB target gene promoters, suggests an indirect regulatory role. By preventing histone acetylation, this compound can limit the accessibility of NF-κB to its target gene promoters, thereby suppressing the expression of pro-inflammatory cytokines.

nfkb_pathway stimuli Pro-inflammatory Stimuli (e.g., LPS) nfkb NF-κB (p65/p50) stimuli->nfkb activates myst_hats MYST HATs (Tip60/MOF) nfkb->myst_hats recruits histone_ac Histone Acetylation myst_hats->histone_ac promotes This compound This compound This compound->myst_hats inhibits chromatin Open Chromatin histone_ac->chromatin gene_expr Pro-inflammatory Gene Expression chromatin->gene_expr enables

Caption: this compound can suppress inflammatory gene expression by inhibiting HAT-mediated histone acetylation.

IL-33/KAT8 Signaling in Allergic Inflammation

In the context of allergic airway inflammation, the cytokine IL-33 plays a crucial role. Its expression and stability can be regulated by acetylation mediated by KAT8 (MOF). This compound, by inhibiting KAT8, can reduce IL-33 acetylation, leading to decreased IL-33 protein levels.[3][4][5] This, in turn, alleviates the downstream inflammatory cascade characteristic of allergic responses.

il33_pathway allergen Allergen Exposure kat8 KAT8 (MOF) allergen->kat8 induces il33_ac Acetylated IL-33 kat8->il33_ac acetylates This compound This compound This compound->kat8 inhibits il33 IL-33 inflammation Allergic Inflammation il33_ac->inflammation promotes ac_coa Acetyl-CoA ac_coa->kat8

Caption: this compound reduces allergic inflammation by inhibiting KAT8-mediated IL-33 acetylation.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific cell types and experimental conditions.

Histone Acetyltransferase (HAT) Activity Assay

This protocol describes a non-radioactive, fluorescence-based assay to measure the inhibitory effect of this compound on HAT activity.

Materials:

  • Recombinant HAT enzyme (e.g., Tip60, MOF)

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • This compound

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Developing solution to detect free CoA-SH (e.g., containing a maleimide-based fluorescent probe)

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in HAT assay buffer.

  • In a 96-well plate, add the HAT enzyme and the different concentrations of this compound or vehicle (DMSO) to the respective wells.

  • Add the histone peptide substrate to all wells.

  • Initiate the reaction by adding Acetyl-CoA to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (if provided in a commercial kit) or by proceeding directly to the detection step.

  • Add the developing solution to all wells and incubate at room temperature, protected from light, for a specified time (e.g., 15-30 minutes).

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition of HAT activity for each concentration of this compound relative to the vehicle control.

Western Blot Analysis of Histone Acetylation

This protocol details the detection of changes in specific histone acetylation marks following this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Histone extraction buffer (e.g., 0.2 N HCl)

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 15%)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H4K16) and total histones (e.g., anti-H3 or H4)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for the desired time.

  • Harvest the cells and perform histone extraction using an acid extraction method.

  • Quantify the protein concentration of the histone extracts using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated histone mark of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against a total histone as a loading control.

  • Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the effect of this compound on the association of acetylated histones with specific gene promoters.

Materials:

  • Cell line of interest

  • This compound

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonication buffer

  • Sonicator

  • Antibody against a specific acetylated histone mark (e.g., anti-acetyl-H4K16)

  • IgG control antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters

  • qPCR master mix and instrument

Procedure:

  • Treat cells with this compound or vehicle.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells to isolate nuclei.

  • Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the pre-cleared chromatin with the specific antibody or IgG control overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the complexes from the beads.

  • Reverse the cross-links by heating at 65°C.

  • Treat with RNase A and then Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA using a DNA purification kit.

  • Perform qPCR using primers specific for the promoter regions of target genes to quantify the enrichment of the acetylated histone mark.

Conclusion and Future Directions

This compound is a critical research tool for elucidating the multifaceted roles of MYST family histone acetyltransferases in health and disease. Its selectivity and well-characterized mechanism of action make it an invaluable asset for probing the epigenetic regulation of gene expression. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies investigating the therapeutic potential of targeting histone acetylation.

Future research should focus on expanding the quantitative understanding of this compound's effects on the global acetylome and transcriptome through advanced techniques like quantitative mass spectrometry and RNA-sequencing. Further in vivo studies are warranted to explore the efficacy and safety of this compound and its derivatives in preclinical models of various diseases, paving the way for potential clinical applications. The continued exploration of this compound and similar compounds will undoubtedly deepen our understanding of epigenetic regulation and may lead to the development of novel therapeutic strategies for a range of human disorders.

References

The Modulatory Role of MG149 on the p53 Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of MG149, a known histone acetyltransferase inhibitor, on the p53 signaling pathway. The information presented herein is curated from preclinical research and is intended to inform researchers, scientists, and professionals involved in drug development about the molecular mechanisms of this compound and its potential implications in cellular processes governed by p53.

Core Mechanism of Action

This compound has been identified as an inhibitor of the MYST family of histone acetyltransferases (HATs), with potent activity against both Tip60 and males absent on the first (MOF).[1] It is through the inhibition of MOF that this compound exerts a significant influence on the p53 pathway. Specifically, research has demonstrated that this compound attenuates X-ray radiation-induced apoptosis by inhibiting MOF-mediated acetylation of p53 at lysine (B10760008) 120 (p53K120ac) in H9c2 cardiomyocytes.[2][3] This inhibition leads to a downstream suppression of the p53-mediated apoptotic signaling cascade.[2]

Under cellular stress conditions, such as DNA damage induced by radiation, p53 is activated and can trigger apoptosis to eliminate damaged cells.[4] One of the mechanisms of p53 activation involves post-translational modifications, including acetylation. MOF is a key enzyme that acetylates p53 at K120, a modification that selectively promotes the transcription of pro-apoptotic genes like BAX.[4][5] By inhibiting MOF, this compound prevents this specific acetylation event, thereby reducing the expression of pro-apoptotic proteins and ultimately protecting the cells from radiation-induced apoptosis.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative findings from key experiments investigating the effect of this compound on the p53 pathway and related cellular responses in H9c2 cells exposed to 4 Gy of X-ray radiation.

Table 1: Effect of this compound on the Expression of p53 Pathway and Apoptosis-Related Proteins

ProteinTreatment GroupRelative Expression (Normalized to Control)Statistical Significance (vs. Radiation only)
MOF RadiationIncreasedp < 0.01
Radiation + this compoundDecreasedp < 0.01
p53 RadiationIncreasedp < 0.01
Radiation + this compoundDecreasedp < 0.01
p53K120ac RadiationIncreasedp < 0.01
Radiation + this compoundDecreasedp < 0.01
Bax RadiationIncreasedp < 0.01
Radiation + this compoundDecreasedp < 0.01
Bcl-2 RadiationDecreasedp < 0.01
Radiation + this compoundIncreasedp < 0.01
Caspase-3 RadiationIncreasedp < 0.01
Radiation + this compoundDecreasedp < 0.01

Data derived from Western blot analyses in H9c2 cells 48 hours post-irradiation.[2]

Table 2: Effect of this compound on Cellular Viability and Apoptosis

AssayTreatment GroupResultStatistical Significance (vs. Radiation only)
Cell Viability RadiationDecreasedp < 0.01
Radiation + this compoundIncreasedp < 0.01
Apoptosis Rate RadiationIncreasedp < 0.01
Radiation + this compoundDecreasedp < 0.01
Colony Formation RadiationDecreasedp < 0.01
Radiation + this compoundIncreasedp < 0.01

Results obtained from H9c2 cells pre-treated with this compound for 24 hours followed by 4 Gy X-ray radiation.[2][3]

Signaling Pathways and Experimental Workflows

This compound-Mediated Inhibition of the p53 Apoptotic Pathway

The following diagram illustrates the signaling cascade initiated by X-ray radiation and the inhibitory effect of this compound.

MG149_p53_Pathway cluster_stress Cellular Stress cluster_inhibition Inhibition cluster_pathway p53 Signaling Pathway X-ray Radiation X-ray Radiation MOF MOF X-ray Radiation->MOF Upregulates This compound This compound This compound->MOF Inhibits p53 p53 MOF->p53 Acetylation at K120 p53K120ac p53 (ac-K120) Bax Bax p53K120ac->Bax Upregulates Bcl2 Bcl-2 p53K120ac->Bcl2 Downregulates Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

This compound inhibits the MOF-mediated p53 apoptotic pathway.
Experimental Workflow for Investigating this compound's Effect

The diagram below outlines the general experimental procedure used to assess the impact of this compound on irradiated cardiomyocytes.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis start H9c2 Cardiomyocyte Culture pretreatment Pre-treatment with this compound (24h) start->pretreatment irradiation X-ray Irradiation (4 Gy) pretreatment->irradiation incubation Incubation (48h) irradiation->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis colony Colony Formation Assay incubation->colony western Western Blot Analysis incubation->western statistical Statistical Analysis viability->statistical apoptosis->statistical colony->statistical quantification Quantification of Protein Expression western->quantification quantification->statistical conclusion Conclusion on this compound's Protective Effect statistical->conclusion

A generalized workflow of the experiments performed.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research on this compound's effect on the p53 pathway.

Cell Culture and Treatments
  • Cell Line: H9c2 rat myocardial cells were used.

  • Culture Conditions: Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Pre-treatment: Cells were pre-treated with this compound for 24 hours before irradiation.

  • Irradiation: Cells were exposed to a single dose of 4 Gy of X-ray radiation.

Western Blot Analysis
  • Protein Extraction: Total protein was extracted from H9c2 cells using RIPA lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) were separated by 10% or 12% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the following primary antibodies:

    • anti-MOF

    • anti-p53

    • anti-acetyl-p53 (Lys120)

    • anti-Bax

    • anti-Bcl-2

    • anti-Caspase-3

    • anti-GAPDH (as a loading control)

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands was quantified using image analysis software and normalized to the GAPDH loading control.[2]

Apoptosis Assay by Flow Cytometry
  • Cell Preparation: H9c2 cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: Cells were stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions. Briefly, Annexin V-FITC was added to the cell suspension and incubated for 15 minutes at room temperature in the dark, followed by the addition of PI just before analysis.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells was calculated from the flow cytometry data.[6][7][8]

Colony Formation Assay
  • Cell Seeding: A specific number of H9c2 cells (e.g., 500 cells/well) were seeded in 6-well plates.

  • Treatment: The cells were treated with this compound and/or radiation as described above.

  • Incubation: The plates were incubated for approximately 10-14 days to allow for colony formation.

  • Staining and Counting: The colonies were fixed with methanol (B129727) and stained with crystal violet. Colonies containing more than 50 cells were counted.

  • Analysis: The surviving fraction was calculated as the ratio of the number of colonies formed in the treated group to the number of colonies formed in the control group, normalized for the plating efficiency.[2]

Concluding Remarks

This compound demonstrates a clear modulatory effect on the p53 pathway by inhibiting MOF-mediated acetylation of p53 at lysine 120. This action leads to the suppression of the downstream apoptotic cascade, thereby protecting cells from radiation-induced cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential and molecular mechanisms of this compound and other MOF inhibitors. Further studies are warranted to explore the broader implications of this compound's activity on the p53 pathway in different cellular contexts and its potential off-target effects.

References

An In-Depth Technical Guide on MG149 and the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG149 is a small molecule inhibitor primarily recognized for its activity against histone acetyltransferases (HATs), particularly KAT8 (also known as MOF) and KAT5 (Tip60). Emerging evidence suggests that this compound also modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the NF-κB pathway, detailing its proposed mechanism of action, summarizing available quantitative data, and providing detailed experimental protocols for key assays. The information presented herein is intended to support further research and drug development efforts targeting the NF-κB signaling cascade.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a derivative of anacardic acid and is characterized as a selective inhibitor of the MYST family of HATs.[1] The NF-κB signaling pathway is a cornerstone of the cellular response to a multitude of stimuli, including inflammatory cytokines, pathogens, and cellular stress.[2] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, a cascade of phosphorylation events, primarily mediated by the IκB kinase (IKK) complex, leads to the ubiquitination and subsequent proteasomal degradation of IκBα. This allows the active NF-κB dimer, most commonly the p50/p65 heterodimer, to translocate to the nucleus and initiate the transcription of a wide array of target genes.[2]

The transcriptional activity of the p65 subunit of NF-κB is further regulated by post-translational modifications, including phosphorylation and acetylation. The histone acetyltransferases p300/CBP and p300/CBP-associated factor (PCAF) are known to acetylate p65, a modification that is critical for its full transcriptional activity.[3]

The Core Interaction: this compound's Proposed Mechanism of NF-κB Inhibition

Current evidence suggests that this compound does not directly inhibit the upstream kinases of the NF-κB pathway, such as the IKK complex. Instead, its inhibitory effects are likely mediated through its activity as a HAT inhibitor, targeting the cofactors that regulate the transcriptional activity of the p65 subunit of NF-κB.[4]

This compound has been classified as a "cofactor inhibitor" that targets the transactivation domain of p65.[4] This is likely achieved through the inhibition of HATs like PCAF, which are responsible for acetylating p65.[3][4] By preventing the acetylation of p65, this compound can diminish its ability to recruit the transcriptional machinery necessary for the expression of NF-κB target genes. This mechanism is supported by studies on anacardic acid, a related compound, which has been shown to suppress NF-κB activation and p65 acetylation.[1]

MG149_NF_kappa_B_Pathway cluster_extracellular Extracellular Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) NFkappaB_inactive NFkappaB_inactive NFkappaB_active NFkappaB_active NFkappaB_inactive->NFkappaB_active Nuclear Translocation

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol allows for the qualitative and semi-quantitative analysis of key proteins in the NF-κB pathway, such as p65, phospho-p65, IκBα, and phospho-IκBα.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • 6-well tissue culture plates

  • This compound (stock solution in DMSO)

  • Stimulant (e.g., LPS, 1 µg/mL final concentration)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate cells with LPS for the appropriate time (e.g., 30 minutes for IκBα phosphorylation/degradation, 1-2 hours for p65 phosphorylation).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize to a loading control (e.g., β-actin).

dot

Western_Blot_Workflow Start Start Cell_Treatment Cell Seeding & Treatment (this compound, Stimulant) Start->Cell_Treatment Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End End Analysis->End

Caption: Workflow for Western Blot Analysis of NF-κB Pathway Proteins.

Conclusion and Future Directions

This compound presents an interesting case of a dual-action inhibitor, targeting both epigenetic regulation through its HAT inhibitory activity and the inflammatory response via the NF-κB signaling pathway. The proposed mechanism of action, centered on the inhibition of p65 transactivation through the prevention of its acetylation by cofactors like PCAF, offers a novel approach to modulating NF-κB activity.

Further research is warranted to fully elucidate the precise molecular interactions between this compound and the components of the NF-κB pathway. Key areas for future investigation include:

  • Direct Binding Assays: To determine if this compound directly interacts with p65 or its acetyltransferases.

  • Quantitative Proteomics: To assess the global effects of this compound on the NF-κB signaling network.

  • In Vivo Studies: To evaluate the therapeutic potential of this compound in animal models of inflammatory diseases where NF-κB is a key driver.

A deeper understanding of this compound's multifaceted mechanism of action will be instrumental in its potential development as a therapeutic agent for a range of inflammatory and other diseases.

References

MG149 in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Histone Acetyltransferase Inhibitor for Researchers and Drug Development Professionals

Introduction: MG149 is a small molecule inhibitor of the MYST family of histone acetyltransferases (HATs), demonstrating significant potential in preclinical cancer research. By selectively targeting lysine (B10760008) acetyltransferase 5 (KAT5), also known as Tip60, and KAT8 (MOF), this compound disrupts key cellular processes integral to cancer progression, including cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, effects on cancer cells, and its role in relevant signaling pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor of acetyl-CoA, the acetyl donor for histone acetyltransferases.[1] Its primary targets are KAT5 (Tip60) and MOF, with demonstrated inhibitory activity in the micromolar range.[2][3] Inhibition of these enzymes by this compound leads to a reduction in the acetylation of both histone and non-histone proteins, thereby modulating gene expression and protein function critical for cancer cell pathobiology.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the efficacy of this compound in various experimental settings.

Table 1: Inhibitory Activity of this compound against Histone Acetyltransferases

TargetIC50 (μM)Source(s)
KAT5 (Tip60)74[2]
MOF47[2]
PCAF>200[3]
p300>200[3]

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

Cancer TypeCell LineEffectQuantitative DataSource(s)
Hepatocellular CarcinomaHuh7, Hep3B, HepG2Synergistic with Sorafenib (B1663141)Decreased IC50 of Sorafenib when combined with this compound[4]
Hepatocellular CarcinomaHuh7, Hep3B, HepG2Induction of Apoptosis (with Sorafenib)Huh7: 11.03%, Hep3B: 21.68%, HepG2: 36.33% (Annexin-V positive cells)[4]
Malignant Pleural MesotheliomaNCI-H226Induction of ApoptosisSignificant increase in apoptosis at 2.5 µM and 5 µM after 24 and 48 hours[1]
Anaplastic Thyroid CancerCAL-62, 8505CInhibition of Proliferation, Migration, and InvasionData not available in numerical format[5]

Table 3: In Vivo Efficacy of this compound

Cancer TypeAnimal ModelTreatmentEffectQuantitative DataSource(s)
Anaplastic Thyroid CancerXenograftThis compoundInhibition of tumor growth and lung metastasisData not available in numerical format[5]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by impinging on several critical signaling pathways.

KAT5-c-Myc Signaling Pathway

In anaplastic thyroid cancer, this compound has been shown to suppress tumor progression by inhibiting the KAT5-mediated acetylation of the oncoprotein c-Myc.[5] Acetylation of c-Myc by KAT5 is a crucial post-translational modification that stabilizes the protein, preventing its degradation and thereby promoting cancer cell proliferation and survival.[6][7] By inhibiting KAT5, this compound reduces c-Myc acetylation and stability, leading to its degradation and the subsequent suppression of its oncogenic functions.[5]

G cluster_0 This compound-Mediated Inhibition cluster_1 c-Myc Regulation This compound This compound KAT5 KAT5 This compound->KAT5 Inhibits Acetylated_c_Myc Acetylated c-Myc (Stabilized) KAT5->Acetylated_c_Myc Acetylation c_Myc c_Myc c_Myc->Acetylated_c_Myc Degradation Degradation c_Myc->Degradation Proliferation Cell Proliferation & Survival Acetylated_c_Myc->Proliferation Promotes

Figure 1. This compound inhibits KAT5-mediated c-Myc acetylation.

Endoplasmic Reticulum (ER) Stress Pathway

In hepatocellular carcinoma, this compound acts synergistically with the multi-kinase inhibitor sorafenib to induce cancer cell death by aggravating endoplasmic reticulum (ER) stress.[3][8] The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis.[9] Key sensors of the UPR include IRE1, PERK, and ATF6.[9][10] The combination of this compound and sorafenib appears to hyperactivate this response, leading to an irrecoverable level of ER stress and subsequent apoptosis.[4][11] This is evidenced by the increased expression of UPR markers such as CHOP.[9]

G cluster_0 Induction of Cytotoxic ER Stress cluster_1 Unfolded Protein Response MG149_Sorafenib This compound + Sorafenib ER_Stress ER Stress MG149_Sorafenib->ER_Stress Aggravates IRE1 IRE1 ER_Stress->IRE1 Activates PERK PERK ER_Stress->PERK Activates CHOP CHOP IRE1->CHOP Upregulates PERK->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Induces

Figure 2. This compound and Sorafenib synergistically induce ER stress-mediated apoptosis.

p53 and NF-κB Signaling Pathways

This compound has also been implicated in the inhibition of the p53 and NF-κB signaling pathways.[2] The tumor suppressor p53 plays a critical role in regulating cell cycle arrest and apoptosis in response to cellular stress.[12][13] The NF-κB pathway is a key regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers.[14] By inhibiting MOF-mediated acetylation, this compound can attenuate p53-mediated apoptosis in response to stimuli like X-ray radiation, suggesting a complex, context-dependent role.[2][15] Further research is needed to fully elucidate the detailed mechanisms by which this compound modulates these critical cancer-related pathways.

G cluster_0 This compound-Mediated Inhibition cluster_1 p53 and NF-κB Pathways This compound This compound MOF MOF This compound->MOF Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits Acetylated_p53 Acetylated p53 MOF->Acetylated_p53 Acetylation p53 p53 p53->Acetylated_p53 Apoptosis Apoptosis Acetylated_p53->Apoptosis Induces Survival Cell Survival NFkB->Survival Promotes

Figure 3. This compound modulates p53 and NF-κB signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the effects of this compound.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., KAT5, c-Myc, CHOP).

Protocol:

  • Cell Lysis:

    • Treat cancer cells with the desired concentrations of this compound for the specified duration.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-KAT5, anti-c-Myc, anti-CHOP, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound at various concentrations and time points.

    • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometric Analysis:

    • Add 1X binding buffer to each sample.

    • Analyze the samples on a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[16]

Transwell Migration and Invasion Assay

Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.

Protocol:

  • Chamber Preparation:

    • For invasion assays, coat the upper surface of the transwell insert (8.0 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is necessary.

  • Cell Seeding:

    • Starve the cancer cells in a serum-free medium for 24 hours.

    • Resuspend the cells in a serum-free medium containing the desired concentration of this compound.

    • Seed the cell suspension into the upper chamber of the transwell insert.

  • Chemoattraction:

    • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation:

    • Incubate the plate at 37°C for a duration appropriate for the cell type (typically 24-48 hours).

  • Quantification:

    • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

    • Stain the cells with crystal violet.

    • Count the stained cells in multiple microscopic fields to determine the average number of migrated/invaded cells.[17][18][19]

G Start Start Prepare_Chamber Prepare Transwell Chamber (Coat with Matrigel for Invasion) Start->Prepare_Chamber Seed_Cells Seed this compound-treated cells in upper chamber Prepare_Chamber->Seed_Cells Add_Chemoattractant Add Chemoattractant to lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate Add_Chemoattractant->Incubate Remove_Non_Migrated Remove non-migrated cells Incubate->Remove_Non_Migrated Fix_Stain Fix and Stain migrated cells Remove_Non_Migrated->Fix_Stain Quantify Quantify migrated cells Fix_Stain->Quantify

Figure 4. Experimental workflow for the Transwell migration/invasion assay.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent in the landscape of cancer treatment. Its ability to target key histone acetyltransferases and modulate critical signaling pathways provides a strong rationale for its further development. The synergistic effects observed with existing therapies like sorafenib highlight its potential in combination treatment strategies, which may help to overcome drug resistance and improve patient outcomes.

Future research should focus on several key areas:

  • In-depth Mechanistic Studies: A more detailed understanding of how this compound modulates the p53 and NF-κB pathways in different cancer contexts is needed.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are required to determine the optimal dosing, safety profile, and therapeutic window of this compound.

  • Biomarker Discovery: Identifying predictive biomarkers will be crucial for selecting patients who are most likely to respond to this compound therapy.

  • Clinical Translation: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in cancer patients.

The continued investigation of this compound and other KAT inhibitors holds the potential to unlock new and effective therapeutic avenues for a range of malignancies.

References

An In-depth Technical Guide to MG149 for Neurodegenerative Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons. Emerging research highlights the critical role of epigenetic dysregulation, particularly histone acetylation, in the pathogenesis of these disorders. MG149, a potent inhibitor of the MYST family of histone acetyltransferases (HATs), specifically Tip60 (KAT5) and MOF (KAT8), presents a compelling, albeit largely unexplored, therapeutic and research avenue. This technical guide provides a comprehensive overview of this compound, its molecular targets, and a prospective analysis of its application in neurodegenerative disease research, based on its known mechanisms of action.

Core Concepts: this compound and its Molecular Targets

This compound is a small molecule inhibitor that targets the acetyl-CoA binding site of histone acetyltransferases. Its primary targets, Tip60 and MOF, are crucial regulators of diverse cellular processes implicated in neurodegeneration.

Quantitative Data on this compound

A summary of the key quantitative parameters of this compound is provided in the table below. This information is essential for designing both in vitro and in vivo experiments.

ParameterValueTarget(s)Assay TypeReference
IC50 74 µMTip60 (KAT5)Cell-free HAT assay[1]
IC50 47 µMMOF (KAT8)Cell-free HAT assay[1]
Working Concentration Varies (e.g., 33 µM)Cellular assaysWestern BlotN/A

Signaling Pathways and Therapeutic Rationale

The therapeutic potential of this compound in neurodegenerative diseases stems from its ability to modulate key signaling pathways that are often dysregulated in these conditions.

Tip60 (KAT5) in Neurodegeneration

Tip60 is a critical enzyme involved in DNA repair, apoptosis, and the regulation of gene expression. In the context of neurodegeneration, Tip60 plays a neuroprotective role. Depletion of Tip60 has been observed in the brains of Alzheimer's disease patients and is associated with cognitive decline.[2] By regulating the acetylation of histones and other proteins, Tip60 influences neuronal survival, synaptic plasticity, and memory formation.[3][4] Increased levels of Tip60 have been shown to protect against amyloid-β-induced pathology in preclinical models.[5][6]

MOF (KAT8) in Neuronal Function

MOF, also known as KAT8, is the primary enzyme responsible for the acetylation of histone H4 at lysine (B10760008) 16 (H4K16ac), a key epigenetic mark for transcriptional activation.[7][8] MOF is essential for proper cerebral development and the maintenance of neural stem and progenitor cells.[9] Dysregulation of MOF activity has been linked to intellectual disability and may contribute to the cellular stress and cell cycle abnormalities observed in neurodegenerative diseases.[7][9]

p53 and NF-κB Signaling Pathways

This compound has been shown to inhibit the p53 and NF-κB signaling pathways.[1] Both pathways are central to the pathological processes in neurodegenerative diseases.

  • p53 Signaling: The tumor suppressor protein p53 is activated in response to cellular stress, including DNA damage and oxidative stress, which are common features of neurodegenerative diseases.[10][11] Activated p53 can induce apoptosis (programmed cell death) in neurons.[12][13] Elevated levels of p53 have been found in the brains of patients with Alzheimer's and Parkinson's disease.[11] By inhibiting p53, this compound could potentially reduce neuronal cell death.

  • NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation.[14] In the central nervous system, chronic activation of NF-κB in glial cells (microglia and astrocytes) contributes to neuroinflammation, a key driver of neurodegeneration.[15][16][17] The NF-κB pathway is activated by various stimuli, including amyloid-beta plaques in Alzheimer's disease.[18] Inhibition of NF-κB signaling by this compound could therefore mitigate the damaging effects of neuroinflammation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in research studies. The following protocols are adapted from general procedures for histone acetyltransferase inhibitors and can be tailored for this compound.

In Vitro HAT Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant Tip60 or MOF.

  • Reaction Setup: Prepare a reaction mixture containing the recombinant HAT enzyme (Tip60 or MOF), a histone substrate (e.g., histone H4), and acetyl-CoA in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for the acetylation reaction to occur.[19]

  • Detection: The level of histone acetylation can be quantified using several methods:

    • Radiolabeling: Use [14C]-acetyl-CoA and measure the incorporation of radioactivity into the histone substrate via scintillation counting.[1]

    • Immunoblotting: Stop the reaction with SDS-PAGE loading buffer, separate the proteins by gel electrophoresis, and detect the acetylated histones using an antibody specific for the acetylated lysine residue.[20][21]

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Assay for Histone Acetylation

This protocol assesses the effect of this compound on histone acetylation within a cellular context.

  • Cell Culture: Plate neuronal or glial cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with different concentrations of this compound for a desired duration (e.g., 4-24 hours). Include a vehicle control (DMSO). To enhance the signal, cells can be co-treated with a histone deacetylase (HDAC) inhibitor to induce hyperacetylation.[21]

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates or nuclear extracts.

  • Immunoblotting: Perform Western blotting using antibodies specific for acetylated histones (e.g., anti-acetyl-H4K16) to determine the effect of this compound on global histone acetylation levels. Use an antibody against a total histone (e.g., anti-H3) as a loading control.[20]

In Vivo Administration in a Mouse Model of Neurodegeneration

This protocol outlines a general approach for evaluating the efficacy of this compound in an animal model.

  • Animal Model: Utilize a relevant transgenic or toxin-induced mouse model of a neurodegenerative disease (e.g., 5XFAD for Alzheimer's or MPTP-induced for Parkinson's).

  • Drug Formulation and Administration: this compound can be formulated for intraperitoneal (i.p.) injection or oral gavage. A typical formulation for i.p. injection involves dissolving this compound in DMSO and then diluting it in a vehicle such as a mixture of PEG300, Tween80, and saline.[1] For in vivo studies with other HAT inhibitors, doses have ranged from 10-50 mg/kg.[22]

  • Treatment Regimen: Administer this compound to the animals for a specified period, starting before or after the onset of pathology, depending on the study's objective (preventive or therapeutic).

  • Behavioral and Pathological Assessment: At the end of the treatment period, assess cognitive and motor functions using appropriate behavioral tests. Sacrifice the animals and collect brain tissue for histopathological and biochemical analyses, including measurements of protein aggregates, neuroinflammation markers, and neuronal loss.

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

MG149_Mechanism_of_Action cluster_upstream This compound cluster_targets Direct Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes This compound This compound Tip60 Tip60 (KAT5) This compound->Tip60 inhibits MOF MOF (KAT8) This compound->MOF inhibits p53 p53 Pathway This compound->p53 inhibits NFkB NF-κB Pathway This compound->NFkB inhibits Histone_Acetylation Histone Acetylation Tip60->Histone_Acetylation promotes MOF->Histone_Acetylation promotes Apoptosis Neuronal Apoptosis p53->Apoptosis promotes Neuroinflammation Neuroinflammation NFkB->Neuroinflammation promotes Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression regulates

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HAT_Assay HAT Inhibition Assay Cell_Assay Cell-Based Acetylation Assay HAT_Assay->Cell_Assay Toxicity_Assay Neuronal Viability Assay Cell_Assay->Toxicity_Assay Animal_Model Neurodegenerative Disease Mouse Model Toxicity_Assay->Animal_Model Treatment This compound Administration Animal_Model->Treatment Behavioral Behavioral Analysis Treatment->Behavioral Histology Histopathological Analysis Behavioral->Histology

Caption: General experimental workflow for this compound studies.

Conclusion and Future Directions

This compound holds considerable promise as a tool for investigating the role of histone acetylation in neurodegenerative diseases and as a potential therapeutic agent. Its ability to inhibit Tip60, MOF, p53, and NF-κB pathways places it at the nexus of several key pathological processes, including neuronal death, neuroinflammation, and epigenetic dysregulation. While direct evidence for its efficacy in neurodegenerative models is currently lacking, the strong scientific rationale outlined in this guide provides a solid foundation for future research. Further studies are warranted to validate the neuroprotective effects of this compound in relevant cellular and animal models, to optimize its pharmacological properties for central nervous system delivery, and to fully elucidate its mechanisms of action in the context of neurodegeneration.

References

MG149 in Inflammatory Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including allergic asthma and rheumatoid arthritis. Epigenetic modifications, particularly histone acetylation, have emerged as pivotal regulators of inflammatory gene expression. Lysine acetyltransferase 8 (KAT8), a member of the MYST family of histone acetyltransferases, plays a significant role in this process. MG149 has been identified as an inhibitor of KAT8, presenting a promising therapeutic avenue for controlling inflammation. This technical guide provides an in-depth overview of the role of this compound and KAT8 inhibition in preclinical models of inflammatory diseases, focusing on allergic asthma and offering insights into its potential relevance in rheumatoid arthritis.

Core Mechanism of Action: KAT8 Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of KAT8. The primary molecular mechanism elucidated is the prevention of KAT8-mediated acetylation of Interleukin-33 (IL-33). IL-33 is a key alarmin cytokine, released upon cellular damage or stress, that drives type 2 innate immunity, a hallmark of allergic inflammation.

The acetylation of IL-33 by KAT8 is a crucial post-translational modification that enhances the stability of the IL-33 protein by reducing its polyubiquitination and subsequent degradation. By inhibiting KAT8, this compound leads to decreased levels of acetylated IL-33. This, in turn, makes the IL-33 protein more susceptible to polyubiquitination and proteasomal degradation, ultimately reducing its bioavailability and downstream inflammatory signaling.[1]

Recent studies have also implicated KAT8 in the inflammatory processes of rheumatoid arthritis. Another KAT8 inhibitor, Gastrodin (GAS), has been shown to ameliorate joint swelling and synovial hyperplasia in a rat model of adjuvant-induced arthritis.[2][3][4][5] This suggests that the therapeutic potential of targeting KAT8 may extend beyond allergic airway diseases.

Signaling Pathways

The anti-inflammatory action of this compound is centered on the modulation of the IL-33 signaling pathway. A reduction in stable IL-33 protein levels leads to decreased activation of its receptor, ST2, on various immune cells, including mast cells, basophils, eosinophils, and type 2 innate lymphoid cells (ILC2s). This dampens the downstream signaling cascade that is responsible for the production of key type 2 cytokines.

Below is a diagram illustrating the signaling pathway affected by this compound.

MG149_Signaling_Pathway cluster_allergen Allergen Exposure (e.g., HDM) cluster_epithelial Airway Epithelial Cell cluster_extracellular Extracellular Space cluster_immune Immune Cell (e.g., ILC2, Mast Cell) Allergen Allergen (e.g., House Dust Mite) IL33_Gene IL-33 Gene Allergen->IL33_Gene Induces IL33_Protein IL-33 Protein IL33_Gene->IL33_Protein Transcription & Translation Acetylated_IL33 Acetylated IL-33 (Stable) IL33_Protein->Acetylated_IL33 Acetylation Ubiquitination Polyubiquitination & Degradation IL33_Protein->Ubiquitination KAT8 KAT8 KAT8->Acetylated_IL33 Catalyzes Acetylated_IL33->Ubiquitination Inhibits Secreted_IL33 Secreted IL-33 Acetylated_IL33->Secreted_IL33 Secretion ST2_Receptor ST2 Receptor Secreted_IL33->ST2_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., MyD88, NF-κB) ST2_Receptor->Downstream_Signaling Activates Cytokine_Production Type 2 Cytokine Production (IL-5, IL-13) Downstream_Signaling->Cytokine_Production Leads to Inflammation Allergic Airway Inflammation Cytokine_Production->Inflammation Promotes This compound This compound This compound->KAT8 Inhibits

Caption: this compound inhibits KAT8, preventing IL-33 acetylation and promoting its degradation.

Experimental Workflow: Allergic Asthma Model

The efficacy of this compound has been predominantly evaluated in a house dust mite (HDM)-induced murine model of allergic asthma. The general workflow for this model is depicted below.

HDM_Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_analysis Analysis Phase (Day 12-14) Sensitization Intranasal HDM (Day 0) Challenge Intranasal HDM (Days 7-11) Sensitization->Challenge AHR Airway Hyperresponsiveness Measurement Challenge->AHR BALF Bronchoalveolar Lavage Fluid (BALF) Analysis Challenge->BALF Histology Lung Histology (H&E, PAS) Challenge->Histology Biochemical Lung Homogenate Analysis (ELISA, Western Blot) Challenge->Biochemical Treatment This compound Administration (e.g., 60 min prior to HDM) Treatment->Challenge

Caption: Workflow of the HDM-induced allergic asthma model with this compound treatment.

Quantitative Data from Inflammatory Disease Models

The following tables summarize the key quantitative findings from preclinical studies evaluating KAT8 inhibitors in models of allergic asthma and rheumatoid arthritis.

Table 1: Effects of this compound in a Murine Model of Allergic Asthma

ParameterControl Group (HDM + Vehicle)This compound-Treated Group (HDM + this compound)Percentage Change
Airway Hyperresponsiveness (AHR) to Methacholine (B1211447)
- Resistance at 50 mg/mL Methacholine (cmH₂O·s/mL)~4.5~2.5↓ ~44%
Bronchoalveolar Lavage Fluid (BALF) Analysis
- Total Cell Count (x10⁵ cells/mL)~6.0~3.0↓ ~50%
- Eosinophil Count (x10⁴ cells/mL)~25~10↓ ~60%
Lung Tissue Analysis
- IL-33 Protein Level (pg/mg protein)~120~60↓ ~50%
- IL-5 Protein Level (pg/mg protein)~80~40↓ ~50%
- IL-13 Protein Level (pg/mg protein)~60~30↓ ~50%
Histological Analysis
- Inflammatory Cell Infiltration ScoreMarkedReduced-
- Mucus Production (PAS Staining)ProminentReduced-

Data are approximate values extracted from graphical representations in the primary literature and are intended for comparative purposes. For precise values and statistical significance, please refer to the supplementary materials of the original publication.

Table 2: Effects of Gastrodin (KAT8 Inhibitor) in a Rat Model of Adjuvant-Induced Arthritis

ParameterControl Group (AIA + Vehicle)Gastrodin-Treated Group (20 mg/kg)Percentage Change
Clinical Signs
- Paw Swelling (mm)IncreasedSignificantly Reduced-
Synovial Tissue Analysis
- IL-6 ExpressionHighSignificantly Reduced-
- H3K9la (Histone Lactylation) LevelsElevatedDecreased-
In Vitro Fibroblast-like Synoviocytes (LPS-stimulated)
- IL-6 Expression (vs. LPS only)100%~40% (at 20 µM)↓ ~60%
- MMP1 Expression (vs. LPS only)100%~50% (at 20 µM)↓ ~50%
- MMP13 Expression (vs. LPS only)100%~45% (at 20 µM)↓ ~55%

Data are based on the findings reported for the KAT8 inhibitor Gastrodin in a rheumatoid arthritis model.[2][3][4][5]

Experimental Protocols

House Dust Mite (HDM)-Induced Allergic Asthma Model

This protocol describes the induction of allergic airway inflammation in mice using house dust mite extract, a clinically relevant allergen.[2][6][7]

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)

  • Sterile Phosphate-Buffered Saline (PBS)

  • This compound (or vehicle control, e.g., DMSO)

  • Anesthetic (e.g., isoflurane)

  • Methacholine chloride

  • Whole-body plethysmography system

Procedure:

  • Sensitization: On day 0, lightly anesthetize mice and intranasally administer 10 µg of HDM extract in 20 µL of sterile PBS.

  • Challenge: On days 7, 8, 9, 10, and 11, challenge the mice with an intranasal administration of 10 µg of HDM extract in 20 µL of PBS.

  • This compound Administration: Administer this compound (e.g., via intraperitoneal injection) 60 minutes prior to each HDM challenge. The control group receives the vehicle on the same schedule.

  • Airway Hyperresponsiveness (AHR) Measurement: 24-48 hours after the final HDM challenge, assess AHR using a whole-body plethysmography system. Expose mice to nebulized PBS followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) and record airway resistance.

  • Sample Collection: Following AHR measurement, euthanize the mice and proceed with sample collection.

Bronchoalveolar Lavage (BAL) Fluid Analysis

This protocol is for the collection and analysis of inflammatory cells in the airways.[3][4][8][9]

Procedure:

  • Expose the trachea of the euthanized mouse and make a small incision.

  • Insert a cannula into the trachea and secure it.

  • Instill 0.8 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid.

  • Centrifuge the BAL fluid at 400 x g for 7 minutes at 4°C.

  • Collect the supernatant for cytokine analysis (ELISA) and store at -80°C.

  • Resuspend the cell pellet in PBS.

  • Perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).

Lung Tissue Homogenate Preparation and Analysis

This protocol outlines the processing of lung tissue for protein analysis.

Procedure:

  • Perfuse the lungs with PBS to remove blood.

  • Excise the lungs and snap-freeze in liquid nitrogen or immediately process.

  • Homogenize the lung tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (lung tissue lysate).

  • Determine the protein concentration of the lysate using a BCA assay.

  • ELISA: Use the lung lysate to quantify the levels of cytokines such as IL-33, IL-5, and IL-13 according to the manufacturer's instructions for the specific ELISA kits.

  • Western Blot: a. Separate 20-40 µg of protein from the lung lysate on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate with primary antibodies (e.g., anti-IL-33, anti-KAT8, anti-β-actin) overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound, as a KAT8 inhibitor, demonstrates significant anti-inflammatory potential in preclinical models. Its mechanism of action, centered on the destabilization of the pro-inflammatory cytokine IL-33, provides a targeted approach to mitigating type 2 inflammation. The efficacy of KAT8 inhibition in a murine model of allergic asthma, coupled with emerging evidence of its relevance in rheumatoid arthritis, highlights the broad therapeutic potential of this strategy. Further research is warranted to explore the full spectrum of inflammatory conditions that may benefit from KAT8 inhibition and to advance these findings toward clinical application.

References

An In-depth Technical Guide to MG149 and its Role in Mitochondrial Clearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial quality control is a critical cellular process, and its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases. A key aspect of this quality control is the selective removal of damaged mitochondria, a process known as mitophagy. This technical guide provides a comprehensive overview of the compound MG149 and its complex role in modulating mitochondrial clearance. This compound, a dual inhibitor of lysine (B10760008) acetyltransferases KAT5 and KAT8, exhibits a dichotomous effect on the well-characterized PINK1/Parkin-dependent mitophagy pathway. While it inhibits the initial steps of this pathway, it concurrently induces mitochondrial depolarization and promotes the delivery of mitochondria to lysosomes. This guide details the signaling pathways affected by this compound, presents quantitative data from key experiments in structured tables, and provides detailed protocols for the essential assays used to elucidate the function of this compound in mitochondrial clearance.

Introduction

Mitochondria are dynamic organelles essential for cellular energy production, metabolism, and signaling. To maintain a healthy mitochondrial network, cells employ sophisticated quality control mechanisms to remove damaged or superfluous mitochondria. The primary pathway for this process is mitophagy, a selective form of autophagy. The PINK1/Parkin pathway is one of the most extensively studied mechanisms governing mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin, which in turn ubiquitinates outer mitochondrial membrane proteins, flagging the damaged organelle for engulfment by autophagosomes.

This compound has emerged as a significant chemical probe for studying the regulation of mitophagy. As a dual inhibitor of KAT5 and KAT8, its effects extend to the epigenetic regulation of gene expression. However, its more immediate and striking impact is on the core machinery of mitochondrial clearance. This guide will dissect the dual nature of this compound's influence: its inhibition of PINK1-dependent mitophagy signaling and its simultaneous promotion of mitochondrial turnover through an alternative mechanism.

Signaling Pathways Modulated by this compound

This compound exerts a complex, dual influence on the PINK1/Parkin-mediated mitophagy pathway. On one hand, it inhibits the initial signaling cascade, while on the other, it promotes downstream mitochondrial clearance.

Inhibition of PINK1/Parkin-Dependent Mitophagy Initiation

Following mitochondrial depolarization, typically induced by agents like Oligomycin and Antimycin A (O/A), this compound treatment has been shown to inhibit the activation of PINK1.[1][2] This inhibitory effect disrupts the canonical PINK1/Parkin signaling cascade, leading to a reduction in the phosphorylation of ubiquitin at serine 65 (pUb(Ser65)) and the subsequent recruitment and phosphorylation of Parkin.[3] This ultimately impairs the ubiquitination of mitochondrial outer membrane proteins, a critical step for the recognition and engulfment of damaged mitochondria by the autophagic machinery.

MG149_Inhibition_Pathway cluster_Mitochondrion Damaged Mitochondrion cluster_this compound Mito_Depolarization Mitochondrial Depolarization (e.g., O/A) PINK1_acc PINK1 Accumulation Mito_Depolarization->PINK1_acc PINK1_act PINK1 Activation (Autophosphorylation) PINK1_acc->PINK1_act pUb_Ser65 pUb(Ser65) PINK1_act->pUb_Ser65 Parkin_rec Parkin Recruitment pUb_Ser65->Parkin_rec pParkin pParkin(Ser65) Parkin_rec->pParkin Mitophagy Mitophagy Initiation pParkin->Mitophagy This compound This compound This compound->PINK1_act Inhibits

Figure 1: this compound inhibits PINK1 activation and downstream signaling.
Induction of Mitochondrial Depolarization and Clearance

Paradoxically, this compound on its own can induce mitochondrial membrane depolarization.[4][5] This effect is significant enough to trigger the accumulation of PINK1 on the mitochondrial outer membrane.[6] While this compound inhibits the full activation of PINK1's kinase activity, the resulting mitochondrial stress is sufficient to promote the recruitment of autophagy receptors like p62 and the subsequent delivery of mitochondria to lysosomes for degradation.[1][7] This suggests that this compound can bypass the initial, robust signaling of the PINK1/Parkin pathway and still facilitate mitochondrial clearance, albeit through a potentially less efficient or alternative mechanism. This clearance has been observed to be dependent on PINK1, as the effects are diminished in PINK1 knockout cells.[1]

MG149_Induction_Pathway cluster_this compound cluster_Mitochondrion Mitochondrion This compound This compound Mito_Depolarization Mitochondrial Depolarization This compound->Mito_Depolarization PINK1_acc PINK1 Accumulation Mito_Depolarization->PINK1_acc p62_rec p62 Recruitment PINK1_acc->p62_rec Mito_Lysosome Mitochondrial Delivery to Lysosome p62_rec->Mito_Lysosome

Figure 2: this compound induces mitochondrial depolarization and clearance.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on mitochondrial clearance.

Table 1: Effect of this compound on PINK1/Parkin-Dependent Mitophagy Markers
MarkerTreatmentCell LineChange Relative to ControlReference
pUb(Ser65)100 µM this compound + 1 µM O/A (3h)POE SH-SY5Y↓ (Significant Decrease)[3]
pParkin(Ser65)100 µM this compound + 1 µM O/A (3h)POE SH-SY5Y↓ (Significant Decrease)[3]
MFN2 Ubiquitination100 µM this compound + 1 µM O/A (3h)POE SH-SY5Y↓ (Significant Decrease)[3]
pUb(Ser65)100 µM this compound (3h)POE SH-SY5Y↑ (Slight, Non-significant Increase)[8]
Table 2: Effect of this compound on Mitochondrial Health and Clearance
AssayTreatmentCell LineObservationReference
TMRM Staining100 µM this compound (3h)POE SH-SY5Y↓ (Significant Decrease in Mitochondrial Membrane Potential)[4][5]
OPA1 Cleavage100 µM this compound (3h)POE SH-SY5Y↑ (Increased Cleavage of L-OPA1 to S-OPA1)[5]
Mitophagy Index (mito-Keima)100 µM this compoundPOE-SH-SY5Y↑ (Increased Mitochondrial Delivery to Lysosomes)[6]
p62 Recruitment to Mitochondria100 µM this compoundPINK1 KO POE SH-SY5YNo significant recruitment[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TMRM Assay for Mitochondrial Membrane Potential

This protocol assesses mitochondrial membrane potential using the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).

TMRM_Workflow A 1. Seed cells in a suitable imaging plate. B 2. Treat cells with this compound or control vehicle for the desired time. A->B C 3. Incubate cells with TMRM (e.g., 20-100 nM) and a nuclear stain (e.g., Hoechst) for 30 minutes at 37°C. B->C D 4. Wash cells with pre-warmed PBS or imaging medium. C->D F 6. As a control for depolarization, treat a subset of cells with an uncoupler like FCCP or CCCP. C->F E 5. Acquire images using a fluorescence microscope or high-content imager. D->E G 7. Quantify the TMRM fluorescence intensity in the mitochondrial regions. E->G

Figure 3: Workflow for the TMRM assay.

Materials:

  • Cells of interest (e.g., SH-SY5Y)

  • Culture medium

  • This compound

  • TMRM (Tetramethylrhodamine, Methyl Ester)

  • Hoechst 33342 or other nuclear stain

  • FCCP or CCCP (as a control)

  • PBS or HBSS

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells onto glass-bottom dishes or appropriate imaging plates and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 3 hours).

  • Prepare a staining solution containing TMRM (typically 20-100 nM) and a nuclear counterstain like Hoechst 33342 in pre-warmed culture medium.

  • Remove the treatment medium from the cells and add the TMRM staining solution.

  • Incubate the cells for 30 minutes at 37°C in the dark.

  • For a positive control for depolarization, treat a separate set of wells with a mitochondrial uncoupler such as FCCP (e.g., 10 µM) for 5-10 minutes.

  • Gently wash the cells twice with pre-warmed PBS or imaging buffer.

  • Add fresh pre-warmed imaging buffer to the cells.

  • Image the cells immediately using a fluorescence microscope with appropriate filter sets for TMRM (e.g., TRITC/Rhodamine) and the nuclear stain (e.g., DAPI).

  • Quantify the average TMRM fluorescence intensity per cell or within defined mitochondrial regions using image analysis software.

mito-Keima Mitophagy Assay

This assay utilizes a pH-sensitive fluorescent protein, mito-Keima, to monitor the delivery of mitochondria to the acidic environment of the lysosome.

mitoKeima_Workflow A 1. Transduce cells with a lentiviral vector expressing mito-Keima. B 2. Select for a stable cell line expressing mito-Keima. A->B C 3. Seed mito-Keima expressing cells for the experiment. B->C D 4. Treat cells with this compound, O/A (as a positive control), or vehicle. C->D E 5. Image cells using a confocal microscope with dual-excitation capabilities (e.g., 440 nm and 561 nm). D->E F 6. Calculate the ratio of the acidic (561 nm excitation) to neutral (440 nm excitation) signal. E->F G 7. An increased ratio indicates a higher level of mitophagy. F->G

Figure 4: Workflow for the mito-Keima assay.

Materials:

  • Cells stably expressing mito-Keima

  • Culture medium

  • This compound

  • Oligomycin and Antimycin A (O/A) as a positive control

  • Confocal microscope with dual-excitation laser lines (e.g., 440 nm and 561 nm) and an appropriate emission filter (e.g., >610 nm)

Procedure:

  • Generate a stable cell line expressing mitochondria-targeted Keima (mito-Keima).

  • Seed the mito-Keima expressing cells in imaging dishes.

  • Treat the cells with this compound, O/A (e.g., 1 µM each) as a positive control for mitophagy induction, or a vehicle control for the desired time.

  • During imaging, maintain the cells at 37°C and 5% CO2.

  • Acquire images using sequential excitation at 440 nm (for neutral pH mitochondria) and 561 nm (for acidic pH mitochondria in lysosomes), with emission collected above 610 nm.

  • Process the images to create a ratiometric image (561 nm signal / 440 nm signal).

  • Quantify the mitophagy index by measuring the area of the high-ratio (acidic) puncta relative to the total mitochondrial area (sum of neutral and acidic signals).

Western Blot for Mitophagy Markers (COX-II Degradation, LC3-II/I Ratio, p62, OPA1 Cleavage)

Western blotting is a fundamental technique to assess the levels of key proteins involved in mitophagy.

Materials:

  • Cells treated with this compound and/or other compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-COX-II, anti-LC3, anti-p62, anti-OPA1, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 8.

  • Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. For LC3, the ratio of LC3-II to LC3-I is often calculated. For OPA1, the ratio of the short (S-OPA1) to long (L-OPA1) forms is determined.

Immunofluorescence for p62 Recruitment

This method visualizes the recruitment of the autophagy receptor p62 to mitochondria.

Materials:

  • Cells grown on coverslips

  • Mitochondrial marker (e.g., anti-TOM20 antibody or MitoTracker dye)

  • Primary antibody against p62

  • Fluorescently labeled secondary antibodies

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • DAPI or Hoechst for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile coverslips in a culture plate and allow them to attach.

  • Treat the cells with this compound or other compounds as required.

  • If using an antibody-based mitochondrial marker, proceed to fixation. If using a dye like MitoTracker, incubate the live cells with the dye according to the manufacturer's protocol before fixation.

  • Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against p62 and a mitochondrial marker (if applicable), diluted in blocking buffer, overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the appropriate fluorescently labeled secondary antibodies and a nuclear stain (DAPI or Hoechst) for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Analyze the colocalization between the p62 signal and the mitochondrial marker to quantify p62 recruitment.

Conclusion

This compound is a valuable pharmacological tool for dissecting the intricate pathways of mitochondrial clearance. Its dual action—inhibiting the canonical PINK1/Parkin signaling axis while simultaneously inducing mitochondrial stress and promoting their delivery to lysosomes—highlights the complexity and potential redundancy of mitophagy pathways. This guide provides researchers and drug development professionals with a foundational understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. Further investigation into the precise molecular players downstream of this compound-induced mitochondrial depolarization will be crucial for a complete understanding of its effects and for leveraging this knowledge in the development of therapeutics targeting mitochondrial dysfunction.

References

Unraveling the Selectivity of MG149: A Technical Guide to its Core Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG149 is a small molecule inhibitor of the MYST family of lysine (B10760008) acetyltransferases (KATs), demonstrating notable selectivity for Tip60 (KAT5) and MOF (KAT8). This technical guide provides an in-depth analysis of the underlying principles governing this compound's selectivity, offering a comprehensive resource for researchers leveraging this compound as a chemical probe in epigenetic studies and drug discovery. By examining its inhibitory profile, the experimental methodologies used for its characterization, and its impact on cellular signaling pathways, we can gain a clearer understanding of its mechanism of action.

Data Presentation: Inhibitory Profile of this compound

The selectivity of this compound has been characterized against several members of the lysine acetyltransferase family. The following table summarizes the quantitative data on its inhibitory potency.

Target EnzymeAlternative NameIC50 / KiSpeciesNotes
Tip60 KAT574 µM (IC50)Not SpecifiedPotent inhibitor.[1][2]
MOF KAT847 µM (IC50)Not SpecifiedSimilar potency to Tip60.[1][2]
MOF KAT839 ± 7.7 µM (Ki)MurineDetermined in murine precision-cut lung slices.[3]
PCAF KAT2B>200 µM (IC50)Not SpecifiedLittle to no inhibitory activity.[1][2]
p300 KAT3B>200 µM (IC50)Not SpecifiedLittle to no inhibitory activity.[1][2]
SNAT1 --RiceEfficiently inhibited in vitro.[4]
SNAT2 --RiceModerately inhibited in vitro.[4]

Core Principles of Selectivity

The selectivity of this compound is rooted in its mode of action as a competitive inhibitor of Acetyl-Coenzyme A (Acetyl-CoA).[1][4] This mechanism suggests that this compound preferentially binds to the Acetyl-CoA binding pocket of susceptible lysine acetyltransferases. The structural and electrostatic differences within this binding site across the various KAT families likely dictate the observed selectivity. Its greater potency against the MYST family members Tip60 and MOF, compared to the GNAT family member PCAF or the p300/CBP family member p300, points to specific molecular interactions that are favorable within the MYST family's active site.

Recent studies have also indicated a more complex modulatory role for this compound, particularly concerning Tip60. At lower to mid-range concentrations, this compound has been observed to enhance the acetyltransferase activity of Tip60 on certain substrates, such as Foxp3, while acting as an inhibitor at higher concentrations.[5] This suggests that this compound may not be a simple competitive inhibitor under all conditions and that its effects can be substrate-dependent, adding another layer to its selectivity profile.

Experimental Protocols

The following sections detail the generalized methodologies employed to characterize the inhibitory activity and cellular effects of this compound.

In Vitro Lysine Acetyltransferase (KAT) Inhibition Assay (Radiometric)

This protocol outlines a common method for determining the in vitro potency of inhibitors against lysine acetyltransferases.

Objective: To measure the IC50 value of this compound against a specific KAT enzyme (e.g., Tip60, MOF).

Materials:

  • Recombinant human KAT enzyme (e.g., Tip60, MOF)

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA (radiolabeled)

  • This compound (or other test compounds) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Scintillation fluid

  • Microplates (e.g., 96-well)

  • Filter paper and filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the KAT enzyme in each well of the microplate.

  • Add varying concentrations of this compound (typically in a serial dilution) to the wells. A DMSO control (vehicle) is also included.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the acetyltransferase reaction by adding [³H]-Acetyl-CoA to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an acid (e.g., acetic acid).

  • Spot the reaction mixture onto filter paper.

  • Wash the filter paper extensively with a wash buffer (e.g., sodium phosphate (B84403) buffer) to remove unincorporated [³H]-Acetyl-CoA.

  • Dry the filter paper and place it in scintillation vials with scintillation fluid.

  • Measure the amount of incorporated [³H] using a scintillation counter.

  • The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) - Conceptual Workflow

CETSA can be employed to verify the engagement of this compound with its target proteins in a cellular context.

Objective: To confirm that this compound binds to and stabilizes its target proteins (e.g., Tip60, MOF) in intact cells.

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction and Analysis cluster_3 Data Analysis A Intact Cells B Treat with this compound or Vehicle (DMSO) A->B C Heat Cells to a Range of Temperatures B->C D Cell Lysis C->D E Separate Soluble and Precipitated Proteins (Centrifugation) D->E F Quantify Soluble Target Protein (e.g., Western Blot) E->F G Plot Soluble Protein vs. Temperature F->G H Compare Melting Curves of this compound vs. Vehicle G->H I A Shift to Higher Temperatures Indicates Target Engagement H->I

Conceptual workflow for a Cellular Thermal Shift Assay (CETSA).

Mandatory Visualization: Signaling Pathways and Logical Relationships

The following diagrams illustrate key signaling pathways and experimental workflows related to the study of this compound.

MOF-Mediated Regulation of Estrogen Receptor Alpha (ERα) Stability

This compound, by inhibiting MOF, can influence the stability of the estrogen receptor alpha (ERα), a key driver in some cancers. The following pathway illustrates how MOF normally protects ERα from degradation. Inhibition of MOF by this compound would disrupt this protective mechanism, leading to increased ERα ubiquitination and subsequent degradation.[6][7][8][9][10]

This compound This compound MOF MOF (KAT8) This compound->MOF Inhibits ERa Estrogen Receptor α (ERα) MOF->ERa Acetylates Acetylation Acetylation ERa->Acetylation Ubiquitination Ubiquitination Acetylation->Ubiquitination Inhibits Proteasome Proteasome Ubiquitination->Proteasome Targets for CUL4B CUL4B (E3 Ligase) CUL4B->ERa Promotes Ubiquitination Degradation ERα Degradation Proteasome->Degradation Leads to

MOF-mediated regulation of ERα stability and the point of intervention for this compound.
Generalized Workflow for High-Throughput Screening of KAT Inhibitors

The discovery of inhibitors like this compound often originates from high-throughput screening (HTS) campaigns. This diagram outlines a typical workflow for identifying novel KAT inhibitors.

cluster_0 Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization A Compound Library B Primary HTS Assay (e.g., AlphaLISA, FRET) A->B C Dose-Response Confirmation B->C D Orthogonal Assays (e.g., Radiometric) C->D E Selectivity Profiling (KAT Panel) D->E F Structure-Activity Relationship (SAR) Studies E->F G Cellular Activity & Target Engagement (e.g., CETSA) F->G H Candidate Inhibitor (e.g., this compound) G->H

A generalized workflow for the discovery and characterization of KAT inhibitors.

Conclusion

This compound serves as a valuable chemical probe for interrogating the biological functions of the Tip60 and MOF lysine acetyltransferases. Its selectivity, primarily driven by competitive inhibition at the Acetyl-CoA binding site, allows for the targeted disruption of specific epigenetic signaling pathways. The data and protocols presented in this guide offer a foundational understanding for researchers utilizing this compound, enabling more robust experimental design and data interpretation. Further investigation into its broader off-target profile and the nuances of its modulatory effects will continue to refine our understanding of this important research tool.

References

In-Depth Technical Guide: MG149 (CAS No. 1243583-85-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

MG149 is a potent and selective small molecule inhibitor of the MYST family of histone acetyltransferases (HATs), particularly Tip60 (KAT5) and MOF (KAT8).[1][2] It is an analog of anacardic acid and functions by targeting the acetyl-CoA binding site of these enzymes.[3][4] This inhibition of HAT activity disrupts downstream signaling pathways, including the p53 and NF-κB pathways, and has demonstrated potential therapeutic applications in various diseases, including cancer and inflammatory conditions.[3][5]

PropertyValueReference
CAS Number 1243583-85-8[3]
Molecular Formula C₂₂H₂₈O₃[1]
Molecular Weight 340.46 g/mol [3]
IUPAC Name 2-[2-(4-heptylphenyl)ethyl]-6-hydroxybenzoic acid[1]
SMILES CCCCCCCC1=CC=C(C=C1)CCC2=C(C(=CC=C2)O)C(=O)O[3]
Appearance Crystalline solid[1]
Solubility DMSO: >10 mM, 68 mg/mL; Ethanol: 63 mg/mL[3][6]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the competitive inhibition of the histone acetyltransferases Tip60 and MOF with respect to acetyl-CoA.[2][7] This action prevents the transfer of acetyl groups to histone and non-histone protein substrates, thereby modulating gene expression and cellular processes.

Key Signaling Pathways Affected by this compound
  • p53 Pathway: this compound has been shown to inhibit the p53 pathway.[3] By preventing the acetylation of p53, a key tumor suppressor protein, this compound can influence cell cycle arrest and apoptosis.

  • NF-κB Pathway: The NF-κB signaling pathway, a critical regulator of inflammation and cell survival, is also inhibited by this compound.[3]

  • PI3K/AKT Pathway: In thyroid cancer cell lines, this compound treatment has been observed to reduce the activity of the PI3K/AKT pathway, which is crucial for cell proliferation and survival.

  • c-Myc Acetylation: this compound suppresses the progression of anaplastic thyroid cancer by inhibiting the KAT5-mediated acetylation of the oncoprotein c-Myc.

Visualizing the Mechanism of Action

MG149_Mechanism cluster_inhibition This compound Inhibition cluster_downstream Downstream Effects This compound This compound Tip60_MOF Tip60 (KAT5) / MOF (KAT8) (HATs) This compound->Tip60_MOF Competitive Inhibition AcetylCoA Acetyl-CoA AcetylCoA->Tip60_MOF Acetylation Acetylation Tip60_MOF->Acetylation Catalyzes Histones Histones Histones->Acetylation NonHistone Non-Histone Proteins (e.g., p53, c-Myc) NonHistone->Acetylation Signaling Altered Signaling Pathways (p53, NF-κB, PI3K/AKT) Acetylation->Signaling GeneExpression Altered Gene Expression Signaling->GeneExpression CellularResponse Cellular Response (↓ Proliferation, ↑ Apoptosis) GeneExpression->CellularResponse HAT_Assay_Workflow start Start reagents Prepare Reaction Mix: - HAT Enzyme (Tip60/MOF) - Histone Substrate (H3/H4 peptide) - [¹⁴C]-Acetyl-CoA - Assay Buffer start->reagents incubation Incubate with varying concentrations of this compound reagents->incubation stop_reaction Stop Reaction (e.g., spotting on filter paper) incubation->stop_reaction scintillation Quantify [¹⁴C] incorporation (Scintillation Counting) stop_reaction->scintillation analysis Data Analysis: Calculate IC₅₀ values scintillation->analysis end End analysis->end CoIP_Workflow start Start lysis Cell Lysis and Protein Extraction start->lysis preclearing Pre-clearing with Control Beads lysis->preclearing incubation Incubate Lysate with Primary Antibody preclearing->incubation capture Capture Antibody-Protein Complex with Protein A/G Beads incubation->capture wash Wash Beads to Remove Non-specific Binders capture->wash elution Elute Protein Complex from Beads wash->elution analysis Analyze by Western Blot elution->analysis end End analysis->end

References

MG149: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

MG149 is a potent and selective small molecule inhibitor of the MYST family of histone acetyltransferases (HATs), particularly Tip60 (KAT5) and MOF (KAT8). By competitively binding to the acetyl-CoA binding site, this compound modulates a variety of cellular processes, including DNA damage repair, gene transcription, and mitochondrial quality control. Its activity impacts several key signaling pathways, such as the PINK1/Parkin, p53, and NF-κB pathways, making it a valuable tool for studying cellular acetylation and a potential therapeutic agent for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and pathway diagrams to facilitate its use in research and drug development.

Chemical Structure and Properties

This compound, also known as 2-[2-(4-heptylphenyl)ethyl]-6-hydroxy-benzoic acid, is a synthetic anacardic acid analog. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₂H₂₈O₃[1]
Molecular Weight 340.46 g/mol [1][2]
CAS Number 1243583-85-8[1][3]
Appearance White to off-white solid
SMILES CCCCCCCC1=CC=C(C=C1)CCC2=CC=C(C(O)=O)C(O)=C2[1]
Solubility DMSO: ≥ 68 mg/mL (199.72 mM) Ethanol: 63 mg/mL (185.04 mM) DMF: 30 mg/mL[1][2][4]

Mechanism of Action

This compound is a selective inhibitor of the histone acetyltransferases Tip60 and MOF, which are members of the MYST family.[4][5] Enzyme kinetics studies have shown that this compound is competitive with respect to acetyl-CoA and non-competitive with the histone substrate.[5] This indicates that this compound binds to the acetyl-CoA binding pocket of the enzyme, thereby preventing the transfer of an acetyl group to the histone substrate.

The inhibitory activity of this compound is selective for Tip60 and MOF over other HATs such as p300 and PCAF.[5] This selectivity makes this compound a valuable tool for dissecting the specific roles of Tip60 and MOF in cellular processes.

Quantitative Data

The inhibitory potency of this compound against various histone acetyltransferases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target EnzymeIC50 Value (µM)Reference
Tip60 (KAT5) 74[4][5]
MOF (KAT8) 47[4][5]
p300 > 200[5]
PCAF > 200[5]

Signaling Pathways

This compound has been shown to modulate several critical signaling pathways, primarily through its inhibition of Tip60 and MOF.

PINK1/Parkin Pathway and Mitophagy

This compound can induce mitochondrial depolarization and promote PINK1-dependent mitochondrial clearance (mitophagy).[5] By inhibiting Tip60, this compound indirectly blocks PINK1 kinase activity, leading to the accumulation of PINK1 on the outer mitochondrial membrane and the subsequent recruitment of Parkin to initiate mitophagy.[5]

PINK1_Parkin_Pathway cluster_Mitochondrion Mitochondrion Mito_Stress Mitochondrial Stress PINK1_inactive PINK1 (inactive) Mito_Stress->PINK1_inactive stabilizes Mitophagy Mitophagy Mito_Stress->Mitophagy triggers PINK1_active PINK1 (active) PINK1_inactive->PINK1_active dimerization & autophosphorylation Ub Ubiquitin PINK1_active->Ub phosphorylates Parkin_inactive Parkin (inactive) Parkin_active Parkin (active) Parkin_inactive->Parkin_active Parkin_active->Mito_Stress ubiquitinates proteins pUb Phospho-Ubiquitin Ub->pUb pUb->Parkin_inactive recruits & activates This compound This compound Tip60 Tip60 This compound->Tip60 inhibits Tip60->PINK1_active activates (indirectly) p53_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 p53_Ac Acetylated p53 (stable, active) p53->p53_Ac MDM2 MDM2 p53->MDM2 binds Proteasome Proteasome p53->Proteasome degradation Tip60_MOF Tip60/MOF Tip60_MOF->p53 acetylates Target_Genes Target Gene Expression (Apoptosis, Cell Cycle Arrest) p53_Ac->Target_Genes activates MDM2->p53 ubiquitinates This compound This compound This compound->Tip60_MOF inhibits NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (cytoplasmic, inactive) IkB->NFkB_inactive dissociates from Proteasome Proteasome IkB->Proteasome degradation NFkB_active NF-κB (p50/p65) (nuclear, active) NFkB_inactive->NFkB_active translocates to nucleus Target_Genes Target Gene Expression (Inflammation, Survival) NFkB_active->Target_Genes activates This compound This compound Tip60_MOF Tip60/MOF This compound->Tip60_MOF inhibits Tip60_MOF->IKK modulates (proposed) Synthesis_Workflow Start Starting Materials (e.g., protected salicylic (B10762653) acid derivative, 4-heptylphenylacetylene) Step1 Sonogashira Coupling Start->Step1 Step2 Hydrogenation Step1->Step2 Step3 Deprotection Step2->Step3 End This compound Step3->End HAT_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, Ac-CoA, this compound) Step1 Coat Plate with Biotinylated Histone Peptide Start->Step1 Step2 Add Enzyme, [3H]-Ac-CoA, and this compound/Vehicle Step1->Step2 Step3 Incubate at 30°C Step2->Step3 Step4 Stop Reaction and Wash Plate Step3->Step4 Step5 Add Scintillation Cocktail Step4->Step5 Step6 Measure Radioactivity Step5->Step6 End Calculate % Inhibition and IC50 Step6->End

References

Methodological & Application

MG149 In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

MG149 is a potent and selective small molecule inhibitor of histone acetyltransferases (HATs), specifically targeting Tip60 (KAT5) and MOF (KAT8).[1][2][3] It functions by competing with the acetyl-CoA binding site, thereby inhibiting the acetyltransferase activity of these enzymes.[1] Due to the critical role of Tip60 and MOF in chromatin remodeling, gene transcription, and cellular signaling, this compound has emerged as a valuable tool for investigating various biological processes.

This compound has been shown to inhibit the p53 and NF-κB signaling pathways.[1] Its inhibitory action on KAT8 also leads to the blockage of PINK1 kinase activity, which is implicated in mitochondrial quality control.[3] These mechanisms make this compound a compound of interest in research areas such as oncology, neurodegenerative diseases like Parkinson's, hypertension, and inflammatory conditions such as allergic asthma and acute lung injury.[3][4][5] In vitro, this compound serves as a crucial agent for elucidating the roles of Tip60 and MOF in cellular proliferation, DNA damage repair, and inflammatory responses.

Quantitative Data Summary: Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[6] The following table summarizes the reported IC50 values for this compound against various histone acetyltransferases.

Target EnzymeIC50 Value (µM)Assay Substrate(s)Source
Tip60 (KAT5) 74-[1][2][3]
MOF (KAT8) 47Histone H4, [¹⁴C]Ac-CoA[1][2][3]
PCAF >200-[3]
p300 >200-[3]

Key Signaling Pathways Involving this compound

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, cell survival, and immunity.[7][8] Its activation involves the degradation of the inhibitor of κB (IκB), allowing the NF-κB complex (typically p50/RelA) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7][9] this compound inhibits this pathway, which may contribute to its anti-inflammatory effects.[1] The diagram below illustrates the canonical NF-κB pathway and the point of inhibition.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNFα, LPS) IKK IKK Complex Stimuli->IKK Activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/RelA) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases Proteasome 26S Proteasome NFkB_IkB->Proteasome Ubiquitination & Degradation of IκB This compound This compound (Inhibitory Effect on Pathway) This compound->IKK Inhibits Upstream Activators DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Activates

Caption: this compound inhibits the NF-κB signaling pathway, preventing pro-inflammatory gene transcription.

Histone Acetyltransferase (HAT) Inhibition

Histone acetyltransferases like Tip60 and MOF play a vital role in epigenetic regulation by adding acetyl groups to lysine (B10760008) residues on histone tails. This acetylation neutralizes the positive charge of histones, relaxing the chromatin structure and making DNA more accessible for transcription.[10] By inhibiting Tip60 and MOF, this compound prevents histone acetylation, leading to condensed chromatin and transcriptional repression.

HAT_Inhibition_Workflow cluster_reaction Acetylation Reaction cluster_outcome Cellular Outcome HAT HAT Enzyme (Tip60/MOF) HAT_Complex Acetyl-CoA HAT Histone AcCoA Acetyl-CoA AcCoA->HAT Histone Histone Substrate Histone->HAT This compound This compound This compound->HAT Inhibits Acetylated_Histone Acetylated Histone HAT_Complex->Acetylated_Histone Acetyl Group Transfer Chromatin Relaxed Chromatin (Euchromatin) Acetylated_Histone->Chromatin Transcription Gene Transcription (Active) Chromatin->Transcription

Caption: this compound blocks HAT activity, preventing histone acetylation and subsequent gene transcription.

Experimental Protocols

Reagent Preparation: this compound Stock Solution

Proper dissolution of this compound is critical for accurate and reproducible experimental results.

  • Reagent: this compound (Molecular Weight: 340.46 g/mol )[1]

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO), fresh and high-purity.[1]

  • Procedure:

    • Prepare a high-concentration stock solution, for example, 68 mg/mL (200 mM) in DMSO.[1] Sonication may be recommended to aid dissolution.[2]

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year when in solvent.[2]

    • For cell culture experiments, dilute the DMSO stock solution in the appropriate culture medium to the final desired working concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Histone Acetyltransferase (HAT) Inhibition Assay (Radiometric Filter Paper Method)

This protocol is adapted from standard radiometric HAT assays and is suitable for measuring the inhibitory effect of this compound on enzymes like MOF.[1][10][11]

HAT_Assay_Workflow Start Start Step1 1. Dispense Reagents - HAT Enzyme (e.g., MOF) - this compound (or vehicle) - Assay Buffer Start->Step1 Step2 2. Pre-incubation Allow inhibitor to bind to enzyme (e.g., 10-30 min at RT) Step1->Step2 Step3 3. Initiate Reaction Add Substrate Mix: - Histone Peptide (e.g., H4) - [¹⁴C]-Acetyl-CoA Step2->Step3 Step4 4. Incubate Allow reaction to proceed (e.g., 5-30 min at 30°C) Step3->Step4 Step5 5. Stop Reaction & Spot Spot reaction mixture onto P81 phosphocellulose filter paper Step4->Step5 Step6 6. Wash Filter Paper Wash multiple times with buffer (e.g., Sodium Carbonate) to remove unincorporated [¹⁴C]Ac-CoA Step5->Step6 Step7 7. Scintillation Counting - Add scintillation cocktail - Measure radioactivity (CPM) Step6->Step7 Step8 8. Data Analysis - Calculate % Inhibition - Determine IC50 value Step7->Step8 End End Step8->End

Caption: Workflow for a radiometric histone acetyltransferase (HAT) inhibition assay.

  • Materials:

    • Recombinant HAT enzyme (e.g., human MOF)

    • Histone H4 peptide substrate

    • [¹⁴C]-labeled Acetyl-CoA

    • This compound

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

    • P81 phosphocellulose filter paper

    • Wash Buffer (e.g., 50 mM Sodium Carbonate/Bicarbonate buffer, pH 9.2)

    • Scintillation cocktail

    • Liquid scintillation counter

  • Procedure:

    • Prepare a reaction mix in a microtiter plate or microcentrifuge tubes. For each reaction, add the assay buffer, a fixed concentration of the HAT enzyme (e.g., 50 nM), and varying concentrations of this compound (or DMSO as a vehicle control).

    • Pre-incubate the enzyme and inhibitor for 10-30 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding the substrates: histone H4 peptide and [¹⁴C]-Acetyl-CoA.[1] A typical final concentration for substrates might be near their Km values.[11]

    • Incubate the reaction at 30°C for a set time (e.g., 5-30 minutes) where the reaction is in the linear range.[1]

    • Stop the reaction by spotting a portion of the reaction mixture onto the P81 filter paper. The positively charged paper will bind the negatively charged histone peptide.

    • Immediately immerse the filter paper in the wash buffer. Wash several times (e.g., 3 washes for 5 minutes each) to remove all unincorporated [¹⁴C]-Acetyl-CoA.

    • Air dry the filter paper completely.

    • Place the dried paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity in a liquid scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and plot the results to determine the IC50 value.[12]

Western Blot Analysis for Cellular Target Engagement

Western blotting can be used to assess the downstream effects of this compound treatment in a cellular context, such as the inhibition of histone acetylation or effects on signaling pathways.[13]

  • Objective: To measure changes in the levels of acetylated histones (e.g., H4K16ac) or phosphorylation status of signaling proteins (e.g., p-AKT) following this compound treatment.

  • Procedure:

    • Cell Treatment: Plate cells (e.g., SJ-GBM2, BHP-10-3) at an appropriate density and allow them to adhere overnight.[1][13] Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 3-24 hours). Include a vehicle-treated control.

    • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the target of interest (e.g., anti-H4K16ac, anti-p-AKT, anti-total-AKT, anti-β-actin as a loading control).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control to compare protein levels across different treatment conditions.

References

Application Notes and Protocols for MG149 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG149 is a potent and selective inhibitor of the histone acetyltransferases (HATs) Tip60 (KAT5) and MOF (KAT8)[1]. By targeting the acetyl-CoA binding site, this compound effectively blocks the acetyltransferase activity of these enzymes, which are crucial regulators of various cellular processes, including gene transcription, DNA damage repair, and cell cycle control. Emerging research indicates that this compound also modulates several key signaling pathways, including the p53, NF-κB, and PI3K/AKT pathways, and is involved in the regulation of PINK1/Parkin-dependent mitophagy[1][2]. These diverse functions make this compound a valuable tool for investigating cellular signaling and a potential therapeutic agent in oncology and other diseases.

These application notes provide a comprehensive overview of the working concentrations, experimental protocols, and affected signaling pathways of this compound in cell culture.

Data Presentation

In Vitro Inhibitory Activity of this compound
TargetIC50 (µM)Assay Conditions
Tip60 (KAT5)74Cell-free enzymatic assay[1]
MOF (KAT8)47Cell-free enzymatic assay using [14C]AC-CoA and histone H4 as substrates[1]
Working Concentrations of this compound in Cell Culture

The optimal working concentration of this compound is cell-line dependent and should be determined empirically for each experimental setup. The following table summarizes previously reported working concentrations in various cell lines.

Cell LineConcentration (µM)Incubation TimeApplicationReference
POE SH-SY5Y1003 hoursInhibition of PINK1/Parkin pathway[1]
BHP-10-333Not SpecifiedReduction of TNK2 and p-AKT expression[2]
TT260933Not SpecifiedReduction of TNK2 and p-AKT expression[2]
Huh7Not Specified72 hoursSynergistic effect with sorafenib[3]

Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical cellular signaling pathways.

p53 Signaling Pathway

This compound can inhibit the p53 pathway[1]. As Tip60 is a known acetyltransferase for p53, inhibition of Tip60 by this compound can prevent p53 acetylation, a key post-translational modification for its activation and stability. This can lead to a downstream decrease in the expression of p53 target genes involved in apoptosis and cell cycle arrest.

p53_pathway cluster_nucleus Nucleus p53 p53 p53_acetylated Acetylated p53 (Active) p53->p53_acetylated Acetylation Target_Genes p53 Target Genes (e.g., p21, BAX) p53_acetylated->Target_Genes Transcriptional Activation Tip60 Tip60 (KAT5) Tip60->p53 Apoptosis Apoptosis & Cell Cycle Arrest Target_Genes->Apoptosis This compound This compound This compound->Tip60 Inhibits NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB NFkB_p65_p50->NFkB_IkB NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation Target_Genes_NFkB NF-κB Target Genes (Inflammation, Survival) NFkB_translocated->Target_Genes_NFkB Transcriptional Activation Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Stimuli->IKK MG149_NFkB This compound MG149_NFkB->IKK Inhibits (Potential Mechanism) PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Downstream Downstream Targets (mTOR, GSK3β) pAKT->Downstream Cell_Functions Cell Proliferation, Survival, Growth Downstream->Cell_Functions TNK2 TNK2 TNK2->pAKT Activates MG149_PI3K This compound MG149_PI3K->TNK2 Inhibits (Potential Mechanism) MTT_workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Incubate until formazan (B1609692) crystals dissolve G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 I->J Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I J Data Analysis I->J

References

Application Notes and Protocols for In Vivo Studies with MG149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of MG149, a potent histone acetyltransferase (HAT) inhibitor. This compound primarily targets the MYST family of HATs, including Tip60 (KAT5) and MOF (KAT8), and has shown potential in various disease models, including cancer, hypertension, and inflammatory conditions.

Mechanism of Action

This compound is a selective inhibitor of the histone acetyltransferases Tip60 and MOF, with IC50 values of 74 μM and 47 μM, respectively.[1][2] It exhibits minimal activity against other HATs like PCAF and p300.[2] The inhibitory action of this compound is competitive with acetyl-CoA.[2] Beyond its primary targets, this compound has been shown to inhibit the p53 and NF-κB signaling pathways.[1] It also plays a role in mitochondrial homeostasis by inhibiting KAT8 and blocking PINK1 kinase activity, which can lead to mitochondrial depolarization and promote PINK1-dependent mitochondrial clearance.[2]

In the context of cancer, specifically hepatocellular carcinoma (HCC), this compound has been demonstrated to work synergistically with the multi-kinase inhibitor sorafenib (B1663141).[3][4][5] This combination enhances the anti-proliferative effects by inducing apoptotic cell death through the aggravation of endoplasmic reticulum (ER) stress.[3][4][5] The co-treatment leads to an increase in unfolded proteins and reactive oxygen species, further amplifying cytotoxic ER stress.[3][4]

In inflammatory models, such as lipopolysaccharide (LPS)-induced acute lung injury (ALI), this compound alleviates inflammation by reducing the acetylation of p53, which in turn suppresses the activation of the NLRP3 inflammasome.[6] It also mitigates key indicators of ALI, including neutrophil infiltration and pulmonary edema.[6] Furthermore, in models of allergic airway inflammation, this compound has been shown to reduce airway hyperresponsiveness.[7][8]

A study on chronic restraint stress-induced hypertension in mice revealed that this compound can reverse hypertension, suggesting its potential in cardiovascular research.[2]

Quantitative Data Summary
ParameterValueCell/Enzyme SystemReference
IC50 (Tip60) 74 μM[1][2]
IC50 (MOF) 47 μMHuman MOF expressed in E. coli[1][2]
IC50 (PCAF) >200 μM[2]
IC50 (p300) >200 μM[2]
In Vivo Dosage (Hypertension Model) 1.6 mg/kg, i.p., once daily for 14 daysC57BL/6J mice[2]

Experimental Protocols

In Vivo Formulation of this compound

a) Formulation with PEG300 and Tween 80 (for Intraperitoneal or Intravenous Injection)

This formulation is suitable for achieving a clear solution for parenteral administration.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous

    • PEG300

    • Tween 80

    • Sterile ddH2O or saline

  • Protocol:

    • Prepare a stock solution of this compound in DMSO. For example, create a 68 mg/mL stock solution.[1] Ensure the powder is completely dissolved.

    • In a sterile tube, add the required volume of the this compound DMSO stock solution.

    • Add PEG300 to the DMSO solution. A suggested ratio is 1:8 (e.g., for a 1 mL final solution, use 50 µL of DMSO stock and 400 µL of PEG300).[1]

    • Mix thoroughly until the solution is clear.

    • Add Tween 80. A suggested ratio is 1:1 relative to the DMSO volume (e.g., 50 µL).[1]

    • Mix again until the solution is clear.

    • Add sterile ddH2O or saline to reach the final desired volume (e.g., 500 µL to bring the total volume to 1 mL).[1]

    • Mix thoroughly. The final solution should be clear. Use this formulation immediately for optimal results.[1]

b) Formulation with Corn Oil (for Intraperitoneal or Oral Administration)

This formulation results in a suspension suitable for intraperitoneal injection or oral gavage.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), fresh and anhydrous

    • Corn oil

  • Protocol:

    • Prepare a stock solution of this compound in DMSO (e.g., 11.2 mg/mL).[1]

    • In a sterile tube, add the required volume of the this compound DMSO stock solution.

    • Add corn oil to the DMSO solution. A suggested ratio is 1:19 (e.g., for a 1 mL final solution, use 50 µL of DMSO stock and 950 µL of corn oil).[1]

    • Mix thoroughly to ensure a uniform suspension. Use this formulation immediately.[1]

c) Formulation with CMC-Na (for Oral Administration)

This creates a homogenous suspension for oral gavage.

  • Materials:

    • This compound powder

    • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% in sterile water)

  • Protocol:

    • Weigh the required amount of this compound powder.

    • Prepare the desired volume of CMC-Na solution.

    • Add the this compound powder to the CMC-Na solution to achieve the final desired concentration (e.g., 5 mg/mL).[1]

    • Mix thoroughly using a vortex or sonicator to obtain a homogenous suspension.[1]

Protocol for Xenograft Tumor Model in Mice (e.g., Hepatocellular Carcinoma)

This protocol outlines a general procedure for evaluating the efficacy of this compound, potentially in combination with another agent like sorafenib, in a xenograft model.

  • Animal Model:

    • Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID), 6-8 weeks old.

  • Cell Line:

    • Hepatocellular carcinoma cell lines such as Huh7, Hep3B, or HepG2.[4]

  • Procedure:

    • Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 HCC cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Sorafenib alone, this compound + Sorafenib).

    • Drug Administration:

      • Prepare this compound using one of the formulations described above.

      • Administer this compound via the chosen route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The dose may be extrapolated from effective doses in other models (e.g., starting with a dose range around 1.6 mg/kg) or determined from a pilot dose-finding study.

      • Administer the vehicle control and any other treatment agents according to the same schedule.

    • Monitoring:

      • Continue to measure tumor volume regularly.

      • Monitor the body weight of the mice as an indicator of toxicity.

      • Observe the general health and behavior of the animals.

    • Endpoint and Analysis:

      • At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice.

      • Excise the tumors, weigh them, and photograph them.

      • A portion of the tumor can be flash-frozen for molecular analysis (Western blot, qPCR) or fixed in formalin for histological analysis (H&E staining, immunohistochemistry for markers of proliferation like Ki-67 or apoptosis like cleaved caspase-3).

      • Collect blood samples for pharmacokinetic analysis if required.

Visualizations

Signaling Pathways of this compound

Caption: Overview of this compound's molecular targets and affected signaling pathways.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start: Immunocompromised Mice cell_culture Culture HCC Cells start->cell_culture implantation Subcutaneous Implantation of HCC Cells cell_culture->implantation tumor_growth Monitor Tumor Growth (Calipers) implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Vehicle - this compound - Other drug - Combination randomization->treatment monitoring Monitor: - Tumor Volume - Body Weight - General Health treatment->monitoring monitoring->treatment Continue endpoint Endpoint Reached monitoring->endpoint analysis Analysis: - Excise & Weigh Tumors - Histology (IHC) - Molecular Analysis (WB, qPCR) endpoint->analysis Yes end End of Study analysis->end

Caption: Step-by-step workflow for a typical in vivo xenograft cancer model study.

Logical Relationship in Synergistic Cancer Therapy

Synergistic_Therapy cluster_cell Hepatocellular Carcinoma Cell This compound This compound ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress Aggravates Sorafenib Sorafenib Sorafenib->ER_Stress Induces Unfolded_Proteins ↑ Unfolded Proteins ER_Stress->Unfolded_Proteins ROS ↑ Reactive Oxygen Species (ROS) ER_Stress->ROS Apoptosis Apoptotic Cell Death Unfolded_Proteins->Apoptosis leads to ROS->Apoptosis leads to

Caption: Synergistic mechanism of this compound and Sorafenib in inducing cancer cell death.

References

MG149 Administration in Mouse Models: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG149 is a potent inhibitor of the MYST family of histone acetyltransferases (HATs), specifically targeting Tip60 (KAT5) and MOF (KAT8). Its ability to modulate various cellular signaling pathways has made it a compound of interest in preclinical research across multiple disease areas, including oncology and inflammatory conditions. This document provides detailed application notes and protocols for the administration of this compound in various mouse models, based on currently available scientific literature.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of histone acetyltransferases, leading to downstream alterations in gene expression and protein function. Key pathways affected by this compound include:

  • Inhibition of KAT5/c-Myc Signaling: In anaplastic thyroid cancer, this compound has been shown to suppress tumor progression by inhibiting KAT5-mediated acetylation of the oncoprotein c-Myc. This leads to decreased c-Myc stability and a reduction in its transcriptional activity.

  • Modulation of KAT8/IL-33 Signaling: In models of allergic airway inflammation, this compound inhibits the acetyltransferase activity of KAT8. This prevents the acetylation of interleukin-33 (IL-33), a key cytokine in allergic responses, leading to its polyubiquitination and subsequent degradation. This ultimately alleviates airway hyperresponsiveness and inflammation.[1][2]

  • Induction of Endoplasmic Reticulum (ER) Stress: In hepatocellular carcinoma cells, this compound, particularly in combination with the multi-kinase inhibitor sorafenib (B1663141), has been found to aggravate ER stress.[3][4][5][6][7] This heightened stress response can overwhelm the cell's adaptive mechanisms, leading to apoptotic cell death.[3][4][5][6][7]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from key in vivo studies involving this compound administration in mouse models.

Table 1: Efficacy of this compound in an Anaplastic Thyroid Cancer (ATC) Xenograft Model

Treatment GroupTumor Volume (mm³)Tumor Weight (g)Lung Metastasis
Vehicle ControlData not availableData not availableData not available
This compoundSignificantly reducedSignificantly reducedSignificantly inhibited
Cisplatin (B142131) (CDDP)Data not availableData not availableData not available
This compound + CDDPPotentiated sensitivity to CDDPPotentiated sensitivity to CDDPData not available

Data from Sheng et al., 2025. Specific quantitative values were not available in the accessed literature.[4]

Table 2: Efficacy of this compound in a House Dust Mite (HDM)-Induced Allergic Asthma Model

ParameterHDM + VehicleHDM + this compound
Airway Hyperresponsiveness (AHR)IncreasedSignificantly reduced
Total Cells in Bronchoalveolar Lavage Fluid (BALF)IncreasedSignificantly decreased
Total Protein in BALFIncreasedSignificantly decreased
Inflammatory Cell InfiltrationPresentRelieved
Mucus SecretionIncreasedRelieved
Collagen DepositionIncreasedSignificantly reduced

Data from Liu et al., 2021.[8]

Experimental Protocols

Protocol 1: this compound Administration in an Anaplastic Thyroid Cancer (ATC) Xenograft Mouse Model

This protocol is based on the study by Sheng et al. (2025), which investigated the anti-tumor effects of this compound in an ATC xenograft model.[4]

1. Animal Model:

  • Nude mice.

2. Cell Line and Tumor Implantation:

  • Anaplastic thyroid cancer cell lines (e.g., CAL-62, 8505C).

  • Subcutaneously inject a suspension of ATC cells into the flank of each mouse.

  • Monitor tumor growth until tumors reach a predetermined size for treatment initiation.

3. Reagents and Preparation:

  • This compound Formulation (Recommended General Protocol):

    • Dissolve this compound in a vehicle suitable for in vivo administration. A commonly used vehicle for similar compounds consists of:

      • 5% DMSO (Dimethyl sulfoxide)

      • 40% PEG300 (Polyethylene glycol 300)

      • 5% Tween 80

      • 50% ddH₂O (double-distilled water)

    • Alternatively, a formulation of 10% DMSO in corn oil can be used.

    • Prepare the formulation fresh before each administration and ensure the solution is clear.

  • Cisplatin (CDDP) Solution:

    • Prepare according to standard protocols for in vivo use.

4. Administration Protocol:

  • This compound Monotherapy:

    • The specific dosage and administration schedule were not detailed in the available literature. Researchers should perform dose-response studies to determine the optimal effective and non-toxic dose. Administration is typically via intraperitoneal (i.p.) injection.

  • Combination Therapy (this compound and Cisplatin):

    • Administer this compound as determined in monotherapy studies.

    • Administer cisplatin at a standard therapeutic dose for this mouse model. The timing of administration relative to this compound should be optimized.

5. Monitoring and Endpoints:

  • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

  • Examine lungs for evidence of metastasis and perform histological analysis (H&E staining).

Protocol 2: this compound Administration in a House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model

This protocol is based on the study by Liu et al. (2021), which evaluated the effect of this compound on allergic airway inflammation.[8]

1. Animal Model:

  • C57BL/6 mice.

2. Induction of Allergic Asthma:

  • Develop a house dust mite (HDM)-challenged mouse model of allergic asthma according to established protocols. This typically involves sensitization and subsequent challenge with HDM extract.

3. Reagents and Preparation:

  • This compound Formulation:

    • Dissolve this compound in a suitable vehicle (e.g., DMSO). The final concentration should be prepared to deliver the desired dose in an appropriate injection volume.

4. Administration Protocol:

  • Anesthetize the mice.

  • Pre-treat the mice with this compound via intraperitoneal (i.p.) injection 60 minutes prior to each HDM administration.

  • The specific dosage of this compound was not provided in the available literature and should be determined through dose-ranging studies.

5. Monitoring and Endpoints:

  • Measure airway hyperresponsiveness (AHR) to methacholine.

  • Collect bronchoalveolar lavage fluid (BALF) to analyze total and differential cell counts, as well as total protein levels.

  • Perform histological analysis (H&E and Periodic acid-Schiff staining) of lung tissue to assess inflammatory cell infiltration and mucus secretion.

  • Measure collagen deposition in the airways.

  • Analyze the expression of relevant biomarkers (e.g., IL-33) in lung homogenates via Western blotting, immunohistochemistry, or ELISA.

Mandatory Visualizations

Signaling Pathway Diagrams

Below are Graphviz diagrams illustrating the key signaling pathways modulated by this compound.

MG149_KAT5_cMyc_Pathway cluster_nucleus Nucleus KAT5 KAT5 (Tip60) Acetylated_cMyc Acetylated c-Myc (Stable) KAT5->Acetylated_cMyc Acetylation cMyc c-Myc cMyc->KAT5 Ubiquitination Ubiquitination cMyc->Ubiquitination Acetylated_cMyc->Ubiquitination Inhibits Transcription Oncogenic Gene Transcription Acetylated_cMyc->Transcription Proteasome Proteasomal Degradation Ubiquitination->Proteasome This compound This compound This compound->KAT5 Inhibits

Caption: KAT5-mediated c-Myc acetylation and its inhibition by this compound.

MG149_KAT8_IL33_Pathway cluster_cytoplasm Cytoplasm IL33 IL-33 Ubiquitination Ubiquitination IL33->Ubiquitination KAT8 KAT8 (MOF) IL33->KAT8 Acetylated_IL33 Acetylated IL-33 (Stable) Acetylated_IL33->Ubiquitination Inhibits Inflammation Allergic Inflammation & Airway Hyperresponsiveness Acetylated_IL33->Inflammation Proteasome Proteasomal Degradation Ubiquitination->Proteasome KAT8->Acetylated_IL33 Acetylation This compound This compound This compound->KAT8 Inhibits Sorafenib_MG149_ER_Stress_Pathway cluster_cell Hepatocellular Carcinoma Cell cluster_combo Combination Effect Sorafenib Sorafenib ER_Stress Endoplasmic Reticulum (ER) Stress Sorafenib->ER_Stress ROS Reactive Oxygen Species (ROS) Sorafenib->ROS This compound This compound This compound->ER_Stress This compound->ROS UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis ER_Stress->Apoptosis Leads to (aggravated stress) CellSurvival Adaptive Cell Survival UPR->CellSurvival Leads to (moderate stress) ROS->ER_Stress Induces b->ER_Stress Synergistically Aggravates MG149_In_Vivo_Workflow start Start of Study acclimatization Animal Acclimatization start->acclimatization model_induction Disease Model Induction (e.g., Tumor Implantation, Allergen Challenge) acclimatization->model_induction grouping Randomization into Treatment Groups model_induction->grouping treatment This compound Administration (with/without combination agent) grouping->treatment monitoring Regular Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring monitoring->treatment Repeated Dosing endpoint Study Endpoint monitoring->endpoint analysis Sample Collection & Analysis (Tissues, BALF, etc.) endpoint->analysis

References

Application Notes and Protocols for MG149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG149 is a potent and selective inhibitor of histone acetyltransferases (HATs), specifically targeting Tip60 (Kat5) and males absent on the first (MOF/Kat8).[1] It functions by targeting the acetyl-CoA binding site, thereby preventing the transfer of acetyl groups to histone and non-histone protein substrates.[2][3] This inhibition has been shown to impact cellular processes such as the DNA damage response, p53 and NF-κB signaling pathways, and gene transcription.[2][3][4][5] These application notes provide detailed information on the solubility, preparation, and experimental protocols for the use of this compound in research settings.

Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid and requires careful preparation for use in in vitro and in vivo experiments.[2]

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentration (mM)NotesSource
Dimethyl Sulfoxide (DMSO)~30 - 255 mg/mL~88.1 - 748.99 mMHygroscopic DMSO can impact solubility; use freshly opened solvent. Sonication is recommended.[1][2][3][6][7]
Ethanol (B145695)~30 - 68 mg/mL~88.1 - 199.72 mMSonication is recommended.[2][3][6][7]
Dimethylformamide (DMF)~30 mg/mL~88.1 mM-[2][3]
Ethanol:PBS (pH 7.2) (1:3)~0.25 mg/mL~0.73 mMFor aqueous solutions, first dissolve in ethanol then dilute with PBS. Aqueous solutions are not recommended for storage for more than one day.[2][3]
Water< 0.1 mg/mLInsoluble-[1][7]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL≥ 7.34 mMClear solution.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline~2 mg/mL~5.87 mMSonication is recommended.[7]

Preparation of this compound Solutions

Preparation of Stock Solutions

For optimal results, prepare fresh solutions or store aliquots at -80°C for up to one year.[7]

Protocol 1: High-Concentration Stock Solution (DMSO)

  • Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 68 mg/mL).[6]

  • Vortex and/or sonicate the solution until the solid is completely dissolved.[1][7]

  • If not for immediate use, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Preparation of Working Solutions for In Vitro Assays

Protocol 2: Preparation of Aqueous Working Solution

  • Thaw a frozen aliquot of the this compound DMSO stock solution.

  • First, dissolve the this compound in ethanol.[2]

  • Further dilute the ethanolic solution with the aqueous buffer of choice (e.g., PBS, cell culture medium) to the final desired concentration.[2]

  • Note: Aqueous solutions of this compound are sparingly soluble and should be used on the same day they are prepared.[2]

Preparation of Formulations for In Vivo Administration

Protocol 3: Preparation of a Corn Oil-Based Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 11.2 mg/mL).[6]

  • In a sterile tube, add 50 µL of the this compound DMSO stock solution to 950 µL of corn oil.[6]

  • Mix thoroughly until a clear, homogenous solution is achieved.[6]

  • This formulation should be used immediately after preparation.[6]

Protocol 4: Preparation of a PEG300/Tween80 Formulation

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 68 mg/mL).[6]

  • For a 1 mL final volume, add 50 µL of the this compound DMSO stock to 400 µL of PEG300 and mix until clear.[6]

  • Add 50 µL of Tween80 to the mixture and mix until clear.[6]

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.[6]

  • This mixed solution should be used immediately.[6]

Experimental Protocols

Histone Acetyltransferase (HAT) Activity Assay

This protocol is a general guideline for a fluorometric HAT activity assay and can be adapted for use with this compound to determine its inhibitory effects on Tip60 and MOF.

Workflow for HAT Activity Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Prepare Reagents (HAT Assay Buffer, Acetyl CoA, H3 Peptide, this compound) C Add Samples, Buffer, and this compound to Plate A->C B Prepare Samples (Nuclear Extract or Recombinant Enzyme) B->C D Initiate Reaction with Substrate Mix (Acetyl CoA + H3 Peptide) C->D E Incubate D->E F Add Developer E->F G Measure Fluorescence (λex = 535 nm / λem = 587 nm) F->G

Caption: Workflow for a fluorometric histone acetyltransferase (HAT) activity assay.

Materials:

  • HAT Activity Fluorometric Assay Kit (or individual reagents: HAT Assay Buffer, Acetyl CoA, Histone H3 Peptide, Developer, Fluorescent Probe)

  • Recombinant Tip60 or MOF enzyme, or nuclear extracts containing these enzymes

  • This compound stock solution

  • 96-well white flat-bottom plate

  • Fluorescence multiwell plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Keep reagents on ice during use.

  • Sample Preparation: Dilute the nuclear extract or recombinant HAT enzyme in HAT Assay Buffer to the desired concentration.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in HAT Assay Buffer. Include a vehicle control (e.g., DMSO diluted to the same final concentration as in the this compound wells).

  • Assay Plate Setup:

    • Sample Wells: Add 50 µL of the diluted enzyme sample to each well. Then add the desired volume of diluted this compound or vehicle control.

    • Background Control Well: Add 50 µL of HAT Assay Buffer.

  • Reaction Initiation: Prepare a Substrate Mix containing Acetyl CoA and H3 Peptide in HAT Assay Buffer. Add the appropriate volume of the Substrate Mix to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes).

  • Detection:

    • Add the Developer solution to each well.

    • Incubate for 15-20 minutes at room temperature, protected from light.

    • Measure the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the this compound concentration.

Signaling Pathways

This compound's inhibitory action on Tip60 and MOF affects several critical signaling pathways.

Inhibition of MOF-Mediated p53 Acetylation

This compound has been shown to inhibit the acetylation of p53 at lysine (B10760008) 120 (p53K120ac) by MOF.[4][5] This can attenuate apoptosis in response to stimuli like X-ray radiation.[4][5]

G cluster_stimulus Cellular Stress cluster_pathway MOF-p53 Pathway Stress e.g., X-ray Radiation MOF MOF (HAT) Stress->MOF Upregulates p53 p53 MOF->p53 Acetylation at K120 p53K120ac p53K120ac Apoptosis Apoptosis p53K120ac->Apoptosis Induces This compound This compound This compound->MOF Inhibits

Caption: this compound inhibits MOF-mediated p53 acetylation, reducing apoptosis.

General Tip60/MOF and NF-κB Inhibition Pathway

This compound also inhibits the NF-κB pathway, although the precise mechanism is still under investigation.[2][3] Tip60 and MOF are known to acetylate various components of signaling cascades, which can influence their activity.

G cluster_hats Target HATs cluster_downstream Downstream Pathways Tip60 Tip60 p53 p53 Pathway Tip60->p53 Modulates NFkB NF-κB Pathway Tip60->NFkB Modulates DNA_Repair DNA Damage Response Tip60->DNA_Repair Activates ATM MOF MOF MOF->p53 Acetylation MOF->NFkB Modulates MOF->DNA_Repair H4K16ac This compound This compound This compound->Tip60 This compound->MOF

Caption: this compound inhibits Tip60 and MOF, affecting p53, NF-κB, and DNA repair pathways.

Safety and Handling

This compound should be considered hazardous until further information is available.[2] Standard laboratory safety precautions should be taken, including wearing personal protective equipment such as gloves, eye protection, and a lab coat. Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling. For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

References

Application Notes: MG149 for the Inhibition of KAT5 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lysine (B10760008) Acetyltransferase 5 (KAT5), also known as Tip60, is a crucial enzyme from the MYST family of histone acetyltransferases (HATs).[1][2] KAT5 plays a significant role in a variety of fundamental cellular processes, including chromatin remodeling, transcriptional regulation, apoptosis, and DNA double-strand break repair.[1][2][3] It functions as the catalytic subunit of the NuA4 histone acetyltransferase complex, which primarily acetylates histones H4 and H2A.[2][4] Dysregulation of KAT5 activity has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[2][5][6]

MG149 is a potent small-molecule inhibitor that targets KAT5.[7][8][9] It functions by targeting the acetyl-CoA binding site of the enzyme, thereby inhibiting its acetyltransferase activity.[7][9][10] Research has demonstrated that this compound not only inhibits KAT5 but also shows activity against other MYST family members like MOF (KAT8).[7][11][12] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the functional roles of KAT5 in various cell lines.

Mechanism of Action

This compound is an anacardic acid analog that acts as a selective inhibitor of the MYST family of histone acetyltransferases.[13] Its primary mechanism involves competing with acetyl-CoA for the binding site on the KAT5 enzyme, which prevents the transfer of acetyl groups to histone and non-histone protein substrates.[7][9][10]

Inhibition of KAT5 by this compound has been shown to impact several critical signaling pathways. For instance, it can suppress the KAT5-mediated acetylation and stabilization of the oncoprotein c-Myc, leading to reduced cell proliferation, migration, and invasion in cancer cells.[5] Furthermore, this compound has been reported to inhibit the p53 and NF-κB pathways, expanding its potential applications in studying complex cellular signaling networks.[7][9]

Data Presentation

Table 1: Inhibitory Activity of this compound
Target EnzymeIC50 ValueAssay TypeSource
KAT5 (Tip60) 74 µMCell-free assay (human recombinant)[7][8][9]
MOF (KAT8) 47 µMCell-free assay (human recombinant)[7][9][10]
PCAF No InhibitionNot Specified[8]
p300 No InhibitionNot Specified[8]
Table 2: Cellular Effects of this compound in Anaplastic Thyroid Cancer (ATC) Cell Lines
Cell LineAssayEffect of this compound TreatmentSource
CAL-62, 8505C Cell ProliferationInhibition[5]
CAL-62, 8505C ApoptosisIncreased[5]
CAL-62, 8505C Cell MigrationSuppression[5]
CAL-62, 8505C Cell InvasionSuppression[5]
CAL-62, 8505C Epithelial-Mesenchymal Transition (EMT)Inhibition[5]
CAL-62, 8505C c-Myc AcetylationSuppression[5]
CAL-62, 8505C Cisplatin (CDDP) SensitivityPotentiation[5]

Visualizations

KAT5_Inhibition_Pathway cluster_input cluster_core cluster_output This compound This compound KAT5 KAT5 (Tip60) Acetyltransferase This compound->KAT5 Inhibits cMyc_active c-Myc-Ac (acetylated) [Stable] KAT5->cMyc_active Acetylates (Stabilizes) cMyc_inactive c-Myc (unacetylated) cMyc_inactive->KAT5 Substrate degradation Proteasomal Degradation cMyc_inactive->degradation Proliferation Cell Proliferation cMyc_active->Proliferation Metastasis Migration & Invasion (EMT) cMyc_active->Metastasis

Caption: this compound inhibits KAT5, preventing c-Myc acetylation and promoting its degradation.

Experimental_Workflow start Seed Cells in Culture Plates treatment Treat with Vehicle (Control) and this compound (Varying Doses) start->treatment incubation Incubate (e.g., 24, 48, 72 hours) treatment->incubation prolif_assay Cell Proliferation Assay (e.g., CCK-8 / MTT) incubation->prolif_assay Endpoint Measurement apop_assay Apoptosis Assay (e.g., Flow Cytometry) incubation->apop_assay Endpoint Measurement protein_lysis Cell Lysis for Protein Extraction incubation->protein_lysis Endpoint Harvest data_analysis Data Analysis & Comparison prolif_assay->data_analysis apop_assay->data_analysis western_blot Western Blot Analysis (KAT5, c-Myc, EMT markers) protein_lysis->western_blot western_blot->data_analysis

Caption: Workflow for assessing the effects of this compound on cancer cell lines.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol provides a general guideline for culturing and treating adherent cancer cell lines with this compound. Specific media and conditions should be optimized for the cell line of interest.

Materials:

  • Cancer cell lines (e.g., CAL-62, 8505C, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • 6-well, 12-well, or 96-well cell culture plates

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Culture cells in T-75 flasks until they reach 70-80% confluency. Wash with PBS, detach using Trypsin-EDTA, and neutralize with complete growth medium. Count the cells using a hemocytometer and seed them into the appropriate culture plates at a predetermined density. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • This compound Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 50-100 mM) in sterile DMSO.[7] Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working concentrations by diluting the stock solution in fresh complete growth medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the desired final concentrations of this compound. A vehicle control (medium with the same final concentration of DMSO used for the highest this compound dose) must be included.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream assays.

Protocol 2: Cell Proliferation Assay (CCK-8)

This assay measures cell viability and proliferation based on the reduction of a tetrazolium salt by cellular dehydrogenases.

Materials:

  • Cells cultured in a 96-well plate and treated with this compound as per Protocol 1

  • Cell Counting Kit-8 (CCK-8) or similar reagent (e.g., MTT)

  • Microplate reader

Procedure:

  • After the this compound treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator. Incubation time may vary depending on the cell type and density.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • Cell Viability (%) = [(Absorbance of treated sample - Absorbance of blank) / (Absorbance of control sample - Absorbance of blank)] x 100

Protocol 3: Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins (e.g., KAT5, c-Myc, EMT markers) following this compound treatment.[5]

Materials:

  • Cells cultured in 6-well plates and treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-KAT5, anti-c-Myc, anti-E-cadherin, anti-N-cadherin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Protocol 4: Co-Immunoprecipitation (Co-IP) Assay

This protocol is used to investigate the effect of this compound on the interaction between KAT5 and its substrates, such as c-Myc.[5]

Materials:

  • This compound-treated and control cell lysates (use a non-denaturing lysis buffer like NP-40)

  • Primary antibody for immunoprecipitation (e.g., anti-KAT5 or anti-c-Myc)

  • Control IgG antibody (from the same species as the primary)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli sample buffer)

Procedure:

  • Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol, but use a non-denaturing lysis buffer to preserve protein-protein interactions. Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Take a small fraction of the pre-cleared lysate as the "Input" control. To the remaining lysate, add the primary antibody (or control IgG) and incubate for 4 hours to overnight at 4°C with rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, resuspend the beads in 1x Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.

  • Analysis: Analyze the eluates and the "Input" samples by Western Blotting using antibodies against the expected interacting partners (e.g., blot for c-Myc after immunoprecipitating KAT5, and vice versa). A reduction in the co-precipitated protein in this compound-treated samples would indicate that the inhibitor disrupts the interaction.

References

Application Notes and Protocols for Studying c-Myc Acetylation Using MG149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene c-Myc is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, and apoptosis. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Post-translational modifications, particularly acetylation, play a crucial role in modulating c-Myc's stability and transcriptional activity. The histone acetyltransferase (HAT) Tip60 (also known as KAT5) has been identified as a key enzyme responsible for acetylating c-Myc, thereby increasing its protein stability and promoting its oncogenic functions.[1][2]

MG149 is a selective inhibitor of the MYST family of HATs, with potent activity against Tip60 and MOF, and significantly less activity towards other HATs like p300 and PCAF.[3] This selectivity makes this compound a valuable chemical probe for elucidating the specific role of Tip60-mediated acetylation in c-Myc regulation and its downstream pathological consequences. Recent studies have demonstrated that this compound can suppress the progression of anaplastic thyroid cancer by inhibiting KAT5-mediated c-Myc acetylation, leading to decreased cell proliferation and increased apoptosis.[1]

These application notes provide a comprehensive guide for utilizing this compound to investigate c-Myc acetylation and its functional outcomes in cancer cells. Detailed protocols for key experiments are provided to facilitate the study of this important signaling axis.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases (HATs)
HAT FamilyTarget EnzymeIC50 (µM)Selectivity Profile
MYST Tip60 (KAT5)74Potent Inhibitor
MYST MOF (KAT8)47Potent Inhibitor
GNAT PCAF>200Weak to no activity
p300/CBP p300>200Weak to no activity

This table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against various histone acetyltransferases, highlighting its selectivity for the MYST family enzymes, particularly Tip60 and MOF.[3]

Table 2: Cellular Effects of this compound in Anaplastic Thyroid Cancer (ATC) Cell Lines
Cell LineTreatmentObservationReference
CAL-62, 8505CThis compoundInhibition of cell proliferation[1]
CAL-62, 8505CThis compoundInduction of apoptosis[1][4]
CAL-62, 8505CThis compoundSuppression of cell migration and invasion[1]
CAL-62, 8505CThis compoundInhibition of KAT5-mediated c-Myc acetylation[1]

This table outlines the observed cellular consequences of treating anaplastic thyroid cancer cell lines with this compound, demonstrating its anti-cancer properties.

Mandatory Visualizations

MG149_cMyc_Pathway cluster_0 Cellular Processes Proliferation Cell Proliferation Apoptosis Apoptosis Metastasis Metastasis This compound This compound KAT5 KAT5 (Tip60) This compound->KAT5 Inhibition cMyc_unacetylated c-Myc KAT5->cMyc_unacetylated Acetylation cMyc_acetylated Acetylated c-Myc (Stabilized) Target_Genes c-Myc Target Genes (e.g., Cyclins, Bcl-2) cMyc_acetylated->Target_Genes Transcriptional Activation Target_Genes->Proliferation Target_Genes->Apoptosis Inhibition Target_Genes->Metastasis Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_assays 2. Cellular & Molecular Assays cluster_analysis 3. Data Analysis Culture Culture Cancer Cells Treat Treat with this compound (Dose-response & Time-course) Culture->Treat Viability Cell Viability Assay (e.g., MTT, CCK-8) Treat->Viability CoIP Co-Immunoprecipitation (KAT5 & c-Myc) Treat->CoIP WB Western Blot (Total & Acetyl-c-Myc) Treat->WB Quantify_Viability Quantify Cell Viability & Determine IC50 Viability->Quantify_Viability Analyze_Interaction Analyze Protein Interaction CoIP->Analyze_Interaction Quantify_Acetylation Quantify Acetylation Levels WB->Quantify_Acetylation

References

Application Notes and Protocols for MG149 Treatment in Allergic Airway Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic airway inflammation, a hallmark of asthma, is characterized by an exaggerated immune response to common allergens, leading to airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells.[1][2] The cytokine Interleukin-33 (IL-33) has been identified as a key initiator of the type 2 immune response that drives allergic asthma.[3] Recent research has unveiled a novel therapeutic target within this pathway: the histone acetyltransferase KAT8. The small molecule MG149, a potent KAT8 inhibitor, has demonstrated significant efficacy in preclinical models of allergic airway inflammation.[4][5]

These application notes provide a comprehensive overview of the mechanism of action of this compound, its effects on key pathological features of allergic asthma, and detailed protocols for its use in a murine model of house dust mite (HDM)-induced allergic airway inflammation.

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the acetylation of IL-33 mediated by KAT8. In airway epithelial cells, KAT8 acetylates IL-33, a modification that stabilizes the IL-33 protein and prevents its degradation. By inhibiting KAT8, this compound reduces the acetylation of IL-33, leading to decreased levels of this critical cytokine.[4] The reduction in IL-33 subsequently dampens the downstream type 2 immune response, which is responsible for the cardinal features of allergic asthma.[3]

Data Presentation

The efficacy of this compound in a house dust mite (HDM)-induced murine model of allergic asthma is summarized below. Treatment with this compound has been shown to significantly ameliorate key indicators of allergic airway inflammation.[3][4]

Table 1: Effect of this compound on Airway Hyperresponsiveness and Inflammation

ParameterControl Group (HDM-Challenged)This compound-Treated Group (HDM-Challenged)Outcome of this compound Treatment
Airway ResistanceIncreasedSignificantly ReducedAmelioration of AHR[4]
Total Cells in BALFIncreasedSignificantly ReducedReduction in overall inflammation[3]
Total Protein in BALFIncreasedSignificantly ReducedReduction in airway inflammation[3]
Total IgE LevelsIncreasedSignificantly ReducedAttenuation of allergic sensitization[3]

Table 2: Effect of this compound on Inflammatory Cell Infiltration and Airway Remodeling

ParameterControl Group (HDM-Challenged)This compound-Treated Group (HDM-Challenged)Outcome of this compound Treatment
Inflammatory Cell InfiltrationSevereSignificantly ReducedDecreased recruitment of inflammatory cells to the lungs[4]
Mucus ProductionIncreasedSignificantly ReducedAlleviation of airway mucus hypersecretion[4]
Collagen DepositionIncreasedSignificantly ReducedReduction in airway remodeling[3]

Table 3: Effect of this compound on Key Cytokine Levels

CytokineControl Group (HDM-Challenged)This compound-Treated Group (HDM-Challenged)Outcome of this compound Treatment
IL-33 Expression in Lung HomogenateIncreasedSignificantly ReducedInhibition of a key upstream cytokine in the allergic cascade[3]

Experimental Protocols

The following protocols describe the induction of allergic airway inflammation using house dust mite (HDM) extract in a murine model and the subsequent treatment with this compound.

Murine Model of HDM-Induced Allergic Airway Inflammation

This protocol establishes an allergic asthma phenotype in mice through sensitization and challenge with HDM extract.

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Materials:

    • House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)

    • Sterile Phosphate-Buffered Saline (PBS)

    • Anesthesia (e.g., isoflurane)

    • Intranasal administration apparatus

  • Procedure:

    • Sensitization: On day 0, lightly anesthetize mice and intranasally administer 10 µg of HDM extract in 20 µL of sterile PBS.

    • Challenge: From day 7 to day 11, challenge the mice daily with an intranasal administration of 10 µg of HDM extract in 20 µL of sterile PBS.

    • Control Group: A control group should receive intranasal administration of sterile PBS following the same schedule.

Administration of this compound

This compound is administered to the HDM-challenged mice to assess its therapeutic effects.

  • Materials:

    • This compound

    • Vehicle for dissolution (e.g., DMSO and corn oil)

    • Intraperitoneal (i.p.) injection supplies

  • Procedure:

    • Preparation of this compound: Dissolve this compound in a suitable vehicle. A common vehicle is a mixture of DMSO and corn oil. The final concentration should be such that the desired dose is delivered in a volume of approximately 100 µL.

    • Administration: Beginning on day 6 (one day before the challenge phase) and continuing daily until day 11, administer this compound via intraperitoneal injection. A typical dose to test for efficacy would be in the range of 1-10 mg/kg body weight.

    • Vehicle Control: The HDM-challenged control group should receive an equivalent volume of the vehicle via i.p. injection on the same schedule.

Assessment of Allergic Airway Inflammation

Following the final HDM challenge and this compound treatment, various endpoints are assessed to determine the efficacy of the treatment.

  • Airway Hyperresponsiveness (AHR) Measurement:

    • 24 hours after the final challenge, measure AHR using a whole-body plethysmograph in response to increasing concentrations of methacholine.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis:

    • Euthanize mice and perform a lung lavage with sterile PBS.

    • Determine the total cell count in the BALF using a hemocytometer.

    • Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

    • Measure total protein concentration in the BALF using a BCA protein assay.

  • Lung Histology:

    • Perfuse the lungs and fix them in 10% neutral buffered formalin.

    • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.

  • Cytokine Analysis:

    • Homogenize lung tissue to prepare lysates.

    • Measure the levels of IL-33 and other relevant cytokines (e.g., IL-4, IL-5, IL-13) in the lung homogenates using ELISA.

  • Immunoglobulin E (IgE) Measurement:

    • Collect blood via cardiac puncture and separate the serum.

    • Measure the levels of total IgE in the serum by ELISA.

Visualizations

MG149_Signaling_Pathway cluster_epithelial_cell Airway Epithelial Cell cluster_downstream Downstream Effects Allergen Allergen (e.g., HDM) IL33_protein IL-33 (Protein) Allergen->IL33_protein induces expression Acetylation Acetylation IL33_protein->Acetylation Degradation Ubiquitination & Degradation IL33_protein->Degradation leads to Type2_Response Type 2 Immune Response (IL-4, IL-5, IL-13, IgE) IL33_protein->Type2_Response activates KAT8 KAT8 KAT8->Acetylation catalyzes Acetylation->IL33_protein stabilizes This compound This compound This compound->KAT8 inhibits Inflammation Allergic Airway Inflammation & AHR Type2_Response->Inflammation

Caption: Signaling pathway of this compound in allergic airway inflammation.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_treatment_challenge Treatment and Challenge Phase cluster_assessment Assessment Phase Day0 Day 0: Intranasal HDM (10 µg in 20 µL PBS) Day6 Day 6: Start this compound i.p. injection (daily until Day 11) Day0->Day6 Day7_11 Days 7-11: Daily Intranasal HDM (10 µg in 20 µL PBS) Day12 Day 12 (24h post-final challenge): - AHR Measurement - BALF Analysis - Lung Histology - Cytokine & IgE Analysis Day7_11->Day12

Caption: Experimental workflow for this compound treatment in an HDM-induced asthma model.

References

Application of MG149 in Anaplastic Thyroid Cancer Cells: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of MG149, a lysine (B10760008) acetyltransferase 5 (KAT5) inhibitor, in the context of anaplastic thyroid cancer (ATC). The information presented is based on preclinical studies demonstrating the potent anti-tumor effects of this compound both in vitro and in vivo. These application notes and protocols are intended to guide further research and development of this compound as a potential therapeutic agent for this aggressive malignancy.

Anaplastic thyroid cancer is a rare but highly lethal form of thyroid cancer with limited effective treatment options.[1] Recent research has identified the lysine acetyltransferase KAT5 as a promoter of ATC development by stabilizing the oncoprotein c-Myc.[1] this compound, by inhibiting KAT5, presents a promising targeted therapeutic strategy.[1] Studies have shown that this compound effectively suppresses ATC progression and metastasis by inhibiting the acetylation of c-Myc mediated by KAT5.[1]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on anaplastic thyroid cancer cells.

Table 1: In Vitro Efficacy of this compound on ATC Cell Lines (CAL-62 and 8505C)

ParameterCell LineTreatmentResult
Cell Proliferation CAL-62, 8505CThis compoundDose-dependent inhibition
Apoptosis CAL-62, 8505CThis compoundSignificant increase in apoptotic cells
Cell Migration CAL-62, 8505CThis compoundSignificant suppression of migratory ability
Cell Invasion CAL-62, 8505CThis compoundSignificant suppression of invasive ability
EMT Markers CAL-62, 8505CThis compoundIncreased E-cadherin, Decreased N-cadherin
Synergy with Cisplatin CAL-62, 8505CThis compound + CDDPPotentiated sensitivity to cisplatin

Table 2: In Vivo Efficacy of this compound in ATC Xenograft Models

ParameterModelTreatmentResult
Tumor Growth ATC XenograftThis compoundSignificant inhibition of tumor volume and weight
Lung Metastasis ATC XenograftThis compoundSignificant reduction in lung metastases
Synergy with Cisplatin ATC XenograftThis compound + CDDPEnhanced anti-tumor effect of cisplatin

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy.

MG149_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound KAT5 KAT5 This compound->KAT5 Inhibits cMyc_acetylation c-Myc Acetylation KAT5->cMyc_acetylation Promotes cMyc_stabilization c-Myc Stabilization cMyc_acetylation->cMyc_stabilization Leads to ATC_Progression ATC Progression & Metastasis cMyc_stabilization->ATC_Progression Drives

This compound inhibits KAT5-mediated c-Myc acetylation and stabilization.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies ATC_Cells ATC Cell Lines (CAL-62, 8505C) Treatment_vitro This compound Treatment ATC_Cells->Treatment_vitro Proliferation Proliferation Assay (CCK-8) Treatment_vitro->Proliferation Apoptosis Apoptosis Assay (Flow Cytometry) Treatment_vitro->Apoptosis Migration Migration Assay (Wound Healing) Treatment_vitro->Migration Invasion Invasion Assay (Transwell) Treatment_vitro->Invasion Western_Blot Western Blot (KAT5, c-Myc, EMT) Treatment_vitro->Western_Blot IF Immunofluorescence (E-cadherin, N-cadherin) Treatment_vitro->IF CoIP Co-Immunoprecipitation (KAT5 & c-Myc) Treatment_vitro->CoIP Data_Analysis Data Analysis & Conclusion Proliferation->Data_Analysis Data Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Invasion->Data_Analysis Western_Blot->Data_Analysis IF->Data_Analysis CoIP->Data_Analysis Xenograft ATC Xenograft Model Treatment_vivo This compound Administration Xenograft->Treatment_vivo Tumor_Measurement Tumor Volume & Weight Treatment_vivo->Tumor_Measurement Metastasis_Analysis H&E Staining of Lungs Treatment_vivo->Metastasis_Analysis Tumor_Measurement->Data_Analysis Metastasis_Analysis->Data_Analysis

A typical workflow for evaluating the efficacy of this compound in ATC.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in anaplastic thyroid cancer cells.[1]

Cell Proliferation Assay (CCK-8)

Objective: To determine the effect of this compound on the proliferation of ATC cells.

Materials:

  • Anaplastic thyroid cancer cell lines (e.g., CAL-62, 8505C)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed ATC cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as: (OD_treated - OD_blank) / (OD_control - OD_blank) x 100%.

Apoptosis Assay (Flow Cytometry)

Objective: To quantify the percentage of apoptotic ATC cells after treatment with this compound.

Materials:

  • ATC cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed ATC cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Migration Assay (Wound Healing)

Objective: To assess the effect of this compound on the migratory capacity of ATC cells.

Materials:

  • ATC cell lines

  • 6-well plates

  • 200 µL pipette tips

  • This compound

Protocol:

  • Seed ATC cells in 6-well plates and grow them to confluence.

  • Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the wound at 0 hours and 24 hours using a microscope.

  • Measure the width of the wound at multiple points and calculate the percentage of wound closure.

Cell Invasion Assay (Transwell)

Objective: To evaluate the effect of this compound on the invasive potential of ATC cells.

Materials:

  • ATC cell lines

  • Transwell inserts with 8 µm pore size

  • Matrigel

  • Serum-free medium and complete medium

  • This compound

  • Cotton swabs

  • Crystal violet stain

Protocol:

  • Coat the upper surface of the Transwell inserts with diluted Matrigel and allow it to solidify.

  • Harvest ATC cells and resuspend them in serum-free medium containing different concentrations of this compound.

  • Seed the cells into the upper chamber of the Transwell inserts.

  • Add complete medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Western Blotting

Objective: To analyze the expression levels of specific proteins (e.g., KAT5, c-Myc, E-cadherin, N-cadherin) in ATC cells following this compound treatment.

Materials:

  • Treated and untreated ATC cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-KAT5, anti-c-Myc, anti-E-cadherin, anti-N-cadherin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • ATC cell lines

  • This compound

  • Cisplatin (CDDP)

  • Calipers

  • H&E staining reagents

Protocol:

  • Subcutaneously inject ATC cells into the flank of the mice.

  • When the tumors reach a palpable size, randomly assign the mice to different treatment groups (e.g., vehicle control, this compound, CDDP, this compound + CDDP).

  • Administer the treatments as per the defined schedule (e.g., intraperitoneal injection).

  • Measure the tumor volume with calipers every few days using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the experiment, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

  • For metastasis studies, harvest the lungs and perform H&E staining to count metastatic nodules.[1]

References

Application Notes and Protocols: Investigating Protein-Protein Interactions with the HAT Inhibitor MG149 using Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MG149 is a potent small molecule inhibitor of histone acetyltransferases (HATs), specifically targeting Tip60 (KAT5) and MOF (KAT8) with IC50 values of 74 μM and 47 μM, respectively.[1][2] It functions by targeting the acetyl-CoA binding site of these enzymes.[1] this compound is utilized in research to probe the functional roles of these acetyltransferases in various cellular processes, including the regulation of the p53 and NF-κB pathways.[1] Notably, this compound has been employed to study the role of KAT5 in the acetylation and stabilization of the oncoprotein c-Myc.[3] Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their cellular context. When combined with this compound treatment, Co-IP can elucidate how the inhibition of Tip60/KAT5 affects its interaction with binding partners like c-Myc.

These application notes provide a detailed protocol for performing a co-immunoprecipitation experiment to investigate the effect of this compound on the interaction between endogenous KAT5 and c-Myc in a relevant human cell line.

Experimental Design

The following protocol describes the co-immunoprecipitation of a target protein (e.g., c-Myc) to detect its interaction with a binding partner (e.g., KAT5) in cells treated with this compound or a vehicle control. The workflow involves cell culture and treatment, cell lysis, immunoprecipitation of the target protein, and subsequent detection of the co-precipitated protein by Western blotting.

CoIP_Workflow_with_this compound cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Extraction cluster_ip Immunoprecipitation cluster_detection Detection cluster_key Key cell_culture 1. Cell Seeding and Growth mg149_treatment 2. Treatment with this compound or Vehicle cell_culture->mg149_treatment 24-48h harvest 3. Cell Harvest mg149_treatment->harvest lysis 4. Lysis and Clarification harvest->lysis preclearing 5. Pre-clearing Lysate lysis->preclearing ip_antibody 6. Incubation with Primary Antibody preclearing->ip_antibody 1h bead_capture 7. Capture with Protein A/G Beads ip_antibody->bead_capture Overnight wash 8. Washing bead_capture->wash elution 9. Elution wash->elution western_blot 10. Western Blot Analysis elution->western_blot key_process Process Step key_time Incubation Time

Figure 1. Workflow for Co-Immunoprecipitation with this compound Treatment.

Quantitative Data Summary

The following table provides recommended quantitative parameters for the co-immunoprecipitation protocol. These values may require optimization depending on the cell line and specific antibodies used.

ParameterRecommended ValueNotes
Cell Culture & Treatment
Cell Seeding Density2-5 x 10^6 cellsPer 10 cm plate
This compound Working Concentration50-100 µMTitrate for optimal effect on target
This compound Treatment Time6-24 hoursOptimize based on protein turnover rates
Vehicle ControlDMSOUse at the same final concentration as this compound
Lysis & Protein Extraction
Lysis Buffer Volume1 mL per 10 cm plate
Protein Concentration1-2 mg/mLFor immunoprecipitation
Immunoprecipitation
Primary Antibody (IP)1-5 µg per 1 mg lysateRefer to manufacturer's datasheet
Protein A/G Agarose (B213101) Beads20-30 µL of slurryPer immunoprecipitation reaction
Detection (Western Blot)
Primary Antibody (Detection)1:1000 - 1:5000 dilutionRefer to manufacturer's datasheet
Secondary Antibody1:5000 - 1:20000 dilutionHRP-conjugated

Detailed Experimental Protocol

Materials and Reagents:

  • Cell Lines: A suitable human cell line expressing endogenous levels of the proteins of interest (e.g., HEK293T, HeLa, or a relevant cancer cell line).

  • This compound (Tip60 HAT inhibitor): Prepare a stock solution in DMSO.

  • Culture Media and Reagents: DMEM/RPMI, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., anti-c-Myc).

    • Primary antibody for Western blot detection (e.g., anti-KAT5/Tip60 and anti-c-Myc).

    • Isotype control IgG (e.g., mouse or rabbit IgG).

    • HRP-conjugated secondary antibodies.

  • Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

  • Protein A/G Agarose Beads

  • SDS-PAGE and Western Blotting Reagents

Procedure:

  • Cell Culture and Treatment: a. Plate cells on 10 cm dishes and grow to 70-80% confluency. b. Treat the cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) for the optimized duration.

  • Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold lysis buffer to each plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.

  • Pre-clearing the Lysate: a. To 1 mg of total protein in a microcentrifuge tube, add 20 µL of Protein A/G agarose bead slurry. b. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube. This is the pre-cleared lysate. Reserve a small aliquot (20-40 µL) as the "Input" control.

  • Immunoprecipitation: a. Add the immunoprecipitating primary antibody (e.g., anti-c-Myc) to the pre-cleared lysate. b. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate. c. Incubate overnight at 4°C on a rotator.

  • Capture of Immune Complexes: a. Add 30 µL of Protein A/G agarose bead slurry to each immunoprecipitation reaction. b. Incubate for 2-4 hours at 4°C on a rotator.

  • Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.

  • Elution: a. Resuspend the beads in 40 µL of 2X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. Centrifuge at 14,000 x g for 1 minute and collect the supernatant.

  • Western Blot Analysis: a. Load the eluted samples and the "Input" control onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane and probe with primary antibodies against the protein of interest (e.g., anti-KAT5) and the immunoprecipitated protein (e.g., anti-c-Myc). e. Wash and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Interpretation

A successful co-immunoprecipitation will show a band for the interacting protein (KAT5) in the lane corresponding to the immunoprecipitation with the target antibody (c-Myc), but not in the isotype control IgG lane. The "Input" lane confirms the presence of both proteins in the cell lysate. By comparing the intensity of the co-immunoprecipitated KAT5 band in this compound-treated versus vehicle-treated cells, one can infer the effect of Tip60/KAT5 inhibition on the c-Myc/KAT5 interaction. A decrease in the KAT5 band in the this compound-treated sample would suggest that the inhibitor disrupts or weakens the interaction.

References

Application Notes and Protocols for Western Blot Analysis of MG149 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG149 is a potent inhibitor of the MYST family of histone acetyltransferases (HATs), specifically targeting Tip60 (KAT5) and MOF (KAT8) with IC50 values of 74 μM and 47 μM, respectively[1][2][3]. By inhibiting these key enzymes, this compound modulates various cellular signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases. This document provides detailed application notes and protocols for performing Western blot analysis to investigate the cellular effects of this compound treatment.

Western blotting is a crucial technique to elucidate the mechanism of action of this compound by quantifying changes in the expression and post-translational modification of key proteins. These protocols will guide researchers in preparing cell lysates, performing gel electrophoresis, and detecting target proteins involved in pathways modulated by this compound, including the PI3K/AKT, NF-κB, and p53 signaling pathways[1].

Data Presentation

The following tables summarize the inhibitory activity of this compound and key protein targets that can be analyzed by Western blot following treatment.

Table 1: Inhibitory Activity of this compound

TargetAssay TypeIC50
Tip60 (KAT5)Cell-free assay74 μM
MOF (KAT8)Cell-free assay47 μM
PCAFCell-free assay>200 μM
p300Cell-free assay>200 μM

Source:[2]

Table 2: Key Protein Targets for Western Blot Analysis after this compound Treatment

PathwayProtein TargetExpected Effect of this compound Treatment
Histone AcetylationAcetyl-Histone H4 (Lys16) (H4K16ac)Decrease in acetylation
PI3K/AKT Signalingp-AKT (phosphorylated AKT)Decrease in phosphorylation
PI3K/AKT SignalingTNK2Decrease in expression
NF-κB Signalingp65 (RelA)Potential decrease in nuclear translocation or phosphorylation
p53 Signalingp53Potential modulation of acetylation and stability
Endoplasmic Reticulum StressIRE1αModulation of expression/phosphorylation (context-dependent)
Endoplasmic Reticulum Stressp-eIF2α (phosphorylated eIF2α)Modulation of phosphorylation (context-dependent)
Endoplasmic Reticulum StressCHOPModulation of expression (context-dependent)
AutophagyLC3B-II/LC3B-I RatioIncrease, indicating enhanced autophagic flux[4][5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.

MG149_Signaling_Pathways This compound This compound Tip60_MOF Tip60/MOF (HATs) This compound->Tip60_MOF Inhibits Histone_Acetylation Histone Acetylation (e.g., H4K16ac) Tip60_MOF->Histone_Acetylation PI3K_AKT PI3K/AKT Pathway Tip60_MOF->PI3K_AKT NFkB NF-κB Pathway Tip60_MOF->NFkB p53 p53 Pathway Tip60_MOF->p53 Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis p53->Apoptosis

Caption: this compound inhibits Tip60/MOF, affecting downstream signaling pathways.

Western_Blot_Workflow step1 1. Cell Culture and This compound Treatment step2 2. Cell Lysis and Protein Extraction step1->step2 step3 3. Protein Quantification (e.g., BCA Assay) step2->step3 step4 4. SDS-PAGE step3->step4 step5 5. Protein Transfer (to PVDF or Nitrocellulose) step4->step5 step6 6. Blocking step5->step6 step7 7. Primary Antibody Incubation step6->step7 step8 8. Secondary Antibody Incubation step7->step8 step9 9. Detection (Chemiluminescence) step8->step9 step10 10. Data Analysis and Quantification step9->step10

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: Select appropriate cell lines for your research question. For example, BHP-10-3 and TT2609 thyroid cancer cell lines have been used to study the effect of this compound on the PI3K/AKT pathway[6]. Hepatocellular carcinoma cell lines like Huh7, Hep3B, and HepG2 have been used to investigate synergistic effects with other drugs[4][7].

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO)[1][3]. Further dilute the stock solution in the culture medium to the desired final concentrations. Note that the working concentration can vary depending on the cell line and experimental goals, with concentrations ranging from 33 µM to 200 µM being reported[2][6].

  • Treatment: Seed cells in culture plates and allow them to adhere overnight. The next day, replace the medium with fresh medium containing the desired concentrations of this compound or DMSO as a vehicle control. The incubation time can vary, for example, 3 hours has been used to study the inhibition of the PINK1/Parkin pathway[2].

Cell Lysis and Protein Extraction
  • Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each plate.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube[8].

Protein Quantification
  • Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit according to the manufacturer's instructions[9].

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps[9].

SDS-PAGE and Protein Transfer
  • Sample Preparation: Add 4X Laemmli sample buffer to each normalized lysate and boil at 95-100°C for 5 minutes[8].

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins. Include a pre-stained protein ladder to monitor protein separation[8].

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting and Detection
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation[8].

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in the blocking buffer, overnight at 4°C with gentle agitation. Dilutions will be antibody-specific (refer to manufacturer's datasheet and Table 2 for guidance).

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST[8].

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST[8].

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions[8].

  • Imaging: Capture the chemiluminescent signal using a digital imaging system[8].

Data Analysis
  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalization: Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH, or α-actinin) to account for loading differences[9][10].

  • Stripping and Reprobing: If necessary, membranes can be stripped of the primary and secondary antibodies using a stripping buffer and then reprobed for other proteins of interest[10].

These protocols provide a comprehensive framework for investigating the effects of this compound. Optimization of specific conditions, such as antibody concentrations and incubation times, may be necessary for different cell lines and target proteins.

References

Measuring Tip60 Acetyltransferase Activity Using the Selective Inhibitor MG149: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tip60, also known as KAT5 (Lysine Acetyltransferase 5), is a crucial histone acetyltransferase (HAT) belonging to the MYST family. It plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, DNA damage repair, cell cycle control, and apoptosis. Tip60 exerts its influence by catalyzing the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine (B10760008) residues on both histone and non-histone protein substrates. Its diverse functions make it a compelling target for therapeutic intervention in various diseases, including cancer.

MG149 is a potent and selective small molecule inhibitor of Tip60. It acts as a competitive inhibitor with respect to Acetyl-CoA, effectively blocking the enzymatic activity of Tip60. This document provides detailed application notes and experimental protocols for measuring the activity of Tip60 and characterizing its inhibition by this compound, both in vitro and in cellular contexts.

Data Presentation: this compound Inhibitory Activity

The following table summarizes the quantitative data regarding the inhibitory potency of this compound against Tip60 and other related histone acetyltransferases.

EnzymeIC50 Value (μM)Selectivity NotesReference
Tip60 74 Potent inhibitor[1][2][3]
MOF47Similar potency to Tip60[1][2][3]
PCAF>200Weakly inhibitory/No significant inhibition[1]
p300>200Weakly inhibitory/No significant inhibition[1]

Signaling Pathways and Experimental Workflows

Tip60 in the DNA Damage Response

Tip60 is a critical upstream activator of the ATM kinase in the DNA damage response (DDR) pathway. Upon DNA double-strand breaks (DSBs), Tip60 acetylates ATM, leading to its activation and the subsequent phosphorylation of downstream targets to initiate cell cycle arrest and DNA repair.

DNA_Damage_Response DSB DNA Double-Strand Break Tip60 Tip60 DSB->Tip60 recruits ATM ATM (inactive) Tip60->ATM acetylates ATM_active ATM (active) ATM->ATM_active activates Downstream Downstream DDR Targets (e.g., p53, CHK2) ATM_active->Downstream phosphorylates Repair Cell Cycle Arrest & DNA Repair Downstream->Repair This compound This compound This compound->Tip60 inhibits

Caption: Tip60-mediated ATM activation in the DNA damage response.

Experimental Workflow: In Vitro Tip60 Inhibition Assay

This workflow outlines the key steps for determining the in vitro inhibitory effect of this compound on Tip60 histone acetyltransferase activity.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Recombinant_Tip60 Purify Recombinant Tip60 Incubation Incubate Tip60, Substrates, & this compound Recombinant_Tip60->Incubation Substrates Prepare Histone Substrate & [3H]-Acetyl-CoA Substrates->Incubation MG149_prep Prepare this compound Serial Dilutions MG149_prep->Incubation Filter Spot on Filter Paper & Wash Incubation->Filter Scintillation Scintillation Counting Filter->Scintillation Analysis Calculate IC50 Scintillation->Analysis

Caption: Workflow for in vitro Tip60 HAT inhibition assay.

Experimental Workflow: Cellular Tip60 Activity Assay

This workflow describes the process of assessing the impact of this compound on Tip60 activity within a cellular context by measuring histone acetylation levels.

Cellular_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Extraction & Quantification cluster_western Western Blot Analysis Cell_Culture Culture Cells MG149_Treatment Treat Cells with this compound Cell_Culture->MG149_Treatment Harvest Harvest Cells MG149_Treatment->Harvest Histone_Extraction Extract Histones Harvest->Histone_Extraction Quantify Quantify Protein Concentration Histone_Extraction->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Antibody Incubate with Primary & Secondary Antibodies Transfer->Antibody Detect Detect and Quantify Acetylation Antibody->Detect

Caption: Workflow for cellular analysis of Tip60 activity.

Experimental Protocols

Protocol 1: In Vitro Tip60 Histone Acetyltransferase (HAT) Assay using a Radioactive Filter Binding Method

This protocol describes a method to measure the enzymatic activity of recombinant Tip60 and its inhibition by this compound using a radioactive filter binding assay.

Materials:

  • Recombinant human Tip60 protein

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA (specific activity ~3-5 Ci/mmol)

  • This compound

  • HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • P81 phosphocellulose filter paper

  • Wash buffer (50 mM sodium carbonate/bicarbonate buffer, pH 9.2)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. The final concentration of DMSO in the reaction should not exceed 1%.

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Recombinant Tip60 (e.g., 50-100 ng)

    • Histone H3 or H4 peptide (e.g., 1-5 µg)

    • This compound or DMSO (vehicle control) at desired final concentrations.

    • HAT assay buffer to a final volume of 25 µL.

  • Pre-incubation: Pre-incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding 5 µL of [³H]-Acetyl-CoA (to a final concentration of ~1-2 µM).

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop Reaction: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper.

  • Washing: Immediately immerse the filter paper in the wash buffer. Wash the filter paper three times for 5 minutes each with gentle agitation to remove unincorporated [³H]-Acetyl-CoA.

  • Drying: Air dry the filter paper completely.

  • Scintillation Counting: Place the dry filter paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of Tip60 activity relative to the vehicle control for each this compound concentration. Plot the percentage of activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for Tip60 Activity by Western Blot Analysis of Histone Acetylation

This protocol details the assessment of Tip60 activity in cells treated with this compound by measuring the levels of acetylated histones via Western blotting.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Histone extraction buffer (e.g., 0.2 N HCl or a commercial kit)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 15%)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3 (Lys9/14), anti-acetyl-Histone H4 (e.g., Lys16), anti-total Histone H3 or H4 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 6-24 hours).

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping and pellet them by centrifugation.

  • Histone Extraction:

    • Extract histones from the cell pellet using acid extraction (0.2 N HCl) or a commercial kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total histone H3 or H4 to serve as a loading control.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated histone band to the corresponding total histone band.

Protocol 3: In Vitro Tip60 Autoacetylation Assay

Tip60 is known to undergo autoacetylation, which can regulate its activity. This protocol describes how to assess the autoacetylation of recombinant Tip60 and the effect of this compound.

Materials:

  • Recombinant human Tip60 protein

  • [¹⁴C]-Acetyl-CoA (specific activity ~50-60 mCi/mmol)

  • This compound

  • HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Laemmli sample buffer

  • SDS-PAGE gel

  • Autoradiography film or phosphorimager

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Recombinant Tip60 (e.g., 100-200 ng)

    • This compound or DMSO (vehicle control) at desired final concentrations.

    • HAT assay buffer to a final volume of 20 µL.

  • Pre-incubation: Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding 5 µL of [¹⁴C]-Acetyl-CoA (to a final concentration of ~0.1-0.2 µCi).

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Autoradiography:

    • Resolve the samples on an SDS-PAGE gel.

    • Dry the gel and expose it to an autoradiography film or a phosphorimager screen.

  • Analysis: Analyze the intensity of the radiolabeled Tip60 band to determine the extent of autoacetylation and its inhibition by this compound. A parallel gel stained with Coomassie Brilliant Blue should be run to ensure equal loading of the Tip60 protein.[4][5]

References

MG149 in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG149 is a potent cell-permeable small molecule inhibitor of histone acetyltransferases (HATs), with notable activity against Tip60 (KAT5) and MOF (KAT8).[1] By targeting the acetyl-CoA binding site, this compound effectively blocks the transfer of acetyl groups to histone and non-histone proteins, thereby modulating a variety of cellular processes.[1] Its ability to inhibit the p53 and NF-κB pathways, as well as the PINK1/Parkin pathway, makes it a valuable tool for investigating the role of protein acetylation in cancer, neurodegenerative diseases, and inflammatory disorders.[1][2] High-throughput screening (HTS) assays incorporating this compound can be instrumental in identifying novel modulators of these pathways and for validating new therapeutic targets.

This document provides detailed application notes and protocols for the use of this compound in HTS campaigns. It includes summaries of its biochemical activity, detailed experimental procedures for both biochemical and cell-based assays, and guidance on data analysis.

Data Presentation

The inhibitory activity of this compound against various histone acetyltransferases is summarized in the table below. This quantitative data provides a baseline for designing and interpreting HTS experiments.

TargetIC50 (µM)Assay ConditionsReference
Tip60 (KAT5)74In vitro HAT assay[2]
MOF (KAT8)47In vitro HAT assay using [14C]Ac-CoA and histone H4[1]
PCAF>200In vitro HAT assay[2]
p300>200In vitro HAT assay[2]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways affected by this compound and a general workflow for an HTS campaign are provided below.

MG149_Mechanism_of_Action cluster_downstream Downstream Effects This compound This compound HATs Tip60 (KAT5) MOF (KAT8) This compound->HATs Inhibits Acetylation Protein Acetylation HATs->Acetylation Catalyzes AcCoA Acetyl-CoA Histones Histones & Non-histone proteins Gene_Expression Altered Gene Expression Acetylation->Gene_Expression p53 p53 Pathway Inhibition Gene_Expression->p53 NFkB NF-κB Pathway Inhibition Gene_Expression->NFkB PINK1 PINK1/Parkin Pathway Modulation Gene_Expression->PINK1

Figure 1: this compound Mechanism of Action.

HTS_Workflow start Start assay_dev Assay Development & Optimization start->assay_dev primary_screen Primary Screen (e.g., single concentration) assay_dev->primary_screen data_analysis Data Analysis (Z' factor, hit identification) primary_screen->data_analysis hit_validation Hit Confirmation & Dose-Response data_analysis->hit_validation secondary_assays Secondary & Orthogonal Assays (e.g., cell-based) hit_validation->secondary_assays sar Structure-Activity Relationship (SAR) Studies secondary_assays->sar lead_opt Lead Optimization sar->lead_opt finish Finish lead_opt->finish

Figure 2: High-Throughput Screening Workflow.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound in an HTS context are provided below. These protocols are based on established methods for similar targets and should be optimized for specific laboratory conditions.

Protocol 1: Biochemical HTS Assay for MOF (KAT8) Inhibitors using AlphaScreen

This protocol describes a homogeneous, bead-based proximity assay to screen for inhibitors of MOF, a primary target of this compound.

Materials:

  • Recombinant human MOF (KAT8) enzyme

  • Biotinylated histone H4 peptide substrate

  • Acetyl-Coenzyme A (AcCoA)

  • Anti-acetylated histone H4 antibody (specific for the acetylated residue on the peptide)

  • Streptavidin-coated Donor beads

  • Protein A-conjugated Acceptor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)

  • This compound (as a positive control)

  • Compound library

  • 384-well white opaque microplates

Procedure:

  • Compound Dispensing: Dispense test compounds and controls (this compound and DMSO vehicle) into the 384-well microplate.

  • Enzyme and Substrate Addition: Add a solution containing MOF enzyme and biotinylated histone H4 peptide to each well.

  • Initiate Reaction: Add AcCoA to each well to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes), optimized during assay development.

  • Stop Reaction and Detection: Add a solution containing the anti-acetylated histone H4 antibody, Streptavidin-coated Donor beads, and Protein A-conjugated Acceptor beads. This step stops the reaction and initiates the detection cascade.

  • Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes to allow for bead proximity binding.

  • Signal Reading: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

  • Calculate the Z' factor to assess assay quality. A Z' factor > 0.5 is generally considered robust for HTS.

  • Normalize the data to controls (e.g., % inhibition relative to DMSO and a known inhibitor like this compound).

  • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

AlphaScreen_Workflow compound Dispense Compounds & Controls enzyme_substrate Add MOF Enzyme & Biotin-H4 Peptide compound->enzyme_substrate reaction Initiate with AcCoA Incubate enzyme_substrate->reaction detection Add Detection Mix: Antibody, Donor & Acceptor Beads reaction->detection read Incubate in Dark Read AlphaScreen Signal detection->read

Figure 3: AlphaScreen Assay Workflow.
Protocol 2: Cell-Based HTS Assay for p53 Pathway Activation

This protocol outlines a reporter gene assay to screen for compounds that modulate the p53 pathway, where this compound is known to have an inhibitory effect.

Materials:

  • A stable cell line expressing a p53-responsive luciferase reporter construct (e.g., U2OS-p53-luc).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • A known p53 activator (e.g., Nutlin-3 or Doxorubicin) for counter-screening.

  • This compound (as a test compound).

  • Compound library.

  • 384-well white clear-bottom microplates.

  • Luciferase assay reagent.

Procedure:

  • Cell Seeding: Seed the p53-reporter cell line into 384-well plates and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with test compounds, this compound, and controls (DMSO vehicle).

  • Induction (Optional): To screen for inhibitors, co-treat with a p53 activator.

  • Incubation: Incubate for a period sufficient to allow for changes in reporter gene expression (e.g., 18-24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Signal Reading: Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the luciferase signal to a measure of cell viability (e.g., using a multiplexed ATP-based assay) to identify cytotoxic compounds.

  • Calculate the fold change in luciferase activity relative to the DMSO control.

  • Identify hits that significantly alter p53-dependent reporter activity.

p53_Reporter_Assay_Workflow seed_cells Seed p53-Reporter Cells treat_compounds Treat with Test Compounds (and optional inducer) seed_cells->treat_compounds incubate Incubate (18-24h) treat_compounds->incubate lyse_read Lyse Cells & Add Luciferase Reagent Measure Luminescence incubate->lyse_read analyze Normalize to Viability & Identify Hits lyse_read->analyze

Figure 4: p53 Reporter Assay Workflow.

Concluding Remarks

This compound serves as a critical research tool for dissecting the roles of Tip60 and MOF in various biological contexts. The protocols and data presented here provide a framework for the development and execution of robust HTS campaigns to identify and characterize novel modulators of histone acetylation and associated signaling pathways. As with any HTS assay, careful optimization and validation are paramount to ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for MG149 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MG149, a potent histone acetyltransferase (HAT) inhibitor, in various research applications. Detailed protocols for key experiments are included to facilitate the investigation of its biological effects.

Introduction

This compound is a cell-permeable small molecule that functions as a potent inhibitor of the MYST family of histone acetyltransferases, specifically targeting Tip60 (KAT5) and MOF (KAT8).[1] By targeting the acetyl-CoA binding site, this compound effectively blocks the transfer of acetyl groups to histone and non-histone protein substrates.[1][2] This inhibitory activity allows for the elucidation of the roles of Tip60 and MOF in various cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle control. Furthermore, this compound has been shown to modulate key signaling pathways, including the p53, NF-κB, and PI3K/AKT pathways, making it a valuable tool for cancer research and the study of inflammatory and neurodegenerative diseases.[1][3]

Biochemical Properties

PropertyValueReference
Molecular Formula C₂₂H₂₈O₃[2]
Molecular Weight 340.46 g/mol [1]
CAS Number 1243583-85-8[2]
Appearance Crystalline solid[1]

Quantitative Data: Inhibitory Activity

This compound exhibits selective inhibitory activity against Tip60 and MOF histone acetyltransferases. The half-maximal inhibitory concentration (IC50) values are summarized below.

TargetIC50Reference
Tip60 (human recombinant)74 µM[1][2][4][5]
MOF (human recombinant)47 µM[1][2][4][5]
PCAF>200 µM[4]
p300>200 µM[4]

Signaling Pathway Modulation

This compound has been demonstrated to impact several critical signaling pathways:

  • p53 Pathway: this compound inhibits the p53 pathway.[1] It has been shown to suppress MOF-mediated p53 acetylation, which can attenuate radiation-induced apoptosis.[6][7]

  • NF-κB Pathway: this compound is known to inhibit the NF-κB signaling pathway.[1]

  • PI3K/AKT Pathway: Treatment with this compound has been observed to reduce the activity of the PI3K/AKT pathway.[3]

MG149_Signaling_Pathways cluster_0 This compound Inhibition cluster_1 Direct Targets cluster_2 Downstream Pathways cluster_3 Cellular Processes This compound This compound Tip60 Tip60 This compound->Tip60 MOF MOF This compound->MOF p53 p53 Tip60->p53 NFkB NF-κB Tip60->NFkB MOF->p53 PI3K_AKT PI3K/AKT MOF->PI3K_AKT Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival

Figure 1: this compound mechanism of action on key signaling pathways.

Experimental Protocols

Preparation of this compound Stock Solutions

For In Vitro Experiments (e.g., cell culture):

  • To prepare a high-concentration stock solution, dissolve this compound in a suitable organic solvent such as DMSO or ethanol.[1][8] For example, a 10 mM stock solution can be prepared in DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.[8]

  • For cell-based assays, dilute the stock solution to the desired final concentration in the cell culture medium immediately before use. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

For In Vivo Experiments:

A suitable formulation for intraperitoneal (i.p.) injection in mice can be prepared as follows:

  • Dissolve this compound in DMSO to create a concentrated stock solution.

  • For a 1 mL final working solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween 80 and mix until clear.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[9]

  • This formulation should be prepared fresh immediately before use.[9]

MG149_Solution_Prep cluster_invitro In Vitro Stock Preparation cluster_invivo In Vivo Formulation MG149_solid_vitro This compound (Solid) Stock_10mM 10 mM Stock Solution MG149_solid_vitro->Stock_10mM DMSO_vitro DMSO DMSO_vitro->Stock_10mM Final_Working_vitro Final Working Solution Stock_10mM->Final_Working_vitro Culture_Medium Cell Culture Medium Culture_Medium->Final_Working_vitro MG149_solid_vivo This compound (Solid) Stock_vivo Concentrated Stock MG149_solid_vivo->Stock_vivo DMSO_vivo DMSO DMSO_vivo->Stock_vivo Final_Working_vivo Final Formulation (for i.p. injection) Stock_vivo->Final_Working_vivo PEG300 PEG300 PEG300->Final_Working_vivo Tween80 Tween 80 Tween80->Final_Working_vivo ddH2O ddH₂O ddH2O->Final_Working_vivo

Figure 2: Workflow for preparing this compound solutions.
In Vitro Assays

This protocol is adapted for screening inhibitors of Tip60/MOF.

Materials:

  • Recombinant human Tip60 or MOF enzyme

  • Histone H4 peptide substrate

  • Acetyl-CoA

  • This compound

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Developer solution containing a thiol-reactive fluorescent probe (e.g., CPM)

  • Stop solution (e.g., isopropanol)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing HAT Assay Buffer, recombinant Tip60 or MOF enzyme, and the histone H4 peptide substrate in each well of the 96-well plate.

  • Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • To initiate the reaction, add Acetyl-CoA to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the developer solution to each well and incubate at room temperature for 15-20 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent probe used.

  • Calculate the percent inhibition of HAT activity for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

This assay measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest seeded in a 96-well plate

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[2][3][4][5][10]

  • Carefully remove the culture medium.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Mix gently to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This protocol outlines the general procedure for analyzing changes in protein expression and phosphorylation in response to this compound treatment.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-NF-κB p65, anti-phospho-NF-κB p65, anti-AKT, anti-phospho-AKT, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

In Vivo Experiment

This protocol is a general guideline for investigating the in vivo effects of this compound in a mouse model of house dust mite (HDM)-induced allergic asthma.

Materials:

  • C57BL/6 mice

  • House dust mite (HDM) extract

  • This compound formulated for in vivo use

  • Anesthesia

  • Equipment for intratracheal or intranasal administration

  • Equipment for measuring airway hyperresponsiveness (AHR)

  • Materials for bronchoalveolar lavage (BAL) and lung tissue collection

Procedure:

  • Sensitization and Challenge: Sensitize mice with intraperitoneal injections of HDM extract. Subsequently, challenge the mice with intranasal or intratracheal administration of HDM to induce allergic airway inflammation.

  • This compound Treatment: Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. For example, pre-treat mice with this compound 60 minutes prior to each HDM challenge.

  • Assessment of Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of a bronchoconstrictor like methacholine.

  • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils).

  • Lung Histology: Collect lung tissue, fix, and process for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

  • Cytokine Analysis: Measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.

InVivo_Asthma_Model start Start: C57BL/6 Mice sensitization Sensitization (i.p. HDM) start->sensitization challenge Challenge (intranasal HDM) sensitization->challenge treatment This compound Treatment (i.p.) challenge->treatment Pre-treatment ahr_measurement Airway Hyperresponsiveness (AHR) Measurement treatment->ahr_measurement bal Bronchoalveolar Lavage (BAL) ahr_measurement->bal histology Lung Histology bal->histology cytokine Cytokine Analysis histology->cytokine end End: Data Analysis cytokine->end

Figure 3: Experimental workflow for an in vivo mouse model of allergic asthma.

Conclusion

This compound is a valuable research tool for investigating the roles of Tip60 and MOF histone acetyltransferases and their downstream signaling pathways in health and disease. The protocols provided herein offer a foundation for researchers to explore the multifaceted effects of this potent inhibitor. Appropriate optimization of these protocols for specific cell types and experimental conditions is recommended for achieving robust and reproducible results.

References

Troubleshooting & Optimization

MG149 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MG149.

Troubleshooting Guide: this compound Dissolution Issues

Researchers may occasionally encounter challenges with dissolving this compound. This guide provides a systematic approach to identify and resolve these issues.

Problem: this compound is not dissolving or is precipitating out of solution.

Below is a workflow to troubleshoot this common issue.

MG149_Dissolution_Troubleshooting start Start: this compound Dissolution Issue check_solvent Step 1: Verify Solvent Choice start->check_solvent solvent_improper Is the solvent appropriate? (e.g., DMSO, Ethanol, DMF) check_solvent->solvent_improper use_recommended Action: Use a recommended organic solvent. solvent_improper->use_recommended No check_solvent_quality Step 2: Assess Solvent Quality solvent_improper->check_solvent_quality Yes use_recommended->check_solvent_quality solvent_fresh Is the solvent fresh and anhydrous? (especially for DMSO) check_solvent_quality->solvent_fresh use_fresh_solvent Action: Use a new, unopened vial of anhydrous solvent. solvent_fresh->use_fresh_solvent No check_concentration Step 3: Review Concentration solvent_fresh->check_concentration Yes use_fresh_solvent->check_concentration concentration_too_high Is the concentration exceeding the solubility limit? check_concentration->concentration_too_high reduce_concentration Action: Prepare a more dilute stock solution. concentration_too_high->reduce_concentration Yes apply_energy Step 4: Facilitate Dissolution concentration_too_high->apply_energy No reduce_concentration->apply_energy energy_applied Have you tried warming or sonication? apply_energy->energy_applied warm_sonicate Action: Gently warm the solution (e.g., 37°C) and/or use a sonicator. energy_applied->warm_sonicate No final_check Step 5: Final Solution Check energy_applied->final_check Yes warm_sonicate->final_check solution_clear Is the solution clear? final_check->solution_clear success Success: Solution is ready for use. solution_clear->success Yes persistent_issue Issue Persists: Consider serial dilution or consult technical support. solution_clear->persistent_issue No MG149_MoA This compound This compound Tip60_MOF Tip60 (KAT5) & MOF (KAT8) (Histone Acetyltransferases) This compound->Tip60_MOF inhibits p53 p53 Pathway Tip60_MOF->p53 modulates NFkB NF-κB Pathway Tip60_MOF->NFkB modulates Cellular_Processes Downstream Cellular Processes (e.g., Apoptosis, Inflammation) p53->Cellular_Processes NFkB->Cellular_Processes

optimizing MG149 concentration for cell viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MG149. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for cell viability experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of histone acetyltransferases (HATs), specifically targeting Tip60 (also known as KAT5) and MOF (also known as KAT8). It has been shown to inhibit the acetyl-CoA binding site of these enzymes. By inhibiting these HATs, this compound can modulate the acetylation of both histone and non-histone proteins, thereby influencing various cellular processes including gene transcription, cell cycle control, and apoptosis. Additionally, this compound has been reported to inhibit the p53 and NF-κB signaling pathways.

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on published studies, a broad starting range to consider is 10 µM to 100 µM. For instance, a concentration of 33 µM has been used in thyroid cancer cell lines, while 100 µM has been used to study its effects on the PINK1/Parkin pathway in neuronal cells. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For example, a 10 mM stock solution can be prepared. It is crucial to ensure the final concentration of DMSO in your cell culture medium does not exceed a level that could cause solvent-induced toxicity, generally recommended to be below 0.1%. The stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.

Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A4: High sensitivity to this compound can be cell-line specific. Some cell lines may be particularly dependent on the HATs that this compound inhibits. It is also important to ensure that your cells are healthy and not under other stresses. Consider performing a dose-response experiment with a lower concentration range. Another possibility is off-target effects, which can occur with any small molecule inhibitor. If you suspect off-target effects, consider using a structurally different inhibitor of the same target as a control, if available.

Q5: My cell viability results with this compound are inconsistent between experiments. What are the common sources of variability?

A5: Inconsistent results can arise from several factors. Ensure consistent cell seeding density and that cells are in the exponential growth phase. The passage number of your cells can also affect their phenotype and response to treatment, so it is best to use cells within a consistent passage range. Variations in incubation times and reagent preparation can also contribute to variability. Finally, ensure that your this compound stock solution is properly stored and has not undergone degradation.

Data Presentation

Table 1: Reported In Vitro Concentrations and Effects of this compound

Cell Line(s)Concentration(s)Incubation TimeObserved Effect(s)
Anaplastic Thyroid Cancer Cells33 µMNot SpecifiedInhibition of cell proliferation, migration, and invasion; induction of apoptosis.
POE SH-SY5Y Cells100 µM3 hoursInhibition of the PINK1/Parkin pathway.
Various Cancer Cell Lines200 µMNot SpecifiedInhibition of Tip60 activity by approximately 90%.

Note: This table provides examples from published literature and should be used as a guideline. The optimal concentration for your specific experiment must be determined empirically.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for a given adherent cell line.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Your adherent cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for a predetermined time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect of this compound on cell viability 1. Insufficient concentration or incubation time. 2. The cell line is resistant to this compound. 3. Degraded this compound compound.1. Perform a dose-response experiment with a wider concentration range and consider longer incubation times (e.g., 48 and 72 hours). 2. Confirm the expression of Tip60 and MOF in your cell line. 3. Use a fresh aliquot of this compound stock solution.
High background in cell viability assay 1. Contamination of reagents. 2. This compound interferes with the assay chemistry.1. Use sterile techniques and fresh reagents. 2. Run a control with this compound in cell-free media to check for direct reaction with the assay reagent.
This compound precipitates in the culture medium 1. Poor solubility at high concentrations. 2. Incorrect solvent used for stock solution.1. Ensure the final DMSO concentration is low and that the this compound is well-dissolved in the stock before diluting in media. Gently mix when adding to the wells. 2. Confirm that DMSO is the appropriate solvent for your this compound source.
U-shaped dose-response curve (higher viability at higher concentrations) 1. Compound precipitation at high concentrations interfering with optical readings. 2. Off-target effects at high concentrations.1. Visually inspect wells for precipitates. Consider using a different type of viability assay (e.g., ATP-based). 2. Focus on the initial inhibitory part of the curve for IC50 determination and consider the higher concentration data as a potential artifact.

Signaling Pathways and Visualizations

This compound and the p53/c-Myc Acetylation Pathway

This compound inhibits Tip60 (KAT5), a histone acetyltransferase that plays a crucial role in the acetylation and activation of the tumor suppressor protein p53. Acetylation of p53 is important for its stability and its ability to induce apoptosis. This compound has also been shown to suppress the acetylation of the oncoprotein c-Myc, which is mediated by KAT5. This inhibition can lead to decreased c-Myc stability and a reduction in its oncogenic activity.

MG149_p53_cMyc_Pathway This compound This compound Tip60 Tip60 (KAT5) This compound->Tip60 inhibits p53 p53 Tip60->p53 acetylates cMyc c-Myc Tip60->cMyc acetylates Acetylated_p53 Acetylated p53 p53->Acetylated_p53 Acetylated_cMyc Acetylated c-Myc cMyc->Acetylated_cMyc Apoptosis Apoptosis Acetylated_p53->Apoptosis promotes Cell_Proliferation Cell Proliferation Acetylated_cMyc->Cell_Proliferation promotes

This compound's impact on p53 and c-Myc acetylation.
Experimental Workflow for Optimizing this compound Concentration

The following diagram outlines the logical flow for determining the optimal concentration of this compound for your cell viability experiments.

Experimental_Workflow start Start: Select Cell Line prepare_cells Prepare and Seed Cells (96-well plate) start->prepare_cells prepare_this compound Prepare Serial Dilutions of this compound prepare_cells->prepare_this compound treat_cells Treat Cells with this compound (24, 48, 72 hours) prepare_this compound->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT, Resazurin) treat_cells->viability_assay data_analysis Data Analysis: Calculate % Viability and IC50 viability_assay->data_analysis optimal_conc Determine Optimal Concentration for Further Experiments data_analysis->optimal_conc

MG149 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the histone acetyltransferase (HAT) inhibitor, MG149. The information is designed to help researchers interpret unexpected experimental outcomes and design robust experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

A1: this compound is a potent inhibitor of the MYST family of histone acetyltransferases. Its primary targets are Tip60 (KAT5) and MOF (KAT8), with reported IC50 values of 74 µM and 47 µM, respectively. It displays significantly less potency against other HATs like PCAF and p300 (IC50 > 200 µM).[1]

Q2: I am observing effects on the p53 pathway in my experiments with this compound. Is this a known off-target effect?

A2: Not necessarily an off-target effect in the traditional sense, but rather a downstream consequence of its on-target activity. This compound has been shown to inhibit the p53 signaling pathway.[2] Specifically, it can suppress the acetylation of p53 at lysine (B10760008) 120 (p53K120ac), a modification mediated by its target MOF (KAT8). This inhibition of p53 acetylation can attenuate processes like X-ray radiation-induced apoptosis.[3] Therefore, effects on the p53 pathway are likely linked to this compound's on-target inhibition of MOF.

Q3: My results suggest that this compound is affecting NF-κB signaling. What is the mechanism behind this?

A3: this compound has been reported to inhibit the NF-κB pathway.[2][4] The precise mechanism of this inhibition is not fully elucidated in the currently available literature. The NF-κB signaling cascade is complex and can be regulated by acetylation at multiple points. It is plausible that this compound's inhibitory effect on Tip60 and/or MOF influences the acetylation status of key components of the NF-κB pathway, such as p65/RelA, or upstream regulators, thereby modulating its activity. Further investigation is needed to pinpoint the exact molecular mechanism.

Q4: I am seeing unexpected phenotypes in my cellular assays that don't seem to be explained by Tip60 or MOF inhibition alone. What could be the cause?

A4: Unexpected phenotypes could arise from several factors:

  • Undiscovered Off-Targets: Like many small molecule inhibitors, this compound may have additional, uncharacterized off-target proteins. These could include other acetyltransferases, kinases, or other enzyme families.

  • Cellular Context: The effect of inhibiting Tip60 and MOF can be highly dependent on the specific cell type, its mutational status (e.g., p53 status), and the experimental conditions.

  • Downstream Signaling Complexity: Inhibition of Tip60 and MOF can lead to complex and branching downstream signaling events that produce unexpected phenotypes.

  • Compound Specificity Issues: Ensure the purity and identity of your this compound compound. Impurities or degradation products could have their own biological activities.

Q5: How can I experimentally determine if this compound is directly binding to an unexpected protein in my system?

A5: A cellular thermal shift assay (CETSA) is a powerful technique to confirm direct target engagement in a cellular context. This method relies on the principle that a protein's thermal stability increases upon ligand binding. By treating cells with this compound and then subjecting them to a temperature gradient, you can assess the thermal stability of your protein of interest via western blotting or mass spectrometry. An increase in the melting temperature of the protein in the presence of this compound suggests direct binding.

Troubleshooting Guide for Unexpected Experimental Results

If you encounter unexpected results in your experiments with this compound, consider the following troubleshooting steps:

Observed Issue Potential Cause Recommended Action
Discrepancy between in vitro and cellular assay results Compound degradation, poor cell permeability, or efflux pump activity.Verify compound stability in your cell culture media. Use a lower passage number of cells. Consider using efflux pump inhibitors as a control.
High cell toxicity at expected effective concentrations Off-target toxicity.Perform a dose-response curve to determine the therapeutic window. Investigate potential off-targets using the methods described in the "Experimental Protocols" section.
Variable results between experiments Inconsistent experimental conditions or reagent quality.Standardize all experimental parameters, including cell density, passage number, and incubation times. Ensure the quality and consistency of your this compound stock solution.
Phenotype contradicts known functions of Tip60/MOF Context-specific functions of Tip60/MOF or engagement of an off-target.Thoroughly review the literature for the roles of Tip60 and MOF in your specific cellular model. Perform experiments to rule out the involvement of known off-target pathways (e.g., by using more specific inhibitors for those pathways if available).

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against its primary targets. A comprehensive off-target profile, including a kinome scan, is not publicly available at this time. Researchers are encouraged to perform their own selectivity profiling for targets of interest.

Target Assay Type IC50
Tip60 (KAT5)Cell-free assay74 µM
MOF (KAT8)Cell-free assay47 µM
PCAFCell-free assay> 200 µM
p300Cell-free assay> 200 µM

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a general workflow to determine if this compound directly binds to a protein of interest within a cellular context.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for western blotting or mass spectrometry

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours).

  • Heating:

    • Harvest cells and wash with PBS.

    • Resuspend cell pellets in PBS containing protease and phosphatase inhibitors.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the protein levels of your target of interest in the soluble fraction by western blotting or mass spectrometry.

  • Data Interpretation:

    • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates that this compound binds to and stabilizes the protein.

Protocol: Kinome Profiling to Identify Off-Target Kinase Interactions

Since a kinome scan for this compound is not publicly available, researchers can utilize commercial services to assess its kinase selectivity.

Procedure:

  • Select a Kinome Profiling Service: Choose a reputable contract research organization (CRO) that offers kinome profiling services (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology's Kinase Panel, etc.).[5][6][7][8]

  • Compound Submission: Provide the CRO with a sample of this compound of known purity and concentration.

  • Assay Performance: The CRO will typically perform a competition binding assay where this compound is tested for its ability to displace a ligand from a large panel of kinases.

  • Data Analysis: The service will provide a detailed report showing the binding affinity or percent inhibition of this compound against each kinase in the panel. This will allow you to identify potential off-target kinases.

Visualizations

MG149_On_Target_Effects This compound This compound Tip60 Tip60 (KAT5) This compound->Tip60 Inhibits MOF MOF (KAT8) This compound->MOF Inhibits Acetylation Protein Acetylation Tip60->Acetylation MOF->Acetylation p53 p53 Gene_Expression Altered Gene Expression p53->Gene_Expression NFkB NF-κB NFkB->Gene_Expression Acetylation->p53 Regulates Acetylation->NFkB Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Inflammation Inflammation Gene_Expression->Inflammation

Caption: On-target effects of this compound leading to downstream pathway modulation.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Purity Verify Compound Purity and Stability Start->Check_Purity Dose_Response Perform Dose-Response Curve Check_Purity->Dose_Response On_Target_Hypothesis Is the effect consistent with Tip60/MOF inhibition? Dose_Response->On_Target_Hypothesis Off_Target_Investigation Investigate Potential Off-Targets On_Target_Hypothesis->Off_Target_Investigation No Pathway_Analysis Analyze Downstream Signaling Pathways On_Target_Hypothesis->Pathway_Analysis Yes CETSA Perform CETSA for putative off-targets Off_Target_Investigation->CETSA Kinome_Scan Conduct Kinome Profiling Off_Target_Investigation->Kinome_Scan Conclusion Refine Experimental Interpretation CETSA->Conclusion Kinome_Scan->Conclusion Pathway_Analysis->Conclusion

Caption: A logical workflow for troubleshooting unexpected results with this compound.

p53_NFkB_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53_active Active p53 Target_Genes Target Gene Transcription p53_active->Target_Genes NFkB_active Active NF-κB (p65/p50) NFkB_active->Target_Genes p53_inactive Inactive p53 p53_inactive->p53_active Activation NFkB_complex NF-κB/IκB Complex NFkB_complex->NFkB_active Translocation IkB IκB IKK IKK IKK->NFkB_complex Phosphorylates IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation This compound This compound MOF MOF This compound->MOF Inhibits Tip60 Tip60 This compound->Tip60 Inhibits MOF->p53_inactive Acetylation (Activation) Tip60->NFkB_complex Acetylation of pathway components (potential regulation) Cell_Stress Cellular Stress (e.g., DNA Damage) Cell_Stress->p53_inactive

Caption: Overview of p53 and NF-κB pathways and potential regulation by this compound.

References

MG149 stability in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of MG149. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the optimal use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: It is recommended to prepare stock solutions of this compound in organic solvents such as DMSO, ethanol (B145695), or dimethylformamide (DMF).[1] For most in vitro applications, DMSO is a common choice. Ensure you are using freshly opened or anhydrous DMSO, as the presence of water can impact the solubility and stability of the compound.[2][3] For a 10 mM stock solution, for example, you would dissolve 3.4 mg of this compound (Formula Weight: 340.46 g/mol ) in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[4]

Q2: How should I store the solid form of this compound?

A2: The solid, powdered form of this compound is stable for extended periods when stored under the correct conditions. It is recommended to store the solid compound at -20°C.[1][4][5] Under these conditions, the compound is reported to be stable for at least three to four years.[1][3][4]

Q3: What are the best practices for storing this compound in solution?

A3: Stock solutions of this compound in organic solvents like DMSO or ethanol should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability, where they can be viable for up to a year.[3][4][5] For shorter periods, storage at -20°C is also acceptable, with stability reported for one to six months.[3][6]

Q4: Can I store this compound in an aqueous solution?

A4: this compound is sparingly soluble in aqueous buffers.[1] It is strongly recommended not to store this compound in aqueous solutions for more than one day.[1] If your experiment requires an aqueous buffer, it is best to first dissolve this compound in an organic solvent like ethanol and then dilute this stock solution into the aqueous buffer of choice immediately before use.[1]

Q5: My this compound solution appears to have precipitated. What should I do?

A5: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. If you observe precipitation in a stock solution, you can try to redissolve it by gently warming the vial and sonicating.[2][4] For working solutions, especially those with co-solvents, precipitation might indicate that the compound is not stable in that specific formulation. In such cases, it is advisable to prepare the working solution fresh for each experiment.[2]

Solubility Data

The solubility of this compound can vary between different solvents and suppliers. The following table summarizes the available solubility data.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO2 - 255[4]5.87 - 748.99Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[2][3]
Ethanol30[1] - 68[3]88.12 - 199.72Sonication may be required for complete dissolution.[4]
Dimethylformamide (DMF)3088.12
Ethanol:PBS (pH 7.2) (1:3)0.25[1]0.73
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5[2] - 2[4]7.34 - 5.87For in vivo use. Prepare fresh on the day of use.[2]
Water< 0.1 (insoluble)[2]

Storage and Stability Summary

Proper storage is crucial for maintaining the integrity and activity of this compound.

FormStorage TemperatureDurationNotes
Solid (Powder)-20°C≥ 4 years[1]Keep tightly sealed in a dry environment.
Solution in Solvent-80°C6 months - 1 year[3][4][5]Aliquot to avoid repeated freeze-thaw cycles.
Solution in Solvent-20°C1 - 6 months[3][6]
Aqueous Solution4°CNot recommended for more than one day[1]Prepare fresh immediately before use.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh working solutions for each experiment. Ensure stock solutions are stored correctly at -80°C in single-use aliquots. Consider performing a stability check of your stock solution using the protocol below.
Inaccurate concentration of stock solution.Verify the initial weighing of the solid compound and the volume of solvent used. If possible, confirm the concentration using a spectrophotometer if a molar extinction coefficient is known, or by HPLC.
Precipitation in working solution Exceeded solubility in the final buffer.Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent if the experimental system allows. Prepare the working solution immediately before use.
Interaction with components in the media/buffer.Evaluate the components of your buffer for potential interactions. Test the solubility of this compound in a simplified buffer first.
Loss of biological activity Multiple freeze-thaw cycles of the stock solution.Discard the current stock solution and prepare a new one from the solid compound. Ensure the new stock is aliquoted before freezing.
Instability in aqueous buffer.Minimize the time this compound is in an aqueous environment. Prepare dilutions immediately before adding to the experimental setup.

Visualized Signaling Pathway and Workflows

MG149_Signaling_Pathway This compound Mechanism of Action cluster_nucleus Nucleus Tip60 Tip60 (KAT5) Acetylation Histone Acetylation Tip60->Acetylation MOF MOF (KAT8) MOF->Acetylation Histones Histones Histones->Acetylation p53 p53 NFkB NF-κB This compound This compound This compound->Tip60 inhibits This compound->MOF inhibits This compound->p53 inhibits pathway This compound->NFkB inhibits pathway

Caption: this compound inhibits the histone acetyltransferases Tip60 and MOF.

Stability_Workflow This compound Stability Assessment Workflow Prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) T0 Time Point 0: Analyze initial concentration (e.g., by HPLC) Prep->T0 Aliquots Aliquot and store under different conditions (e.g., RT, 4°C, -20°C) T0->Aliquots Incubate Incubate for defined time points (e.g., 1, 3, 7, 14 days) Aliquots->Incubate Analysis Analyze samples at each time point by HPLC Incubate->Analysis Data Calculate % remaining this compound and identify degradation products Analysis->Data Conclusion Determine stability under each condition Data->Conclusion

Caption: Workflow for assessing the stability of this compound in solution.

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution via HPLC

This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound in a chosen solvent.[1][2][3][5]

Objective: To quantify the degradation of this compound in a specific solvent over time at various temperatures.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (or other solvent of interest)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

  • Incubators or water baths set to desired temperatures

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM. Ensure complete dissolution, using sonication if necessary. This is your stock solution.

  • Experimental Setup:

    • Prepare several aliquots of the stock solution in HPLC vials.

    • Designate different storage conditions for these aliquots, for example:

      • Room temperature (~25°C)

      • Refrigerated (4°C)

      • Frozen (-20°C)

    • Include a control sample stored at -80°C, which is considered the most stable condition.

  • Time Points:

    • Define the time points for analysis. A suggested series would be: T=0, T=24 hours, T=48 hours, T=7 days, and T=14 days.

  • HPLC Analysis (Time=0):

    • Immediately after preparing the stock solution, dilute a sample to an appropriate concentration for HPLC analysis (e.g., 100 µM in the mobile phase).

    • Inject the sample into the HPLC system.

    • Develop an HPLC method to obtain a sharp, well-resolved peak for this compound. A typical starting method could be:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with a suitable percentage of B, then ramp up to elute this compound.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer, or start with a common wavelength like 254 nm.

    • Record the peak area of the this compound peak at T=0. This will serve as the 100% reference.

  • Incubation and Subsequent Analysis:

    • Place the prepared aliquots at their designated storage temperatures.

    • At each subsequent time point, retrieve one aliquot from each storage condition.

    • Dilute and inject the samples into the HPLC system using the same method as for the T=0 sample.

    • Record the peak area of this compound for each sample. Also, observe the chromatogram for the appearance of any new peaks, which would indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each condition using the following formula: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

    • Plot the % remaining this compound against time for each storage condition.

    • If degradation peaks are observed, their peak areas can be reported as a percentage of the total peak area to quantify the formation of degradation products.

This protocol provides a framework for assessing the stability of this compound. The specific HPLC conditions may need to be optimized for your particular equipment and setup.

References

MG149 In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MG149. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the in vivo delivery of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of histone acetyltransferases (HATs), specifically targeting Tip60 (also known as KAT5) and MOF (also known as KAT8).[1][2] It functions by competing with acetyl-CoA at the binding site, thereby inhibiting the acetyltransferase activity.[1] This inhibition has been shown to impact several signaling pathways, including the p53 and NF-κB pathways.[1] Research has demonstrated its effects in various models, including anaplastic thyroid cancer, acute lung injury, allergic airway inflammation, and hypertension.[3][4][5]

Q2: My in vivo experiment with this compound is not showing the expected therapeutic effect. What are the potential reasons?

Several factors could contribute to a lack of efficacy in your in vivo model. Here are some common areas to investigate:

  • Compound Formulation and Stability: this compound has limited water solubility. Improper formulation can lead to poor bioavailability. Ensure you are using a recommended formulation protocol and that the solution is homogenous before administration.[1] The stability of the prepared formulation is also critical; it is recommended to use freshly prepared solutions for optimal results.[1]

  • Dosage and Administration Route: The dosage and route of administration are critical for achieving therapeutic concentrations in the target tissue. The optimal dose can vary significantly between different animal models and disease states. Consider performing a dose-response study to determine the optimal concentration for your specific model.

  • Metabolism and Bioavailability: The in vivo half-life and biodistribution of this compound might be limiting its exposure to the target tissue. It is important to consider the pharmacokinetic and pharmacodynamic properties of the compound in your specific animal model.

  • Target Engagement: Confirm that this compound is reaching its intended target and inhibiting HAT activity in your model. This can be assessed by measuring the acetylation levels of known substrates of Tip60 or MOF in the target tissue.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no observable therapeutic effect Inadequate dosageConduct a dose-escalation study to find the optimal dose for your model. A previously reported effective dose is 1.6 mg/kg via intraperitoneal injection once daily for 14 days in a mouse model of hypertension.[2]
Poor bioavailability due to improper formulationUse a recommended formulation protocol. For oral administration, a homogenous suspension in CMC-Na can be used. For intraperitoneal injection, a solution with DMSO, PEG300, Tween80, and ddH2O, or a solution with DMSO and corn oil has been suggested. Always use freshly prepared solutions.[1]
Insufficient target engagementAssess target engagement by measuring the acetylation of known Tip60/MOF substrates (e.g., histone H4) in your target tissue via Western blot or immunohistochemistry.
Unexpected Toxicity or Adverse Events Off-target effectsReduce the dosage and/or frequency of administration. Monitor the animals closely for any signs of toxicity.
Formulation vehicle toxicityEnsure the solvents used in your formulation (e.g., DMSO) are within a safe concentration range for your animal model. Consider alternative, less toxic vehicles if necessary.
Variability in Experimental Results Inconsistent formulation preparationPrepare the formulation consistently for each experiment, ensuring it is a homogenous solution or suspension before each administration.[1]
Animal-to-animal variabilityIncrease the number of animals per group to improve statistical power. Ensure that all animals are of a similar age, weight, and genetic background.

Quantitative Data Summary

Parameter Value Assay Conditions Reference
IC50 for Tip60 (KAT5) 74 µMIn vitro HAT assay[2]
IC50 for MOF (KAT8) 47 µMIn vitro HAT assay with recombinant human MOF and histone H4 as a substrate.[1][2][1][2]
IC50 for PCAF and p300 >200 µMIn vitro HAT assay[2]
Effective in vivo dose 1.6 mg/kg/day (i.p.)In a mouse model of chronic restraint stress-induced hypertension.[2][2]

Experimental Protocols

1. In Vivo Formulation for Oral Administration

  • Vehicle: Carboxymethylcellulose sodium (CMC-Na) solution.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Prepare a stock solution of CMC-Na in sterile water at the desired concentration (e.g., 0.5%).

    • Add the this compound powder to the CMC-Na solution.

    • Mix thoroughly to obtain a homogenous suspension. For example, to achieve a 5 mg/mL concentration, add 5 mg of this compound to 1 mL of CMC-Na solution.[1]

    • Administer the suspension orally to the animals immediately after preparation.

2. In Vivo Formulation for Intraperitoneal (i.p.) Injection

  • Vehicle Option A: DMSO, PEG300, Tween80, and ddH2O.

  • Procedure:

    • Prepare a stock solution of this compound in fresh DMSO (e.g., 68 mg/mL).[1]

    • For a 1 mL final solution, take 50 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween80 and mix until clear.

    • Add 500 µL of sterile ddH2O to reach the final volume of 1 mL.

    • The mixed solution should be used immediately.[1]

  • Vehicle Option B: DMSO and corn oil.

  • Procedure:

    • Prepare a stock solution of this compound in fresh DMSO (e.g., 11.2 mg/mL).[1]

    • For a 1 mL final solution, take 50 µL of the clear DMSO stock solution.

    • Add 950 µL of corn oil and mix thoroughly.

    • The mixed solution should be used immediately.[1]

Visualizations

MG149_Mechanism_of_Action cluster_pathways Affected Signaling Pathways This compound This compound Tip60_MOF Tip60 (KAT5) / MOF (KAT8) (Histone Acetyltransferases) This compound->Tip60_MOF inhibits Acetylation Histone & Protein Acetylation Tip60_MOF->Acetylation promotes p53 p53 Acetylation->p53 NFkB NF-κB Acetylation->NFkB cMyc c-Myc Acetylation->cMyc IL33 IL-33 Acetylation->IL33 Downstream Downstream Effects p53->Downstream NFkB->Downstream cMyc->Downstream IL33->Downstream

Caption: this compound inhibits Tip60/MOF, affecting downstream pathways.

Troubleshooting_Workflow Start Start: No/Low In Vivo Effect Check_Formulation 1. Check Formulation & Solubility Start->Check_Formulation Improper_Formulation Improper Check_Formulation->Improper_Formulation Proper_Formulation Proper Check_Formulation->Proper_Formulation Reformulate Reformulate using recommended protocols Improper_Formulation->Reformulate Check_Dosage 2. Evaluate Dosage Proper_Formulation->Check_Dosage Reformulate->Check_Formulation Dose_Low Too Low Check_Dosage->Dose_Low Dose_OK Sufficient Check_Dosage->Dose_OK Increase_Dose Perform dose-response study Dose_Low->Increase_Dose Check_Target 3. Assess Target Engagement Dose_OK->Check_Target Increase_Dose->Check_Dosage No_Engagement No Check_Target->No_Engagement Yes_Engagement Yes Check_Target->Yes_Engagement Reassess_PKPD Re-evaluate PK/PD & Bioavailability No_Engagement->Reassess_PKPD Reassess_Hypothesis Re-evaluate biological hypothesis Yes_Engagement->Reassess_Hypothesis

Caption: A logical workflow for troubleshooting this compound in vivo experiments.

References

how to minimize MG149 toxicity in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MG149. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists minimize this compound toxicity in cells and ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of histone acetyltransferases (HATs), specifically targeting Tip60 (also known as KAT5) and MOF (also known as KAT8).[1][2] It functions by targeting the acetyl-CoA binding site of these enzymes, thereby inhibiting their acetyltransferase activity.[2] This inhibition can affect various cellular processes, including the p53 and NF-κB signaling pathways.[2]

Q2: What are the common applications of this compound in research?

A2: this compound is utilized in a variety of research areas, including cancer biology, neurodegenerative diseases, and inflammation studies. In cancer research, it is often used to induce cell cycle arrest and apoptosis in tumor cells.[3] Its role in modulating p53 activity also makes it a valuable tool for studying cellular stress responses.[4][5]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is a crystalline solid that is soluble in organic solvents like DMSO and ethanol (B145695).[6][7] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[2] To prepare the stock solution, dissolve this compound in the solvent of choice, purging with an inert gas is recommended.[6] Store the stock solution in aliquots at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[6]

Q4: What are the known off-target effects of this compound?

Troubleshooting Guide

Issue 1: High Levels of Cell Death or Cytotoxicity

Q: I'm observing a high level of toxicity and cell death in my experiments with this compound, even at concentrations reported in the literature. What could be the cause and how can I minimize it?

A: High cytotoxicity can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:

  • Optimize this compound Concentration and Exposure Time:

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Start with a broad range of concentrations and then narrow it down.

    • Rationale: The sensitivity to this compound can vary significantly between different cell types. A concentration that is effective in one cell line may be toxic in another. Reducing the exposure time can also mitigate toxicity.

  • Assess Cell Health and Density:

    • Recommendation: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Cell density can also influence the apparent toxicity; ensure consistent seeding density across experiments.

    • Rationale: Unhealthy or overly confluent cells are more susceptible to stress induced by chemical inhibitors.

  • Consider the p53 Status of Your Cells:

    • Recommendation: Be aware of the p53 status (wild-type, mutant, or null) of your cell line.

    • Rationale: this compound can inhibit the p53 pathway.[2] In cells with wild-type p53, inhibition of HATs can lead to the activation of p53-dependent apoptotic pathways, contributing to cell death.[4][5][8][9]

  • Monitor for Oxidative Stress:

    • Recommendation: Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it alleviates toxicity.

    • Rationale: Inhibition of mitochondrial function can lead to the production of reactive oxygen species (ROS), which can induce cellular damage and apoptosis.[4][5]

Issue 2: Inconsistent Results and Experiment-to-Experiment Variability

Q: My results with this compound are not reproducible. What could be the reasons for this variability?

A: Inconsistent results are often related to the preparation and handling of the compound or the experimental setup.

  • Check this compound Stock Solution:

    • Recommendation: Prepare fresh dilutions of this compound from a properly stored, single-use aliquot for each experiment.

    • Rationale: this compound in solution, especially aqueous solutions, may not be stable over long periods.[6] Repeated freeze-thaw cycles of the stock solution can also lead to degradation of the compound.[1]

  • Ensure Proper Solubilization:

    • Recommendation: When preparing working solutions, ensure that this compound is fully dissolved. For aqueous buffers, it is recommended to first dissolve this compound in ethanol and then dilute it.[6]

    • Rationale: Poor solubility can lead to the formation of precipitates, resulting in an inaccurate final concentration and inconsistent effects.

  • Standardize Experimental Conditions:

    • Recommendation: Maintain consistent cell passage numbers, media formulations, and incubation conditions.

    • Rationale: Cellular responses can be influenced by subtle changes in the experimental environment.

Quantitative Data Summary

Cell LineAssay TypeConcentrationIncubation TimeObserved EffectReference
H9c2Cell Proliferation/Apoptosis5 µM24 hoursSuppressed proliferation inhibition, ROS production, and apoptosis induced by X-ray radiation.[4][5]
Human MOF (in E. coli)Cell-free HAT assayIC50 = 47 µM5 minutesInhibition of MOF histone acetyltransferase activity.[2]
Human Tip60 (in E. coli)Cell-free HAT assayIC50 = 74 µMN/AInhibition of Tip60 histone acetyltransferase activity.[1][2]
POE SH-SY5YPINK1/Parkin pathway activation100 µM3 hoursInhibition of the PINK1/Parkin pathway.[1]
Anaplastic Thyroid Cancer CellsCell Proliferation/ApoptosisNot specifiedNot specifiedInhibited cell proliferation and increased apoptosis.[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • This compound

  • 96-well culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • 6-well culture plates

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells of interest

  • This compound

  • 6-well culture plates

  • Complete culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Visualizations

MG149_Toxicity_Troubleshooting start High Cytotoxicity Observed q1 Is the this compound concentration optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are the cells healthy and at optimal density? a1_yes->q2 sol1 Perform a dose-response and time-course experiment. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 What is the p53 status of the cell line? a2_yes->q3 sol2 Optimize cell culture conditions (seeding density, passage number). a2_no->sol2 sol2->q3 a3_wt Wild-Type p53 q3->a3_wt a3_mut Mutant/Null p53 q3->a3_mut sol3 Toxicity may be p53-mediated. Consider using a p53-null cell line for comparison. a3_wt->sol3 q4 Is there evidence of oxidative stress? a3_mut->q4 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Co-treat with an antioxidant (e.g., N-acetylcysteine). a4_yes->sol4 end_node Toxicity Minimized a4_no->end_node sol4->end_node

Caption: Troubleshooting workflow for high this compound cytotoxicity.

MG149_Signaling_Pathway This compound This compound HATs Tip60/MOF (HATs) This compound->HATs inhibits p53_acetylation p53 Acetylation HATs->p53_acetylation mediates p53_activation p53 Activation p53_acetylation->p53_activation apoptosis_genes Transcription of Apoptotic Genes (e.g., Bax) p53_activation->apoptosis_genes mitochondria Mitochondrial Outer Membrane Permeabilization apoptosis_genes->mitochondria caspase_activation Caspase Activation mitochondria->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: this compound-induced p53-dependent apoptosis pathway.

MG149_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells 1. Seed Cells prep_this compound 2. Prepare this compound dilutions prep_cells->prep_this compound treat 3. Treat cells with this compound prep_this compound->treat viability 4a. Cell Viability Assay treat->viability apoptosis 4b. Apoptosis Assay treat->apoptosis cell_cycle 4c. Cell Cycle Analysis treat->cell_cycle data_analysis 5. Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: General experimental workflow for using this compound.

References

MG149 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing MG149 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure best practices are followed.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of histone acetyltransferases (HATs), specifically targeting Tip60 (KAT5) and Males absent on the first (MOF/KAT8).[1][2][3] It functions by competing with the acetyl-CoA binding site on these enzymes.[1][3] This inhibition leads to downstream effects on various cellular pathways, including the p53 and NF-κB pathways.[1][3]

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal results, this compound should be dissolved in fresh DMSO.[1] It is soluble in DMSO at a concentration of 68 mg/mL (199.72 mM).[1] For other solvents, please refer to the solubility data table below. Stock solutions should be stored at -20°C for short-term storage and -80°C for long-term storage. To ensure the integrity of the compound, it is recommended to prepare fresh working solutions for each experiment.[2]

Q3: What is the selectivity profile of this compound?

This compound exhibits selectivity for Tip60 and MOF over other HATs like PCAF and p300.[2] At a concentration of 200 μM, it can inhibit approximately 90% of Tip60 activity with no significant impact on p300 and PCAF.[2]

Troubleshooting Guides

Problem 1: Inconsistent or no observable effect of this compound in cell-based assays.

  • Possible Cause 1: Suboptimal concentration. The effective concentration of this compound can vary between cell lines and experimental conditions.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations (e.g., 1-100 μM).

  • Possible Cause 2: Poor compound solubility or stability in media. this compound may precipitate out of the cell culture media, reducing its effective concentration.

    • Solution: Visually inspect the media for any precipitation after adding this compound. Prepare fresh dilutions from a DMSO stock immediately before use. Minimize the final DMSO concentration in your culture media (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • Possible Cause 3: Cell line insensitivity. The cellular targets of this compound (Tip60, MOF) may not play a critical role in the biological process being investigated in your specific cell line.

    • Solution: Confirm the expression of Tip60 and MOF in your cell line using techniques like Western blot or qPCR. Consider using a positive control cell line known to be sensitive to HAT inhibitors.

Problem 2: High background signal or off-target effects observed.

  • Possible Cause 1: Excessive DMSO concentration. High concentrations of DMSO can be toxic to cells and interfere with experimental readouts.

    • Solution: Ensure the final DMSO concentration in your vehicle control and this compound-treated samples is identical and kept to a minimum (ideally ≤ 0.1%).

  • Possible Cause 2: Non-specific activity at high concentrations. Like many small molecule inhibitors, high concentrations of this compound may lead to off-target effects.

    • Solution: Use the lowest effective concentration determined from your dose-response studies. To confirm that the observed phenotype is due to Tip60/MOF inhibition, consider using a structurally unrelated inhibitor of the same targets or employing genetic approaches like siRNA-mediated knockdown of Tip60 and MOF.

Problem 3: Difficulty with in vivo administration and achieving desired effects.

  • Possible Cause 1: Improper formulation. The solubility and stability of this compound in vehicle solutions for in vivo use are critical for its bioavailability.

    • Solution: For intraperitoneal (i.p.) injections in mice, a common formulation involves preparing a stock solution in DMSO and then diluting it in a vehicle like corn oil or a mixture of PEG300, Tween80, and ddH2O.[1] It is crucial to ensure the final solution is clear and homogenous. Prepare the working solution fresh on the day of use.[2]

  • Possible Cause 2: Insufficient dosage or treatment duration. The in vivo efficacy of this compound is dependent on the dose and the duration of the treatment.

    • Solution: Refer to published studies for guidance on appropriate dosage ranges for your animal model and disease context. For example, a study on chronic restraint stress-induced hypertension in mice used a dose of 1.6 mg/kg, i.p., once daily for 14 days.[2]

Data Presentation

Table 1: this compound Inhibitory Activity

TargetIC50 (μM)
Tip60 (KAT5)74
MOF (KAT8)47
PCAF>200
p300>200

Data compiled from multiple sources.[2]

Table 2: this compound Solubility

SolventSolubility
DMSO68 mg/mL (199.72 mM)
DMF30 mg/mL
Ethanol30 mg/mL
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL

Data compiled from multiple sources.[1][3]

Experimental Protocols

Protocol 1: In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on a specific histone acetyltransferase.

  • Reagents and Materials:

    • Recombinant human Tip60 or MOF enzyme

    • Histone H4 peptide (substrate)

    • Acetyl-CoA, [14C]-labeled

    • This compound

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, recombinant HAT enzyme, and the histone H4 substrate.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at 30°C.

    • Initiate the reaction by adding [14C]-labeled Acetyl-CoA.

    • Allow the reaction to proceed for a specified time (e.g., 5-15 minutes) at 30°C.

    • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [14C]Acetyl-CoA.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Detecting Histone Acetylation

This protocol can be used to assess the effect of this compound on histone acetylation levels in cultured cells.

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 3-24 hours).

  • Histone Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and deacetylase inhibitors.

    • Isolate the nuclear fraction and extract histones using an acid extraction method.

  • Western Blotting:

    • Quantify the protein concentration of the histone extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H4K16) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the signal to a loading control, such as total histone H3 or H4.

Mandatory Visualizations

MG149_Mechanism_of_Action cluster_inhibition Inhibition This compound This compound HAT Tip60 / MOF (Histone Acetyltransferase) This compound->HAT Inhibits AcetylCoA Acetyl-CoA AcetylCoA->HAT Binds to AcetylatedHistone Acetylated Histone HAT->AcetylatedHistone Acetylation Histone Histone (e.g., H4) Histone->HAT GeneTranscription Gene Transcription AcetylatedHistone->GeneTranscription Promotes

Caption: Mechanism of action of this compound as a competitive inhibitor of Tip60/MOF.

Experimental_Workflow_Troubleshooting Start Experiment Start: Inconsistent/No Effect CheckConcentration Perform Dose-Response Curve (1-100 µM) Start->CheckConcentration CheckSolubility Visually Inspect Media for Precipitation CheckConcentration->CheckSolubility Still no effect OptimalConcentration Use Optimal Concentration CheckConcentration->OptimalConcentration Optimal concentration found CheckSensitivity Confirm Target Expression (Western Blot/qPCR) CheckSolubility->CheckSensitivity No precipitation FreshDilution Prepare Fresh Dilutions Minimize DMSO CheckSolubility->FreshDilution Precipitation observed PositiveControl Use Positive Control Cell Line CheckSensitivity->PositiveControl Low/No expression End Problem Resolved OptimalConcentration->End FreshDilution->End PositiveControl->End

Caption: Troubleshooting workflow for inconsistent results in cell-based assays.

Signaling_Pathway_Inhibition This compound This compound Tip60_MOF Tip60 (KAT5) / MOF (KAT8) This compound->Tip60_MOF Inhibits p53 p53 Tip60_MOF->p53 Activates NFkB NF-κB Tip60_MOF->NFkB Activates PINK1_Parkin PINK1/Parkin Pathway Tip60_MOF->PINK1_Parkin Inhibits (via KAT8 inhibition) Downstream_p53 p53-mediated Pathways p53->Downstream_p53 Downstream_NFkB NF-κB-mediated Pathways NFkB->Downstream_NFkB Downstream_PINK1 Mitochondrial Clearance PINK1_Parkin->Downstream_PINK1

Caption: Simplified diagram of signaling pathways affected by this compound.

References

Technical Support Center: Improving MG149 Efficacy in HAT Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of MG149 in Histone Acetyltransferase (HAT) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in HAT assays?

A1: this compound is a potent inhibitor of the MYST family of histone acetyltransferases (HATs).[1][2] It specifically targets the acetyl-CoA binding site of these enzymes, thereby preventing the transfer of acetyl groups to histone and non-histone protein substrates.[3] By inhibiting HAT activity, this compound can modulate cellular processes such as gene transcription and DNA damage repair. It has also been shown to inhibit the p53 and NF-κB pathways.[3]

Q2: Which HATs are inhibited by this compound and what are its typical IC50 values?

A2: this compound is known to be a selective inhibitor of Tip60 (KAT5) and MOF (KAT8).[2][3][4] It shows significantly less activity against other HATs such as PCAF and p300, with IC50 values greater than 200 μM for the latter two.[2] The half-maximal inhibitory concentration (IC50) values for its primary targets can vary depending on the assay conditions.

Q3: How should I prepare and store this compound for use in HAT assays?

A3: this compound is typically supplied as a solid. For in vitro assays, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[3][4] It is highly soluble in DMSO, with concentrations of up to 68 mg/mL (199.72 mM) being achievable.[3] To ensure stability and prevent degradation from moisture absorption, it is crucial to use fresh, anhydrous DMSO.[3] Stock solutions should be stored at -20°C or -80°C.[4] For optimal results, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5][6]

Q4: What are the key components of a typical in vitro HAT assay?

A4: A standard in vitro HAT assay includes the HAT enzyme (e.g., recombinant Tip60 or MOF), a histone substrate (full-length histone protein or a specific peptide), the acetyl group donor Acetyl-Coenzyme A (Acetyl-CoA), and the assay buffer.[7][8] The reaction is initiated by the addition of the enzyme or substrate and is then stopped after a specific incubation period. The level of histone acetylation is subsequently measured using a variety of detection methods.[7]

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in HAT assays, presented in a question-and-answer format.

Q1: I am observing lower than expected inhibition with this compound. What are the possible causes and solutions?

A1: Several factors could contribute to reduced inhibitory effects of this compound. Consider the following troubleshooting steps:

  • Enzyme Activity: Ensure the HAT enzyme is active. Use a new aliquot of the enzyme and include a positive control (an assay with a known active HAT) to verify its functionality. Avoid repeated freeze-thaw cycles of the enzyme.[5]

  • Substrate Concentration: The concentrations of both the histone substrate and Acetyl-CoA should be optimized. Determine the Michaelis constant (KM) for each substrate to guide the selection of appropriate concentrations for your assay.[7]

  • Assay Conditions: Verify that the assay buffer composition, pH, and temperature are optimal for the specific HAT enzyme being used. Refer to the manufacturer's datasheet or relevant literature for recommended conditions.

  • This compound Integrity: Ensure your this compound stock solution has not degraded. Prepare a fresh stock solution from the solid compound in anhydrous DMSO.

Q2: My results show high variability between replicate wells. How can I improve the consistency of my assay?

A2: High variability can obscure the true effect of this compound. To improve reproducibility:

  • Pipetting Accuracy: Use calibrated pipettes and be mindful of pipetting small volumes. Preparing a master mix of reagents for multiple wells can help ensure consistency.[9]

  • Reagent Homogeneity: Ensure all components, especially viscous solutions, are thoroughly mixed before being added to the reaction.[9]

  • Plate Effects: Be aware of potential "edge effects" on microplates. Avoid using the outer wells or ensure that control and experimental wells are distributed evenly across the plate.

  • Incubation Time and Temperature: Maintain consistent incubation times and temperatures for all wells.[9]

Q3: I am seeing a high background signal in my "no enzyme" control wells. What could be causing this?

A3: A high background signal can mask the inhibitory effect of this compound. Potential causes include:

  • Contaminating Enzymes: The histone substrate or other reagents may be contaminated with other acetyltransferases.

  • Non-enzymatic Acetylation: Under certain conditions, non-enzymatic acetylation of the substrate can occur.

  • Detection Reagent Issues: The detection antibody or other reagents may be cross-reacting with other components in the assay. Ensure the specificity of your detection system.

Always include a "no enzyme" control to measure and subtract this background signal from your measurements.[5]

Q4: Could this compound itself be interfering with my assay readout?

A4: Yes, small molecules can sometimes interfere with assay technologies, leading to false-positive or false-negative results.[7][10] This is a phenomenon known as Pan-Assay Interference Compounds (PAINS).[10] To investigate this possibility:

  • Run an Interference Assay: Test this compound in the assay without the HAT enzyme to see if it directly affects the detection signal.[8]

  • Use an Orthogonal Assay: Confirm your results using a different assay format that relies on an alternative detection method.[7] For example, if you are using a fluorescence-based assay, you could validate your findings with a radiometric or mass spectrometry-based assay.

Quantitative Data

The following table summarizes the reported IC50 values for this compound against various HATs.

Target HATIC50 (µM)Assay ConditionsReference
Tip6074Cell-free assay[2][3][4]
MOF47Cell-free assay, [14C]Ac-CoA, histone H4 substrate[2][3][4]
KAT839 (Ki value)Not specified[1]
PCAF>200Not specified[2]
p300>200Not specified[2]

Experimental Protocols

Protocol: In Vitro HAT Activity Assay using a Fluorescent Method

This protocol provides a general framework for assessing this compound's inhibitory effect on a target HAT enzyme.

  • Reagent Preparation:

    • Prepare a 10X HAT assay buffer (e.g., 500 mM Tris-HCl, pH 8.0, 1 M NaCl, 10 mM EDTA, 10 mM DTT).

    • Prepare a stock solution of your histone substrate (e.g., 1 mg/mL Histone H3 or H4 peptide) in sterile water.

    • Prepare a fresh stock solution of Acetyl-CoA (e.g., 10 mM) in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0).[7]

    • Prepare a serial dilution of this compound in DMSO, and then dilute further into the 1X HAT assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Procedure:

    • In a 96-well black plate, add the following components in order:

      • HAT Assay Buffer (to bring the final volume to 50 µL)

      • Histone Substrate (to a final concentration of e.g., 10 µM)

      • This compound or vehicle (DMSO)

      • HAT Enzyme (to a final concentration of e.g., 100 nM)

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding Acetyl-CoA (to a final concentration of e.g., 50 µM).

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding a stop solution containing a developing reagent that reacts with the free Coenzyme A (CoA-SH) produced during the reaction to generate a fluorescent signal.

    • Incubate the plate at room temperature for 15 minutes.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Controls:

    • Negative Control (No Enzyme): Replace the enzyme with an equal volume of assay buffer.

    • Positive Control (No Inhibitor): Replace the this compound solution with an equal volume of the vehicle (DMSO).

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

MG149_Signaling_Pathway This compound This compound HATs HATs (Tip60, MOF) This compound->HATs inhibits Acetylated_Histones Acetylated Histones HATs->Acetylated_Histones promotes p53_NFkB p53 & NF-κB Pathways HATs->p53_NFkB activates Acetyl_CoA Acetyl-CoA Acetyl_CoA->HATs Histones Histones Histones->HATs Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription

Caption: this compound signaling pathway and mechanism of action.

HAT_Assay_Troubleshooting_Workflow Start Low this compound Efficacy Observed Check_Reagents 1. Verify Reagent Integrity - Fresh this compound stock? - Active Enzyme? - Correct Substrates? Start->Check_Reagents Check_Conditions 2. Optimize Assay Conditions - Correct Buffer, pH, Temp? - Optimal Substrate Conc.? - Appropriate Incubation Time? Check_Reagents->Check_Conditions Reagents OK Check_Interference 3. Test for Assay Interference - Run 'inhibitor only' control - Perform orthogonal assay Check_Conditions->Check_Interference Conditions OK Data_Analysis 4. Review Data Analysis - Background subtraction correct? - Appropriate curve fitting? Check_Interference->Data_Analysis No Interference Resolved Issue Resolved Data_Analysis->Resolved Analysis Correct

Caption: Troubleshooting workflow for low this compound efficacy.

References

Navigating Batch-to-Batch Variability of MG149: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MG149. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding batch-to-batch variability of the histone acetyltransferase (HAT) inhibitor, this compound. Consistent and reproducible experimental results are paramount in scientific research, and this guide aims to equip you with the necessary tools to identify, assess, and manage potential inconsistencies between different lots of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the potency (IC50) of this compound between different batches. What are the potential causes?

A1: Batch-to-batch variability in the potency of small molecules like this compound is a known challenge and can stem from several factors:

  • Purity Differences: Even minor variations in purity can significantly impact the effective concentration of the active compound. A batch with 95% purity will have a different effective concentration than a batch with 99% purity.

  • Presence of Impurities: Impurities from the synthesis process can interfere with the assay. Some impurities might be structurally related to this compound and have partial inhibitory activity, while others might interfere with the detection method.

  • Solubility Issues: Inconsistent solubility between batches can lead to variations in the actual concentration of this compound in your assay medium.

  • Compound Stability: Degradation of the compound over time due to improper storage or handling can lead to a decrease in potency.

Q2: What is the expected purity of this compound, and how much variation is acceptable?

A2: Commercially available this compound is typically supplied with a purity of ≥98%.[1] However, it is not uncommon to see slight variations between batches. For example, one batch might have a purity of 99.60% as determined by HPLC.[1] While there is no universally "acceptable" level of variation, a difference of more than a few percentage points in purity could lead to noticeable differences in experimental outcomes. It is crucial to obtain the Certificate of Analysis (CoA) for each batch to be aware of the specific purity.

Q3: How can we ensure that our stock solutions of this compound are consistent between batches?

A3: Ensuring consistent stock solutions is a critical step in mitigating batch-to-batch variability. Here are some best practices:

  • Always Use Fresh, High-Quality Solvents: this compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide.[1] Use fresh, anhydrous solvents to prepare your stock solutions, as absorbed moisture can affect solubility.

  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound.

  • Complete Dissolution: Ensure the compound is fully dissolved. Gentle warming or sonication can aid in dissolution.

  • Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation and precipitation. Protect solutions from light.

  • Solubility Check: Before starting a large-scale experiment with a new batch, perform a small-scale solubility test in your final assay buffer to ensure compatibility and consistency.

Q4: We suspect an issue with a new batch of this compound. What initial troubleshooting steps should we take?

A4: If you suspect a problem with a new batch, a systematic approach to troubleshooting is recommended. The following flowchart outlines a logical workflow to identify the source of the issue.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Batch Variability start Inconsistent Experimental Results qc Perform Quality Control (QC) on New Batch start->qc purity_check Purity Check (HPLC/qNMR) qc->purity_check Analytical identity_check Identity Check (LC-MS) qc->identity_check Analytical solubility_check Solubility Assay qc->solubility_check Functional potency_check IC50 Determination (Cell-based Assay) qc->potency_check Functional compare Compare QC Data with Previous Batch and CoA consistent Data Consistent? compare->consistent Yes inconsistent Data Inconsistent compare->inconsistent No purity_check->compare identity_check->compare solubility_check->compare potency_check->compare proceed Proceed with Experiments consistent->proceed investigate_impurities Investigate Impurities (LC-MS/MS) inconsistent->investigate_impurities optimize_protocol Optimize Experimental Protocol inconsistent->optimize_protocol contact_supplier Contact Supplier investigate_impurities->contact_supplier optimize_protocol->proceed

A logical workflow for troubleshooting inconsistent experimental data.

Data on this compound Properties

To effectively manage batch-to-batch variability, it is essential to have baseline data for comparison. The following tables summarize key quantitative information for this compound.

Table 1: this compound Purity and Potency

ParameterTypical ValueSource
Purity (HPLC) ≥98%[1]
Purity (HPLC) - Example Batch 99.60%[1]
IC50 (Tip60) 74 µM
IC50 (MOF) 47 µM

Table 2: this compound Solubility

SolventApproximate Solubility
DMSO 68 mg/mL
Ethanol 30 mg/mL
Dimethylformamide (DMF) 30 mg/mL
1:3 Ethanol:PBS (pH 7.2) 0.25 mg/mL

Experimental Protocols

To aid in your quality control and troubleshooting efforts, we provide detailed methodologies for key experiments.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Data Analysis:

    • Integrate the peak area of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation and Impurity Profiling by LC-MS

This protocol provides a general method for confirming the identity of this compound and identifying potential impurities.

  • Instrumentation: Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the main compound from any impurities.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Acquire full scan MS and data-dependent MS/MS spectra.

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in the mobile phase.

  • Data Analysis:

    • Confirm the mass of this compound (Expected [M+H]⁺ or [M-H]⁻).

    • Analyze the MS/MS fragmentation pattern to confirm the structure.

    • Identify potential impurities by their mass-to-charge ratio and fragmentation patterns.

Protocol 3: IC50 Determination using MTT Assay

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, A549).

    • Complete cell culture medium.

    • This compound stock solution in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

    • 96-well plates.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Add the diluted compound to the cells and incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Signaling Pathways and this compound

This compound is a known inhibitor of histone acetyltransferases (HATs), particularly Tip60 and MOF (also known as KAT8). This inhibition affects several downstream signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases.

p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is modulated by post-translational modifications, including acetylation. This compound can inhibit the p53 pathway.

p53_pathway p53 Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 Phosphorylation HATs Tip60/p300 (HATs) p53->HATs Recruits MDM2 MDM2 p53->MDM2 Negative Feedback HATs->p53 Acetylation p53_acetylated Acetylated p53 (Active) p21 p21 p53_acetylated->p21 Transcription Apoptosis_Genes Apoptosis Genes (e.g., BAX, PUMA) p53_acetylated->Apoptosis_Genes Transcription Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis This compound This compound This compound->HATs Inhibits

This compound inhibits HATs, which can affect p53 acetylation and its downstream functions.
NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. This compound has been shown to inhibit this pathway.

NFkB_pathway NF-κB Signaling Pathway and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p65/p50) p65_acetylation p65 Acetylation (by HATs) NFkB->p65_acetylation Modulation NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Release This compound This compound This compound->p65_acetylation Inhibits Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression Transcription

This compound can inhibit the acetylation of NF-κB subunits, affecting its transcriptional activity.
KAT8 (MOF) Signaling in Inflammation

This compound is a potent inhibitor of MOF (KAT8), a histone acetyltransferase that plays a crucial role in regulating inflammatory gene expression through histone acetylation.

KAT8_pathway KAT8 (MOF) Signaling in Inflammation cluster_nucleus Nucleus Inflammatory_Signal Inflammatory Signal Transcription_Factors Transcription Factors (e.g., AP-1) Inflammatory_Signal->Transcription_Factors Activation KAT8 KAT8 (MOF) Transcription_Factors->KAT8 Recruitment Histone_H4 Histone H4 KAT8->Histone_H4 Acetylation H4K16ac H4K16 Acetylation Histone_H4->H4K16ac Chromatin_Remodeling Chromatin Remodeling H4K16ac->Chromatin_Remodeling Gene_Expression Pro-inflammatory Gene Expression Chromatin_Remodeling->Gene_Expression This compound This compound This compound->KAT8 Inhibits

This compound directly inhibits KAT8 (MOF), preventing histone acetylation and subsequent inflammatory gene expression.

References

MG149 Technical Support Center: Navigating Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing MG149 in long-term experimental setups. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for long-term use of this compound?

A1: For long-term storage, this compound powder is stable for up to three years at -20°C. Stock solutions are best prepared in high-quality, anhydrous DMSO. For long-term experiments, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -80°C for up to one year or at -20°C for up to one month. Be aware that moisture-absorbing DMSO can reduce the solubility of this compound, so it is crucial to use fresh, high-quality DMSO.[1]

Q2: I am observing a decrease in the inhibitory effect of this compound over several days in my cell culture experiment. What could be the cause?

A2: This is a common challenge in long-term studies and can be attributed to several factors:

  • Compound Stability: this compound is a salicylate (B1505791) derivative, and such compounds can be susceptible to hydrolysis in aqueous cell culture media over time. This degradation would lower the effective concentration of the active compound. It is recommended to replenish the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.

  • Cellular Resistance: Prolonged exposure to an inhibitor can lead to the development of cellular resistance. One potential mechanism for resistance to acetyl-CoA-competitive HAT inhibitors like this compound is the upregulation of cellular acetyl-CoA biosynthesis. Increased levels of endogenous acetyl-CoA can outcompete the inhibitor for binding to the HAT enzyme, thereby reducing its efficacy.

  • Metabolism by Cells: Cells may metabolize this compound over time, converting it into less active or inactive forms.

Q3: Are there any known long-term off-target effects of this compound?

A3: While specific long-term off-target effects of this compound are not extensively documented, studies on related salicylate-based drugs provide some insights. Long-term, high-dose treatment with salicylate has been shown to cause permanent auditory neural impairments in animal models.[2] This suggests that prolonged exposure to high concentrations of salicylate derivatives could have unforeseen effects. Researchers should carefully monitor for unexpected phenotypic changes in their long-term experiments and consider performing assays to rule out common off-target effects of small molecule inhibitors, such as redox activity and thiol reactivity.

Q4: My dose-response curve for this compound is not consistent. What are the potential reasons?

A4: Inconsistent dose-response curves can arise from several issues:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may lead to non-specific inhibition and steep, inconsistent dose-response curves.

  • Solubility Issues: this compound may precipitate in cell culture media, especially if the final DMSO concentration is too high. Ensure the final DMSO concentration is kept low (ideally below 0.5%) and consistent across all experiments.

  • Assay Interference: The compound may interfere with the assay readout itself (e.g., fluorescence quenching or enhancement). It is important to include proper controls to check for such interference.

Troubleshooting Guides

Problem 1: Decreased Histone Acetylation Inhibition Over Time
Possible Cause Troubleshooting Step
This compound degradation in media1. Perform a stability assay of this compound in your specific cell culture medium (see Experimental Protocols). 2. Replenish the media with fresh this compound every 24-48 hours. 3. Reduce the incubation time of the assay if experimentally feasible.
Development of cellular resistance1. Measure cellular acetyl-CoA levels to determine if they are elevated in treated cells. 2. Consider using a combination therapy approach with an inhibitor of acetyl-CoA biosynthesis. 3. Test for changes in the expression levels of the target HATs (Tip60, MOF).
Increased metabolism of this compound1. Perform a microsomal stability assay to assess the metabolic stability of this compound in the presence of liver microsomes (as a surrogate for cellular metabolism).
Problem 2: Unexpected Cellular Phenotypes or Toxicity in Long-Term Cultures
Possible Cause Troubleshooting Step
Off-target effects1. Perform a literature search for known off-target effects of salicylate derivatives. 2. Use a lower concentration of this compound if possible. 3. Validate key findings using a structurally unrelated inhibitor of the same target or with genetic approaches (e.g., siRNA/shRNA knockdown of Tip60/MOF).
Accumulation of toxic metabolites1. Analyze the cell culture media over time using techniques like HPLC or mass spectrometry to detect potential degradation products. 2. Increase the frequency of media changes.
Solvent toxicity1. Ensure the final DMSO concentration is at a non-toxic level for your specific cell line. 2. Include a vehicle control (DMSO alone) in all experiments.

Quantitative Data Summary

ParameterValueTarget/SystemReference
IC50 74 µMTip60 (human recombinant)[1]
IC50 47 µMMOF (human recombinant)[1]
Effective Concentration (in vitro) 5 µMProtective effect against X-ray induced apoptosis in H9c2 cells[3][4]
Concentration showing reduced proliferation ≥20 µMH9c2 cells[3]

Experimental Protocols

This compound Stability Assay in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Add the this compound stock solution to your cell culture medium (without cells) to the desired final concentration. Include a vehicle control (DMSO only).

  • Incubate the medium at 37°C in a CO2 incubator.

  • At various time points (e.g., 0, 8, 24, 48, 72 hours), take an aliquot of the medium.

  • Analyze the concentration of this compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Plot the concentration of this compound versus time to determine its stability profile.

Cell Viability Assay (MTT-based)

Objective: To assess the effect of long-term this compound treatment on cell viability.

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO).

  • For long-term studies, replenish the media with fresh this compound every 24-48 hours.

  • At the desired experimental endpoint, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Shake the plate gently to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Histone Acetylation

Objective: To determine the effect of this compound on global or specific histone acetylation levels.

Methodology:

  • Treat cells with this compound or vehicle control for the desired duration.

  • Harvest the cells and extract histones using an acid extraction method or a commercial kit.

  • Determine the protein concentration of the histone extracts.

  • Separate the histone proteins (15-20 µg) on a 15% SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H4 at Lysine 16, a target of MOF) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalize the signal of the acetylated histone to a total histone control (e.g., anti-Histone H3 or H4).

Visualizations

MG149_Mechanism_of_Action cluster_hat Histone Acetyltransferases cluster_substrates Substrates cluster_downstream Downstream Effects Tip60 Tip60 Gene_Transcription Gene Transcription Tip60->Gene_Transcription MOF MOF p53_acetylation p53 Acetylation MOF->p53_acetylation MOF->Gene_Transcription AcetylCoA Acetyl-CoA AcetylCoA->Tip60 AcetylCoA->MOF Histones Histones Histones->Tip60 Histones->MOF NFkB_pathway NF-κB Pathway This compound This compound This compound->Tip60 Inhibits This compound->MOF Inhibits This compound->p53_acetylation Inhibits This compound->NFkB_pathway Inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Decreased this compound Efficacy in Long-Term Study check_stability Is this compound stable in media? start->check_stability check_resistance Have cells developed resistance? check_stability->check_resistance No stability_assay Perform stability assay (HPLC/LC-MS) check_stability->stability_assay Yes check_off_target Are there off-target effects? check_resistance->check_off_target No measure_acetylCoA Measure cellular Acetyl-CoA levels check_resistance->measure_acetylCoA Yes validate_phenotype Validate with unrelated inhibitor or genetic knockdown check_off_target->validate_phenotype Yes replenish_media Replenish media with fresh this compound regularly stability_assay->replenish_media end Resolution replenish_media->end measure_acetylCoA->end validate_phenotype->end

Caption: Troubleshooting workflow for decreased this compound efficacy.

References

avoiding MG149 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MG149. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guides and frequently asked questions to prevent and address issues of precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a histone acetyltransferase (HAT) inhibitor. It specifically targets the acetyl-CoA binding site of HATs, with IC50 values of 74 µM for human recombinant Tip60 and 47 µM for males absent on the first (MOF) HATs.[1][2][3] By inhibiting these enzymes, this compound can modulate cellular processes regulated by histone acetylation. It has also been shown to inhibit the p53 and NF-κB pathways.[1][2]

Q2: I am observing precipitation after adding this compound to my cell culture media. What are the common causes?

A2: Precipitation of this compound in cell culture media is a common issue that can arise from several factors:

  • Low Solubility in Aqueous Solutions: this compound has poor solubility in aqueous solutions like cell culture media.

  • Improper Stock Solution Preparation: The choice of solvent and concentration of the stock solution is critical.

  • Incorrect Dilution Method: The way the stock solution is introduced into the media can cause the compound to crash out of solution.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume can lead to precipitation.

  • Media Composition and pH: Components in the cell culture media can interact with this compound, and the pH of the media can affect its stability and solubility.[4][5]

  • Temperature Effects: Temperature shifts, such as moving from a warm incubator to room temperature for extended periods, can affect the solubility of media components and the drug.[6]

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: this compound is soluble in several organic solvents. For cell culture applications, it is crucial to use a solvent that is miscible with the media and minimally toxic to the cells at the final concentration. The recommended solvents for preparing stock solutions are:

  • DMSO (Dimethyl sulfoxide) [1][2]

  • DMF (Dimethylformamide) [1]

  • Ethanol [1]

It is important to use fresh, high-quality solvents, as moisture absorption in DMSO can reduce the solubility of compounds.[2]

Q4: What is the recommended storage condition for this compound stock solutions?

A4: To maintain the stability and activity of this compound, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:

  • -80°C for up to 1 year

  • -20°C for up to 1 month [2]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Problem: Precipitate observed in cell culture media after adding this compound.

Troubleshooting Workflow:

MG149_Precipitation_Troubleshooting cluster_stock Stock Solution Issues cluster_dilution Dilution Technique Issues cluster_final_conc Final Concentration Issues cluster_media Media Compatibility Issues start Precipitation Observed check_stock 1. Review Stock Solution Preparation start->check_stock stock_solvent Incorrect Solvent? check_stock->stock_solvent stock_conc Concentration Too High? check_stock->stock_conc stock_age Stock Solution Old? check_stock->stock_age check_dilution 2. Examine Dilution Technique direct_addition Direct Addition to Media? check_dilution->direct_addition temp_diff Large Temperature Difference? check_dilution->temp_diff mixing Inadequate Mixing? check_dilution->mixing check_final_conc 3. Verify Final Concentration solubility_exceeded Exceeds Solubility Limit? check_final_conc->solubility_exceeded check_media 4. Assess Media Compatibility serum_interaction Serum Interaction? check_media->serum_interaction ph_issue Media pH Shift? check_media->ph_issue solution Solution Found stock_solvent->check_dilution Use recommended solvent (DMSO) stock_conc->check_dilution Lower stock concentration stock_age->check_dilution Prepare fresh stock solution direct_addition->check_final_conc Use stepwise dilution temp_diff->check_final_conc Pre-warm media mixing->check_final_conc Gently mix during addition solubility_exceeded->check_media Lower final concentration serum_interaction->solution Test in serum-free media ph_issue->solution Check and adjust media pH

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents. This information is crucial for preparing appropriate stock solutions.

SolventSolubilitySource
DMSO (Dimethyl sulfoxide)30 mg/mL[1]
68 mg/mL (199.72 mM)[2]
DMF (Dimethylformamide)30 mg/mL[1]
Ethanol30 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a detailed methodology for preparing a stable stock solution of this compound.

Materials:

  • This compound powder (Formula Weight: 340.5 g/mol )

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 3.405 mg of this compound.

  • Dissolve in DMSO: Add the weighed this compound powder to a sterile vial. Add 1 mL of anhydrous DMSO.

  • Ensure complete dissolution: Vortex the solution gently until all the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2]

Protocol 2: Diluting this compound Stock Solution into Cell Culture Media

This protocol describes the best practice for adding the this compound stock solution to your cell culture media to minimize the risk of precipitation.

Materials:

  • Prepared this compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed cell culture media (37°C)

  • Sterile pipette tips

Procedure:

  • Determine the required volume of stock solution: Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture media. For example, to achieve a final concentration of 10 µM in 10 mL of media, you would need 10 µL of a 10 mM stock solution.

  • Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C. Adding a cold stock solution to warm media can sometimes cause precipitation.[7]

  • Perform serial dilutions (if necessary): For very low final concentrations, it is advisable to perform an intermediate dilution of the stock solution in pre-warmed media.

  • Add stock solution to media (not vice-versa): Pipette the calculated volume of the this compound stock solution directly into the pre-warmed cell culture media. Crucially, do not add the media to the concentrated stock solution.

  • Mix immediately and gently: Immediately after adding the stock solution, gently swirl or pipette the media up and down to ensure rapid and uniform distribution of the compound. Avoid vigorous vortexing or shaking, which can cause foaming and protein denaturation.[7]

  • Visually inspect for precipitation: After mixing, visually inspect the media under a light source for any signs of cloudiness or precipitate. If the media appears clear, it is ready for use.

By following these guidelines and protocols, researchers can minimize the occurrence of this compound precipitation, ensuring the reliability and reproducibility of their experimental results.

References

troubleshooting MG149 effects on cell proliferation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using the histone acetyltransferase (HAT) inhibitor, MG149, in cell proliferation assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of the MYST family of histone acetyltransferases (HATs), with IC50 values of 74 μM for Tip60 and 47 μM for MOF in cell-free assays.[1] Its mechanism involves targeting the acetyl-CoA binding site of these enzymes.[1] By inhibiting HATs like KAT5, this compound can suppress the acetylation of key proteins such as c-Myc, leading to reduced cell proliferation, migration, and invasion.[2] Additionally, this compound has been shown to inhibit the p53 and NF-κB signaling pathways.[1]

Q2: What are the expected cellular effects of this compound treatment?

Treatment with this compound typically leads to several anti-cancer effects, including:

  • Inhibition of cell proliferation across various cancer cell lines.[2][3]

  • Induction of apoptosis , often associated with the activation of caspase-3 and caspase-7.[2][4]

  • Suppression of cell migration and invasion .[2]

  • Induction of cell cycle arrest .[5]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO, with a maximum solubility of approximately 68 mg/mL (199.72 mM).[1] It is critical to use fresh, high-quality DMSO, as moisture absorption can reduce the compound's solubility.[1] For long-term storage, it is recommended to store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: this compound Properties & Handling

Property Value Source
Molecular Weight 340.46 g/mol [1]
Purity >99% [1]
Solubility (DMSO) 68 mg/mL (199.72 mM) [1]

| Storage | Solid: -20°C for 3 yearsIn DMSO: -80°C for 6 months, -20°C for 1 month |[1] |

Table 2: Reported In Vitro Inhibitory Concentrations (IC50) of this compound

Target Assay Type IC50 Value Source
MOF Cell-free functional assay 47 μM [1]

| Tip60 | Cell-free functional assay | 74 μM |[1] |

Troubleshooting Guide for Cell Proliferation Assays

Q4: My IC50 value for this compound is inconsistent between experiments. What are the likely causes?

Inconsistent IC50 values are a common issue and can stem from several factors:

  • Cell Seeding Density: Variations in the initial number of cells plated can significantly alter the outcome. Ensure you are using a consistent, optimized cell number for your specific cell line and assay duration.[6][7]

  • Compound Stability: Ensure your this compound stock solution is freshly prepared or has been stored properly to prevent degradation. Repeated freeze-thaw cycles can reduce compound potency.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules or contain growth factors that interfere with the inhibitor's effect. Maintain a consistent serum percentage across all experiments.[8][9]

  • Incubation Time: The duration of drug exposure directly impacts the IC50 value. A 72-hour incubation is common, but this should be optimized and kept consistent.[8]

  • "Edge Effect": Wells on the perimeter of 96-well plates are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[8]

Q5: I am not observing the expected anti-proliferative effect after treating cells with this compound. What should I investigate?

If this compound is not inhibiting proliferation as expected, consider the following possibilities:

  • Cell Line Specificity: The sensitivity to this compound can vary greatly between cell lines. This may be due to low expression levels of its primary targets (e.g., KAT5, MOF, Tip60) or the prevalence of alternative survival pathways. Consider verifying target expression in your cell line via Western blot.

  • Sub-optimal Concentration Range: You may be using a concentration range that is too low to elicit a response. Test a broader range of concentrations, extending into higher micromolar levels.

  • Multidrug Resistance: Some cell lines express efflux pumps (e.g., ABC transporters) that can actively remove this compound from the cell, reducing its intracellular concentration and effectiveness.[8]

  • Assay Choice: The chosen proliferation assay may not be suitable. For example, if this compound causes cell cycle arrest without immediate cytotoxicity, an endpoint assay measuring viability (like MTT) after a short incubation may not show a strong effect.[10][11] Consider a longer incubation period or a different assay, such as clonogenic survival.

Q6: In my MTT or XTT assay, the absorbance signal increases at high concentrations of this compound, suggesting more viable cells. Why is this happening?

This is a well-documented artifact of tetrazolium-based assays (MTT, XTT, MTS). This result does not indicate increased proliferation.

  • Chemical Interference: The chemical structure of this compound may allow it to directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product, independent of cellular enzymatic activity. This leads to a false-positive signal.[12][13]

  • Metabolic Alterations: High concentrations of a compound can induce a cellular stress response, which may increase metabolic activity and mitochondrial reductase output in the surviving cells, even as the total cell number decreases.[13][14][15] This enhanced reductase activity leads to more formazan production per cell, masking the true anti-proliferative effect.

Troubleshooting Steps:

  • Run a Cell-Free Control: Add the highest concentration of this compound to culture media in a well without cells, then perform the assay as usual. If you see a color change, it confirms direct chemical interference.[8]

  • Use an Alternative Assay: Switch to a non-metabolic endpoint. Good alternatives include:

    • Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of total cell biomass.

    • Direct Cell Counting: Use a hemocytometer or an automated cell counter with a viability dye like trypan blue.[15]

    • DNA-Based Luminescent Assays: Reagents like CyQUANT or CellTiter-Glo measure ATP content, which often correlates better with cell number than metabolic activity.[16]

Signaling Pathways and Workflows

MG149_Signaling_Pathway cluster_input Inhibitor cluster_targets Primary Targets cluster_outcomes Cellular Outcomes This compound This compound HATs HATs (Tip60, MOF, KAT5) This compound->HATs cMyc c-Myc Acetylation HATs->cMyc Regulates NFkB NF-κB Pathway HATs->NFkB Regulates p53 p53 Pathway HATs->p53 Regulates Arrest Cell Cycle Arrest cMyc->Arrest Apoptosis Apoptosis (Caspase Activation) NFkB->Apoptosis p53->Arrest p53->Apoptosis

Caption: Proposed signaling pathway of this compound action on cellular processes.

Experimental_Workflow start Start: Maintain Cell Culture seed Seed Cells in Microplate start->seed adhere Allow Cells to Adhere (e.g., 24 hours) seed->adhere treat Prepare this compound Dilutions & Add to Cells adhere->treat incubate Incubate for Defined Period (e.g., 48-72 hours) treat->incubate assay Perform Proliferation Assay (e.g., MTT, Crystal Violet) incubate->assay read Read Plate on Spectrophotometer assay->read analyze Analyze Data: Calculate % Inhibition & IC50 read->analyze end End: Interpret Results analyze->end

Caption: Standard experimental workflow for a cell proliferation assay.

Troubleshooting_Flowchart decision decision result result solution solution start Unexpected Result in Proliferation Assay q1 Does signal increase with [this compound] in MTT/XTT assay? start->q1 q2 Is the IC50 highly variable or absent? q1->q2 No res1 Likely Assay Artifact: - Chemical Interference - Metabolic Shift q1->res1 Yes res2 Likely Experimental Variability or Low Sensitivity q2->res2 Yes a1_yes Yes a1_no No a2_yes Yes sol1 Run cell-free control. Switch to non-metabolic assay (Crystal Violet, Cell Counting). res1->sol1 sol2 Check cell density, serum, time. Verify compound integrity. Confirm target expression. res2->sol2

References

Validation & Comparative

Validating MG149 Inhibition of Tip60: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MG149's performance as a Tip60 inhibitor against other notable alternatives, supported by experimental data. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the critical evaluation of Tip60 targeted therapeutic strategies.

Introduction to Tip60 and its Inhibition

Tip60, also known as KAT5, is a crucial histone acetyltransferase (HAT) involved in a myriad of cellular processes, including transcriptional regulation, DNA damage repair, and apoptosis.[1] Its dysregulation is implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention.[2] A growing number of small molecule inhibitors have been developed to target Tip60, with this compound being a prominent example. This guide focuses on the validation of this compound's inhibitory action on Tip60 and provides a comparative analysis with other widely studied Tip60 inhibitors, NU9056 and TH1834.

Comparative Analysis of Tip60 Inhibitors

This compound, NU9056, and TH1834 are all small molecules designed to inhibit the acetyltransferase activity of Tip60. However, they exhibit distinct profiles in terms of potency, selectivity, and cellular effects. A critical finding in recent studies is the dual-action of these compounds: they can act as activators of Tip60 at lower concentrations and as inhibitors at higher concentrations.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its alternatives. It is important to note that IC50 values can vary between different studies and assay conditions.

InhibitorTarget(s)IC50 (in vitro)Cellular Potency (GI50)Key Cellular Effects
This compound Tip60, MOF (KAT8)Tip60: 74 µM[2]; MOF: 47 µM[2]Not widely reportedInhibits p53 and NF-κB pathways; Dual effect: activates at low-mid concentrations (1-100 µM), inhibits at high concentrations (1-2 mM) in HAT assays[3]
NU9056 Tip60 (selective over p300, PCAF, GCN5)~2 µM[5][6]8-27 µM (prostate cancer cell lines)[5]Induces apoptosis via caspase activation[5]; Inhibits ATM phosphorylation[5]; Dual effect: activates at low-mid concentrations, inhibits at high concentrations[3]
TH1834 Tip60 (specific)Not explicitly defined in a single IC50 valueInduces apoptosis in breast cancer cells[7]Increases DNA damage in breast cancer cells[7]; Does not affect MOF activity[7]; Dual effect: activates at low-mid concentrations, inhibits at high concentrations[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize Tip60 inhibitors.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of Tip60 and its inhibition by compounds like this compound.

Principle: Recombinant Tip60 is incubated with a histone substrate (e.g., histone H3 or H4 peptide) and acetyl-CoA. The transfer of the acetyl group to the histone is quantified, often using a colorimetric or radioactive method.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant Tip60 enzyme, the histone peptide substrate, and the HAT assay buffer.

  • Inhibitor Addition: Add varying concentrations of the Tip60 inhibitor (e.g., this compound, NU9056, or TH1834) or DMSO (vehicle control) to the wells.

  • Initiate Reaction: Start the reaction by adding Acetyl-CoA.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Colorimetric Method: Add a developing reagent that reacts with the co-product of the reaction (Coenzyme A) to produce a colorimetric signal, which is then measured using a plate reader.[8]

    • Radioactive Method: Use [3H]-labeled Acetyl-CoA. After the reaction, the radiolabeled histone substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter.[9]

  • Data Analysis: Calculate the percentage of Tip60 activity relative to the vehicle control for each inhibitor concentration to determine the IC50 value.

Cellular Tip60 Inhibition Assay (Western Blotting)

This assay assesses the effect of Tip60 inhibitors on the acetylation of its downstream targets within a cellular context.

Principle: Cells are treated with the Tip60 inhibitor, and the levels of acetylated downstream proteins (e.g., acetylated-p53, γH2AX) are measured by Western blotting.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., cancer cell lines) and allow them to adhere. Treat the cells with different concentrations of the Tip60 inhibitor or DMSO for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the acetylated target protein (e.g., anti-acetyl-p53 (Lys120)) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of the acetylated protein.

Visualizing Molecular Interactions and Workflows

Diagrams created using Graphviz (DOT language) help to visualize complex signaling pathways and experimental procedures.

Tip60-Mediated DNA Damage Response Pathway

Tip60_DDR_Pathway DNA_Damage DNA Double-Strand Break ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive recruits Tip60 Tip60 ATM_inactive->Tip60 recruits ATM_active ATM (active) (phosphorylated) ATM_inactive->ATM_active auto-phosphorylates Tip60->ATM_inactive acetylates Downstream Downstream DDR Proteins (e.g., p53, H2AX) ATM_active->Downstream phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Downstream->Cell_Cycle_Arrest leads to This compound This compound This compound->Tip60 inhibits

Caption: Tip60's role in the DNA damage response pathway.

Tip60-p300 Crosstalk in Treg Induction

Tip60_p300_Treg cluster_inhibitors Low Concentration MG149_low This compound (low conc.) Tip60 Tip60 MG149_low->Tip60 activates p300 p300 Tip60->p300 acetylates Foxp3 Foxp3 p300->Foxp3 acetylates Acetylated_Foxp3 Acetylated Foxp3 Foxp3->Acetylated_Foxp3 Treg_Induction Treg Induction Acetylated_Foxp3->Treg_Induction

Caption: Tip60-p300 crosstalk in regulatory T cell induction.

Experimental Workflow for Cellular Tip60 Inhibition Assay

Western_Blot_Workflow step1 Step 1: Cell Treatment Plate cells and treat with This compound or other inhibitors step2 Step 2: Cell Lysis Lyse cells to extract proteins step1->step2 step3 Step 3: Protein Quantification Measure protein concentration step2->step3 step4 Step 4: SDS-PAGE Separate proteins by size step3->step4 step5 Step 5: Protein Transfer Transfer proteins to a membrane step4->step5 step6 Step 6: Immunoblotting Probe with specific antibodies step5->step6 step7 Step 7: Detection & Analysis Visualize and quantify protein bands step6->step7

Caption: Workflow for Western blot analysis of Tip60 inhibition.

Conclusion

This compound is a valuable tool for studying the biological functions of Tip60 and its related acetyltransferase, MOF. However, its characterization reveals a complex dose-dependent activity profile that researchers must consider. When compared to other inhibitors like NU9056 and TH1834, this compound exhibits a broader specificity profile. The choice of inhibitor will ultimately depend on the specific research question, the required potency, and the desired selectivity. This guide provides a foundational framework for making an informed decision when selecting and validating a Tip60 inhibitor for preclinical research.

References

A Comparative Guide to Tip60 Inhibitors: MG149 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Tip60 histone acetyltransferase (HAT) inhibitor MG149 with other notable alternatives, focusing on their performance backed by experimental data. The information is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.

Introduction to Tip60

Tip60 (also known as KAT5) is a crucial histone acetyltransferase belonging to the MYST family. It plays a pivotal role in a multitude of cellular processes, including DNA damage repair, apoptosis, cell cycle control, and transcriptional regulation.[1] Its involvement in these fundamental pathways has made it an attractive target for therapeutic intervention, particularly in oncology. This guide will delve into the specifics of this compound and compare it with other widely used Tip60 inhibitors, NU9056 and TH1834.

Performance Comparison of Tip60 Inhibitors

The selection of a suitable Tip60 inhibitor is critical for achieving reliable and interpretable experimental results. The following tables summarize the key quantitative data for this compound, NU9056, and TH1834, focusing on their inhibitory concentration and selectivity against other histone acetyltransferases.

Table 1: Inhibitory Potency (IC50) of Tip60 Inhibitors

InhibitorTip60 (KAT5) IC50MOF (KAT8) IC50p300 IC50PCAF IC50GCN5 IC50Reference(s)
This compound74 µM47 µM>200 µM>200 µM-[2][3][4]
NU9056< 2 µM-60 µM36 µM>100 µM[5][6][7]
TH1834Not explicitly stated, but effective at inhibiting Tip60 activity in vitroDid not affect MOF activity---[1][8]

Table 2: Cellular Effects of Tip60 Inhibitors

InhibitorCellular EffectsReference(s)
This compoundInhibits KAT8, blocks PINK1 kinase activity, induces mitochondrial depolarization, promotes PINK1 dependent mitochondrial clearance, reverses chronic restraint stress-induced hypertension.[2] At 200 µM, it inhibited about 90% of Tip60 activity with no significant impact on p300 and PCAF.[2][2]
NU9056Induces apoptosis in prostate cancer cells via activation of caspase 3 and 9.[5] Decreases levels of acetylated histones H4K16, H3K14, and H4K8.[5] Reduces androgen receptor, prostate-specific antigen, p53, and p21 protein levels.[5][5][9]
TH1834Induces apoptosis and increases DNA damage in breast cancer cells.[1] The combination of TH1834 and ionizing radiation induces cell death in prostate cancer cells.[1][1][8]

Tip60 Signaling Pathways

Tip60 is a central player in several critical signaling cascades. Understanding these pathways is essential for elucidating the mechanism of action of its inhibitors.

Tip60_DNA_Damage_Response DNA_DSB DNA Double-Strand Break MRN_Complex MRN Complex DNA_DSB->MRN_Complex recruits ATM ATM MRN_Complex->ATM recruits Tip60 Tip60 MRN_Complex->Tip60 recruits p53 p53 ATM->p53 phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair Tip60->ATM acetylates & activates H3K9me3 Histone H3 (K9me3) H3K9me3->Tip60 activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Tip60 in the DNA Damage Response Pathway.

In the event of DNA double-strand breaks, the MRN complex recruits both ATM and Tip60 to the site of damage.[10][11] Tip60, activated by interaction with methylated histone H3, then acetylates and activates ATM, a master regulator of the DNA damage response.[10][11] Activated ATM, in turn, phosphorylates key downstream targets like p53, leading to cell cycle arrest, apoptosis, or DNA repair.[10]

Tip60_Oncogene_Induced_Senescence Oncogenic_Ras Oncogenic Ras p38 p38 MAPK Oncogenic_Ras->p38 activates Tip60 Tip60 p38->Tip60 phosphorylates & activates PRAK PRAK Tip60->PRAK acetylates & activates Senescence Senescence PRAK->Senescence

Tip60 in Oncogene-Induced Senescence.

Oncogenic stress, such as the expression of oncogenic Ras, can trigger a tumor-suppressive program known as oncogene-induced senescence. This process involves the activation of the p38 MAPK pathway, which in turn phosphorylates and activates Tip60.[12] Activated Tip60 then acetylates and activates the kinase PRAK, a critical downstream effector that promotes cellular senescence.[12]

Experimental Workflow for Inhibitor Evaluation

A systematic approach is necessary to characterize and compare the efficacy of Tip60 inhibitors. The following diagram outlines a general experimental workflow.

Inhibitor_Evaluation_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays HAT_Assay Histone Acetyltransferase (HAT) Assay Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) HAT_Assay->Enzyme_Kinetics Data_Analysis Data Analysis & Comparison Enzyme_Kinetics->Data_Analysis Cell_Viability Cell Viability Assay (e.g., MTT, SRB) Apoptosis_Assay Apoptosis Assay (e.g., Caspase activity, Annexin V) Cell_Viability->Apoptosis_Assay Western_Blot Western Blot (Histone Acetylation, p53, etc.) Apoptosis_Assay->Western_Blot Western_Blot->Data_Analysis Inhibitor_Selection Select Tip60 Inhibitor Inhibitor_Selection->HAT_Assay Inhibitor_Selection->Cell_Viability

General workflow for evaluating Tip60 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used in the evaluation of Tip60 inhibitors.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Non-Radioactive)

This assay measures the activity of Tip60 by detecting the production of Coenzyme A (CoA) in a colorimetric or fluorometric format.

Materials:

  • Recombinant Tip60 enzyme

  • Tip60 inhibitor (e.g., this compound)

  • Histone H4 peptide substrate

  • Acetyl-CoA

  • HAT assay buffer

  • CoA detection probe/reagent

  • 96-well plate (black or clear, depending on detection method)

  • Microplate reader

Procedure:

  • Prepare the HAT assay buffer and other reagents as per the manufacturer's instructions.

  • Add 50 µL of HAT assay buffer to each well of a 96-well plate.

  • Add the Tip60 inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add 10 µL of recombinant Tip60 enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of Histone H4 peptide and Acetyl-CoA to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Add the CoA detection probe/reagent to each well.

  • Incubate for an additional 15-30 minutes at 37°C, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Tip60 inhibitor

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the Tip60 inhibitor for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • After treatment, gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells cultured in 96-well plates (white-walled for luminescence)

  • Tip60 inhibitor

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the Tip60 inhibitor at various concentrations for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence of each well using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Western Blot for Histone Acetylation

This technique is used to detect changes in the acetylation status of specific histone lysine (B10760008) residues following treatment with a Tip60 inhibitor.

Materials:

  • Cells treated with Tip60 inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H4, anti-total Histone H4)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Conclusion

The choice between this compound and other Tip60 inhibitors like NU9056 and TH1834 will depend on the specific requirements of the research. NU9056 offers high potency and selectivity for Tip60 over some other HATs.[5][6][7] this compound, while less potent, has demonstrated effects on mitochondrial function and in vivo efficacy in a hypertension model.[2] TH1834 has shown promise in inducing apoptosis in cancer cells, particularly in combination with radiation.[1] Researchers are encouraged to consider the data presented in this guide and to perform their own validation experiments to determine the most suitable inhibitor for their studies. The provided protocols offer a starting point for these essential validation steps.

References

A Comparative Guide to MG149 and Anacardic Acid Derivatives: A Deep Dive into Histone Acetyltransferase Inhibition and Cellular Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two distinct histone acetyltransferase (HAT) inhibitors: the synthetic compound MG149 and the natural product-derived anacardic acid and its derivatives. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to equip researchers with the necessary information to make informed decisions for their specific research applications.

At a Glance: Key Performance Characteristics

FeatureThis compoundAnacardic Acid & Derivatives
Primary Targets Tip60 (KAT5), MOF (KAT8)[1]p300 (KAT3B), PCAF (KAT2B)[2][3][4]
Mechanism of Action Competitive with Acetyl-CoA[1]Non-competitive with substrate[5][6]
Origin SyntheticNatural (from cashew nut shell liquid)[3][5]
Cell Permeability Cell-permeableCell-permeable[6]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and anacardic acid against their respective primary HAT targets and various cancer cell lines. This data is crucial for understanding the potency and selectivity of each inhibitor.

Table 1: Histone Acetyltransferase (HAT) Inhibition
InhibitorTarget HATIC50 Value (µM)
This compound Tip6074[1]
MOF47[1]
p300>200[1]
PCAF>200[1]
Anacardic Acid p300~8.5[2][3][4]
PCAF~5.0[2][3][4]
Tip60Inhibitory activity noted, but IC50 not consistently reported[7]
Table 2: Cancer Cell Line Viability Inhibition
InhibitorCell LineCancer TypeIC50 Value (µM)
Anacardic Acid MDA-MB-231Triple-Negative Breast Cancer19.7 (at 24h)[8]
MCF-7Estrogen Receptor-Positive Breast Cancer~25-30 (at 48h)[9]
MDA-MB-468Triple-Negative Breast Cancer~20-25 (at 48h)[9]
BT-20Triple-Negative Breast Cancer~30-35 (at 48h)[9]
HCC1806Triple-Negative Breast Cancer~25-30 (at 48h)[9]
This compound NCI-H226Malignant Pleural MesotheliomaSignificant increase in apoptosis at 2.5 and 5 µM[10]
CAL-62, 8505CAnaplastic Thyroid CancerInhibition of cell proliferation and induction of apoptosis observed[11]

Delving into the Mechanisms: Signaling Pathways

This compound and anacardic acid derivatives exert their cellular effects by modulating distinct signaling pathways, primarily revolving around their HAT inhibitory activity.

Anacardic Acid: A Potent Modulator of the NF-κB Pathway

Anacardic acid has been extensively shown to be a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[12] Its mechanism involves the inhibition of p300/PCAF, which are crucial coactivators for the transcriptional activity of the p65 subunit of NF-κB. By inhibiting these HATs, anacardic acid prevents the acetylation of p65, a key step for its nuclear translocation and DNA binding. Furthermore, anacardic acid has been reported to suppress the activation of IκBα kinase (IKK), leading to the stabilization of IκBα and the sequestration of NF-κB in the cytoplasm.

anacardic_acid_nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IkBa IkBa IKK->IkBa P p65 p65 Proteasome Proteasome IkBa->Proteasome Degradation p50 p50 p65_p50_complex p65/p50 p300_PCAF p300/PCAF p300_PCAF_nuclear p300/PCAF Anacardic_Acid Anacardic Acid Anacardic_Acid->IKK Inhibits Anacardic_Acid->p300_PCAF Inhibits p65_p50_nuclear p65/p50 p65_p50_complex->p65_p50_nuclear Translocation Gene_Expression Pro-inflammatory & Pro-survival Genes p65_p50_nuclear->Gene_Expression p300_PCAF_nuclear->p65_p50_nuclear Co-activates Acetylation Acetylation

Anacardic acid inhibits the NF-κB signaling pathway.
This compound: Targeting MYST Family HATs and Downstream Effectors

This compound exhibits selectivity for the MYST family of HATs, namely Tip60 and MOF.[1] This specificity leads to the modulation of different downstream pathways compared to anacardic acid. For instance, this compound has been shown to inhibit the p53 and NF-κB pathways.[12] In the context of anaplastic thyroid cancer, this compound suppresses tumor progression by inhibiting KAT5 (Tip60)-mediated acetylation of the oncoprotein c-Myc, leading to its destabilization.[11] Furthermore, the inhibition of MOF by this compound can impact the PI3K/AKT signaling pathway, a key regulator of cell growth and survival.

MG149_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Tip60 Tip60 (KAT5) This compound->Tip60 Inhibits MOF MOF (KAT8) This compound->MOF Inhibits NFkB_p53 NF-κB & p53 Pathways This compound->NFkB_p53 Inhibits cMyc cMyc Tip60->cMyc Acetylates PI3K PI3K MOF->PI3K Regulates AKT AKT PI3K->AKT Gene_Expression Cell Proliferation & Survival Genes AKT->Gene_Expression Promotes Acetylated_cMyc Acetylated c-Myc (Stabilized) Acetylated_cMyc->Gene_Expression

This compound inhibits MYST HATs, affecting c-Myc, PI3K/AKT, and other pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive Filter Binding)

This protocol is a standard method to measure the in vitro activity of HATs and the inhibitory potential of compounds like this compound and anacardic acid.

Materials:

  • Purified HAT enzyme (e.g., Tip60, MOF, p300, PCAF)

  • Histone substrate (e.g., core histones, specific histone peptides)

  • [³H]-Acetyl-CoA (radiolabeled acetyl donor)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Inhibitor (this compound or anacardic acid) dissolved in DMSO

  • P81 phosphocellulose filter paper

  • Wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare the HAT reaction mixture in the assay buffer containing the purified HAT enzyme and the histone substrate.

  • Add the inhibitor (this compound or anacardic acid) at various concentrations to the reaction mixture. Include a DMSO control (vehicle).

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the reaction by adding [³H]-Acetyl-CoA.

  • Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter papers extensively with the wash buffer to remove unincorporated [³H]-Acetyl-CoA.

  • Air dry the filter papers.

  • Place the dried filter papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of HAT inhibition for each inhibitor concentration relative to the DMSO control.

hat_assay_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Mixture Prepare HAT reaction mix (Enzyme + Substrate) Add_Inhibitor Add Inhibitor (this compound or Anacardic Acid) + DMSO control Prepare_Mixture->Add_Inhibitor Pre_incubate Pre-incubate at 30°C Add_Inhibitor->Pre_incubate Start_Reaction Initiate with [³H]-Acetyl-CoA Pre_incubate->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Spot on P81 filter paper Incubate->Stop_Reaction Wash Wash filter papers Stop_Reaction->Wash Dry Air dry filters Wash->Dry Scintillation Add scintillation fluid & count Dry->Scintillation Calculate_Inhibition Calculate % HAT Inhibition Scintillation->Calculate_Inhibition

References

MG149 Specificity Compared to Other KAT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lysine (B10760008) acetyltransferase (KAT) inhibitor MG149 with other known KAT inhibitors. The information presented is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their studies.

Introduction to Lysine Acetyltransferases (KATs)

Lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), are a family of enzymes crucial for regulating gene expression and various cellular processes through the acetylation of lysine residues on histone and non-histone proteins.[1] Dysregulation of KAT activity is implicated in numerous diseases, including cancer, making them attractive therapeutic targets.[2] KATs are broadly classified into three main families: GNAT (GCN5-related N-acetyltransferase), MYST (MOZ, Ybf2/Sas3, Sas2, Tip60), and p300/CBP.[1][3]

This compound is a cell-permeable small molecule inhibitor of KATs, primarily targeting the MYST family members Tip60 (KAT5) and MOF (KAT8).[4][5] It functions by targeting the acetyl-CoA binding site of these enzymes.[4] This guide evaluates the specificity of this compound in comparison to other commonly used KAT inhibitors.

Data Presentation: Quantitative Comparison of KAT Inhibitor Specificity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected KAT inhibitors against various KAT enzymes. This data is compiled from multiple sources and provides a quantitative measure of inhibitor potency and selectivity. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.[6]

InhibitorTarget KATIC50 (µM)Other KATs Inhibited (IC50 in µM)Reference(s)
This compound Tip60 (KAT5) 74MOF (KAT8): 47, p300/CBP: >200, PCAF: >200[3][4]
NU9056 Tip60 (KAT5)< 2p300: 60, PCAF: 36, GCN5: >100[1][2]
Anacardic Acid p300/CBP~8.5PCAF: ~5, Tip60: 9[6]
C646 p300/CBP0.4 (Ki)Selective for p300/CBP[1]
Garcinol PCAF5p300: 7[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of new studies.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radiometric Filter Binding Assay)

This assay measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.

Materials:

  • Recombinant KAT enzyme (e.g., Tip60, MOF, p300, PCAF)

  • Histone H3 or H4 peptide substrate

  • [³H]-acetyl-CoA

  • HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Inhibitor stock solution (dissolved in DMSO)

  • P81 phosphocellulose filter paper

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the HAT reaction mixture in a 96-well plate. For each reaction, combine the HAT assay buffer, recombinant KAT enzyme, and histone peptide substrate.

  • Add the desired concentration of the KAT inhibitor (e.g., this compound) or DMSO (vehicle control) to the wells. Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding [³H]-acetyl-CoA.

  • Incubate the reaction at 30°C for 30 minutes.

  • Spot a portion of each reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter paper three times with 50 mM sodium carbonate buffer (pH 9.2) to remove unincorporated [³H]-acetyl-CoA.

  • Air-dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Histone Acetylation

This cellular assay determines the effect of a KAT inhibitor on the acetylation levels of specific histone residues within cells.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • KAT inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific for acetylated histones, e.g., anti-acetyl-H3K9, and total histones, e.g., anti-H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the KAT inhibitor or DMSO for the desired time.

  • Harvest the cells and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the specific acetylated histone overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total histone as a loading control.

  • Quantify the band intensities to determine the relative change in histone acetylation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct engagement of a drug with its target protein in a cellular environment.

Materials:

  • Cell line of interest

  • KAT inhibitor (e.g., this compound)

  • PBS (Phosphate-Buffered Saline)

  • Thermal cycler or heating block

  • Lysis buffer with protease inhibitors

  • Centrifuge

  • Western blot or ELISA reagents

Procedure:

  • Treat cultured cells with the KAT inhibitor or vehicle control for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Cool the samples to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target KAT protein in the soluble fraction by Western blot or ELISA.

  • A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.

Visualizations

Lysine Acetyltransferase Families

The following diagram illustrates the major families of lysine acetyltransferases.

KAT_Families Major Lysine Acetyltransferase (KAT) Families cluster_GNAT GNAT Family cluster_MYST MYST Family cluster_p300_CBP p300/CBP Family GCN5 GCN5 (KAT2A) PCAF PCAF (KAT2B) Tip60 Tip60 (KAT5) MOF MOF (KAT8) MOZ MOZ (KAT6A) MORF MORF (KAT6B) HBO1 HBO1 (KAT7) p300 p300 (KAT3A) CBP CBP (KAT3B)

Caption: Classification of the major families of lysine acetyltransferases.

Experimental Workflow for KAT Inhibitor Specificity Profiling

This diagram outlines a typical workflow for evaluating the specificity of a novel KAT inhibitor.

Inhibitor_Workflow Workflow for KAT Inhibitor Specificity Profiling cluster_0 In Vitro Screening cluster_1 Cellular Assays a Primary Screen (e.g., Radiometric Assay) b IC50 Determination against target KAT a->b c Selectivity Panel (Assay against other KATs) b->c d Western Blot (Histone Acetylation) c->d Lead Compound(s) e CETSA (Target Engagement) d->e f Phenotypic Assays (e.g., Proliferation, Apoptosis) e->f

Caption: A streamlined workflow for assessing KAT inhibitor specificity.

Simplified Signaling Pathway of this compound Action

This diagram illustrates the inhibitory action of this compound on Tip60 and MOF and its downstream effects on the p53 and NF-κB pathways.

MG149_Pathway Simplified Signaling Pathway of this compound Action cluster_KATs MYST Family KATs cluster_Pathways Downstream Signaling This compound This compound Tip60 Tip60 (KAT5) This compound->Tip60 MOF MOF (KAT8) This compound->MOF p53 p53 Pathway Tip60->p53 Acetylation & Activation MOF->p53 Acetylation & Modulation NFkB NF-κB Pathway MOF->NFkB Modulation Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: this compound inhibits Tip60 and MOF, impacting p53 and NF-κB pathways.

References

A Comparative Guide: Genetic Knockdown of Tip60 versus Pharmacological Inhibition with MG149

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the multifaceted roles of the histone acetyltransferase Tip60 (KAT5), two primary methods of inhibiting its function are genetic knockdown and pharmacological inhibition. This guide provides an objective comparison of Tip60 knockdown, typically achieved through RNA interference (siRNA or shRNA), and treatment with MG149, a small molecule inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate experimental approach.

At a Glance: Tip60 Knockdown vs. This compound Treatment

FeatureGenetic Knockdown of Tip60This compound Treatment
Mechanism Reduces Tip60 protein expression via mRNA degradation.Competitively inhibits the acetyl-CoA binding site of Tip60 and MOF (KAT8).
Specificity Highly specific to Tip60.Inhibits both Tip60 and MOF (KAT8) with similar potency.
Kinetics Onset of effect is slower, dependent on protein turnover.Rapid onset of action.
Reversibility Long-lasting or stable knockdown.Reversible upon removal of the compound.
Off-Target Effects Potential for off-target effects of siRNA/shRNA sequences.Potential for off-target effects on other cellular proteins and pathways.
Applications Ideal for studying the long-term consequences of Tip60 loss.Suitable for studying acute effects and for in vivo applications.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies on the effects of Tip60 knockdown and this compound treatment on key cellular processes. It is important to note that direct comparative studies are limited, and the data presented here are compiled from different experiments and cell lines, which may account for variability in the observed effects.

Table 1: Effects on Cell Viability and Apoptosis
InterventionCell LineConcentration/ MethodAssayResultReference
Tip60 Knockdown H1975 & A549 (NSCLC)shRNA (Doxycycline-inducible)Cell CountingSignificant decrease in cell proliferation.
Tip60 Knockdown HepG2 (Hepatocellular Carcinoma)siRNAGrowth Curve AnalysisInhibition of cell proliferation.
Tip60 Knockdown U2OS (Osteosarcoma)shRNAAnnexin V/PI StainingReduced apoptosis in response to Doxorubicin (from ~8-10% to ~4-6%).
This compound Treatment NCI-H226 (Mesothelioma)2.5 µM & 5 µMAnnexin V/PI StainingSignificant increase in apoptosis at 24 and 48 hours.
This compound Treatment Huh7, Hep3B, HepG2 (Hepatocellular Carcinoma)In combination with SorafenibAnnexin V/PI StainingIncreased apoptosis (11-36% Annexin V/PI positive cells).
This compound Treatment H9c2 (Cardiomyoblast)5 µMNot specifiedSuppressed X-ray radiation-induced apoptosis.
Table 2: Effects on Cell Cycle
InterventionCell LineConcentration/ MethodAssayResultReference
Tip60 Knockdown M059K & A7 (Glioma)siRNAFlow Cytometry (PI Staining)Increased G2/M arrest following irradiation.
Tip60 Knockdown A431 (Squamous Cell Carcinoma)siRNAFlow CytometryReduced G2/M progression.
Tip60 Knockdown Neonatal CardiomyocytesCre-LoxPNot specifiedIncreased cell cycle activation.
This compound Treatment Data not readily available in reviewed literature.

Experimental Protocols

Protocol 1: Genetic Knockdown of Tip60 using Lentiviral shRNA

This protocol provides a general guideline for achieving stable knockdown of Tip60 in mammalian cells using lentiviral particles encoding shRNA.

Materials:

  • HEK293T cells (for lentivirus production)

  • Target cells for transduction

  • Lentiviral vector encoding Tip60 shRNA (and a non-targeting control shRNA)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Complete cell culture medium

  • Polybrene

  • Puromycin (B1679871) (for selection)

  • Reagents for Western Blotting and/or qRT-PCR

Procedure:

  • Lentivirus Production (Day 1):

    • Plate HEK293T cells to be 70-80% confluent on the day of transfection.

    • Co-transfect HEK293T cells with the Tip60 shRNA lentiviral vector and packaging plasmids using a suitable transfection reagent.

  • Virus Harvest (Day 3-4):

    • Harvest the supernatant containing the lentiviral particles 48-72 hours post-transfection.

    • Centrifuge the supernatant to pellet cell debris and filter through a 0.45 µm filter.

    • The viral supernatant can be used directly or concentrated and titered.

  • Transduction of Target Cells (Day 4):

    • Plate target cells to be 50-60% confluent on the day of transduction.

    • Remove the culture medium and replace it with fresh medium containing Polybrene (typically 4-8 µg/mL).

    • Add the lentiviral supernatant to the cells at a desired multiplicity of infection (MOI).

    • Incubate for 18-24 hours.

  • Selection of Stable Cells (Day 5 onwards):

    • Replace the virus-containing medium with fresh complete medium.

    • After 24-48 hours, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

    • Replace the selection medium every 3-4 days until resistant colonies appear.

  • Verification of Knockdown:

    • Expand the puromycin-resistant colonies.

    • Assess Tip60 protein levels by Western Blotting and/or Tip60 mRNA levels by qRT-PCR to confirm knockdown efficiency.

Protocol 2: Pharmacological Inhibition of Tip60 with this compound

This protocol outlines a general procedure for treating cultured cells with this compound to inhibit Tip60/MOF activity.

Materials:

  • Target cells in culture

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Reagents for the desired downstream assay (e.g., cell viability, apoptosis, Western Blotting)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Store the stock solution in aliquots at -20°C or -80°C.

  • Cell Seeding:

    • Plate the target cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will ensure they are in the logarithmic growth phase during the treatment period.

  • This compound Treatment:

    • On the day of treatment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.

    • Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation:

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific assay.

  • Downstream Analysis:

    • Following incubation, proceed with the planned cellular or molecular analysis (e.g., MTT assay for cell viability, Annexin V/PI staining for apoptosis, or cell lysis for Western Blotting).

Signaling Pathways and Mechanisms of Action

Tip60 in the DNA Damage Response

Genetic knockdown of Tip60 directly impacts its central role in the DNA Damage Response (DDR). Upon DNA double-strand breaks (DSBs), Tip60 is activated and subsequently acetylates several key proteins, including the ATM kinase and histone H4. This acetylation is crucial for the activation of ATM and the recruitment of DNA repair proteins like BRCA1, promoting homologous recombination repair.

Tip60_DDR_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break Tip60 Tip60 DSB->Tip60 recruits & activates ATM ATM Tip60->ATM acetylates & activates H4 Histone H4 Tip60->H4 acetylates BRCA1 BRCA1 ATM->BRCA1 activates H4->BRCA1 facilitates recruitment HRR Homologous Recombination Repair BRCA1->HRR promotes

Tip60's role in the DNA Damage Response pathway.
Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the acetyl-CoA binding site of MYST family acetyltransferases, with notable activity against both Tip60 and MOF (KAT8). By blocking the binding of acetyl-CoA, this compound prevents the transfer of acetyl groups to substrate proteins, thereby inhibiting the catalytic activity of these enzymes. This inhibition affects downstream signaling pathways regulated by Tip60 and MOF, including those involved in DNA repair, apoptosis, and cell cycle control.

Cross-Validation of MG149's Biological Activity: A Comparative Guide to Alternative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the histone acetyltransferase (HAT) inhibitor MG149 with other commercially available alternatives. The performance of this compound is cross-validated using data from various biochemical and cellular assays, offering researchers a detailed reference for selecting the most suitable compound for their experimental needs. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Additionally, relevant signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz.

Introduction to this compound

This compound is a potent and selective inhibitor of the MYST family of histone acetyltransferases, specifically targeting Tip60 (KAT5) and MOF (KAT8).[1][2][3][4] It functions by competing with acetyl-CoA for the enzyme's binding site.[1][2][3] Due to its role in regulating the acetylation of both histone and non-histone proteins, this compound has been shown to impact a variety of cellular processes, including DNA damage response, gene transcription, and cell cycle control, making it a valuable tool for research in oncology and inflammatory diseases.[1][5][6]

Comparative Analysis of HAT Inhibitor Performance

The efficacy of this compound is best understood in the context of other available HAT inhibitors. This section provides a comparative analysis of this compound against other inhibitors targeting Tip60 and other HATs, based on data from biochemical and cellular assays.

Biochemical Assays: Direct Enzyme Inhibition

The most direct measure of a HAT inhibitor's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay using purified enzymes.

Table 1: Comparison of IC50 Values for Various HAT Inhibitors

CompoundTarget HATIC50 (µM)Assay Notes
This compound Tip60 (KAT5) 74 In vitro HAT assay with recombinant human Tip60.[1][3]
MOF (KAT8) 47 In vitro HAT assay with recombinant human MOF.[1][3]
p300/CBP>200Demonstrates selectivity against the p300/CBP family.[1]
PCAF>200Demonstrates selectivity against the GNAT family.[1]
NU9056Tip60 (KAT5)2In vitro HAT assay using ³H acetyl-CoA and histone substrates.
TH1834Tip60 (KAT5)Data not consistently reported in direct comparisonA selective Tip60 inhibitor.[6]
Anacardic Acidp300~8.5In vitro HAT assay.[7]
PCAF~5In vitro HAT assay.[7]
Tip60Inhibitory activity demonstratedUsed as a general HAT inhibitor.[8]
Curcuminp300~40In vitro HAT assay.[6]
Tip60~200In vitro HAT assay.[6]

Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source).

Cellular Assays: Effects on Cellular Processes

The ultimate utility of a chemical probe like this compound lies in its ability to elicit specific effects in a cellular context. The following table summarizes the performance of this compound and its alternatives in various cellular assays.

Table 2: Comparison of Cellular Assay Performance for Tip60 Inhibitors

Assay TypeCompoundConcentrationObserved EffectCell Line/System
Treg Induction This compound 25 µM 2.3-fold increase in Foxp3+ cells Murine Treg induction cultures[3]
NU905620 µM1.8-fold increase in Foxp3+ cellsMurine Treg induction cultures[3]
TH183425 µM2.6-fold increase in Foxp3+ cellsMurine Treg induction cultures[3]
Cell Viability This compound 50 µM Decreased mRNA of p21 and Mdm2 LS8 cells[9]
NU905675-100 µMDecreased cell viabilityA431 Pt cells[10]
TH183475-100 µMDecreased cell viabilityA431 Pt cells[10]
Apoptosis This compound 50 µM Decreased Bax/Bcl2 mRNA ratio LS8 cells[9]
NU90568-27 µM (GI50)Induced apoptosis via caspase 3 and 9 activationProstate cancer cell lines
TH183450 µMIncreased PUMA transcript levels (pro-apoptotic)A431 Pt cells[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and validate these findings.

In Vitro Histone Acetyltransferase (HAT) Assay (Fluorescence-Based)

This protocol is adapted from a generic fluorescence-based HAT inhibitor screening assay and can be optimized for specific HATs like Tip60 and MOF.

Materials:

  • Recombinant human Tip60 or MOF enzyme

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • HAT inhibitor (e.g., this compound) dissolved in DMSO

  • HAT Stop Reagent

  • HAT Developer (e.g., containing a thiol-reactive fluorescent probe)

  • Microplate reader with appropriate excitation/emission filters (e.g., Ex: 360-390 nm, Em: 450-470 nm)

Procedure:

  • Prepare the HAT reaction mixture by combining the assay buffer, acetyl-CoA, and the histone peptide substrate in a microplate well.

  • Add the HAT inhibitor at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor, if available).

  • Initiate the reaction by adding the recombinant HAT enzyme to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes), allowing the acetylation reaction to proceed.

  • Stop the reaction by adding the HAT Stop Reagent.

  • Add the HAT Developer to all wells. This reagent reacts with the free Coenzyme A (CoA-SH) produced during the reaction to generate a fluorescent signal.

  • Incubate the plate at room temperature for a specified time (e.g., 20 minutes) to allow the fluorescent signal to develop.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Histone Acetylation

This protocol outlines the steps to assess changes in global histone acetylation in cells treated with a HAT inhibitor.

Materials:

  • Cell culture reagents

  • HAT inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of the HAT inhibitor (and a vehicle control) for a specified duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Prepare protein samples by mixing with Laemmli buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the specific histone acetylation mark overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its validation.

MG149_HAT_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant HAT\n(Tip60/MOF) Recombinant HAT (Tip60/MOF) In_vitro_HAT_Assay In vitro HAT Assay Recombinant HAT\n(Tip60/MOF)->In_vitro_HAT_Assay Histone Substrate Histone Substrate Histone Substrate->In_vitro_HAT_Assay Acetyl-CoA Acetyl-CoA Acetyl-CoA->In_vitro_HAT_Assay This compound This compound This compound->In_vitro_HAT_Assay IC50_Determination IC50 Determination In_vitro_HAT_Assay->IC50_Determination Cell_Culture Cell Culture MG149_Treatment This compound Treatment Cell_Culture->MG149_Treatment Western_Blot Western Blot MG149_Treatment->Western_Blot Phenotypic_Assay Phenotypic Assay (e.g., Apoptosis, Cell Cycle) MG149_Treatment->Phenotypic_Assay Cellular_Effects Cellular Effects Western_Blot->Cellular_Effects Phenotypic_Assay->Cellular_Effects MG149_Signaling_Pathways cluster_dna_damage DNA Damage Response cluster_inflammation Inflammatory Signaling DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM Tip60 Tip60 ATM->Tip60 activates p53 p53 Tip60->p53 acetylates Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest p53->Apoptosis_CellCycleArrest Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IkB IKK->IkB phosphorylates NF_kB NF_kB IkB->NF_kB releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_Genes This compound This compound This compound->Tip60 inhibits This compound->NF_kB inhibits pathway

References

A Comparative Guide to MG149 and Other MYST Family Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of epigenetic modulators, this guide provides a comprehensive comparison of MG149 and other prominent inhibitors of the MYST family of histone acetyltransferases (HATs). This document synthesizes experimental data on inhibitor potency and selectivity, details key experimental methodologies, and visualizes the intricate signaling pathways involved.

The MYST family of HATs, encompassing KAT5 (Tip60), KAT6A (MOZ), KAT6B (MORF), KAT7 (HBO1), and KAT8 (MOF), plays a pivotal role in chromatin remodeling, gene transcription, DNA repair, and cell cycle control.[1][2] Dysregulation of these enzymes is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1][3] this compound has emerged as a notable inhibitor of this family, primarily targeting KAT5 and KAT8.[4][5] This guide offers an objective comparison of this compound with other well-characterized MYST inhibitors, including WM-8014, WM-1119, and PF-9363, to aid in the selection of appropriate chemical probes for research and development.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), or dissociation constant (Kd) values for this compound and other MYST family inhibitors. These values are crucial for comparing the potency and selectivity of the compounds.

Table 1: Potency of Inhibitors Against MYST Family Enzymes

InhibitorKAT5 (Tip60)KAT6A (MOZ)KAT6B (MORF)KAT7 (HBO1)KAT8 (MOF)
This compound 74 µM (IC50)[5]---47 µM (IC50)[5]
WM-8014 224 nM (IC50)[6]8 nM (IC50)28 nM (IC50)342 nM (IC50)[6]No significant activity
WM-1119 2.2 µM (Kd)[7]2 nM (Kd)[7]-0.5 µM (Kd)[7]-
PF-9363 384 nM (Ki)[8]0.41 nM (Ki)[8]1.2 nM (Ki)[8]66 nM (Ki)[8]570 nM (Ki)[8]

Table 2: Selectivity Profile Against Other HAT Families

Inhibitorp300/CBP FamilyGNAT Family (PCAF/GCN5)
This compound Low potency (>200 µM IC50 for p300)Low potency (>200 µM IC50 for PCAF)
WM-8014 No significant activity against KAT3A/BNo significant activity against KAT2A/2B
WM-1119 --
PF-9363 --

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize MYST family inhibitors.

In Vitro Histone Acetyltransferase (HAT) Activity Assay

This assay quantifies the enzymatic activity of a HAT enzyme and is used to determine the IC50 value of an inhibitor. A common method is a radiometric assay using a tritiated acetyl-coenzyme A ([3H]-Ac-CoA) donor.

Materials:

  • Recombinant MYST family enzyme (e.g., KAT5, KAT8)

  • Histone H4 peptide (substrate)

  • [3H]-Acetyl-Coenzyme A

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • P81 phosphocellulose paper

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone H4 peptide, and the inhibitor at various concentrations.

  • Initiate the reaction by adding the recombinant MYST enzyme.

  • Add [3H]-Ac-CoA to the reaction mixture and incubate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Ac-CoA.

  • Allow the paper to dry, then add a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This is used to evaluate the cytotoxic effects of the inhibitors on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the MYST inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the concentration at which cell viability is reduced by 50% (GI50).[9]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by MYST inhibitors is crucial for elucidating their mechanism of action. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

HAT_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents (Enzyme, Substrate, Ac-CoA, Inhibitor) Plate Plate Reaction Mix Reagents->Plate Dispense Incubate Incubate at 30°C Plate->Incubate Start Reaction Stop Stop Reaction Incubate->Stop Detect Detect Signal (e.g., Radioactivity, Fluorescence) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_mtt_reaction MTT Reaction cluster_measurement Measurement Seed Seed Cells Treat Treat with Inhibitor Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Calculate Viability Read_Absorbance->Analyze_Data MG149_Signaling_Pathways cluster_nucleus Nucleus p53 p53 Gene_Expression Target Gene Expression p53->Gene_Expression NFkB NF-κB NFkB->Gene_Expression KAT5 KAT5 (Tip60) Acetylation Acetylation KAT5->Acetylation KAT8 KAT8 (MOF) KAT8->Acetylation Acetylation->p53 activates Acetylation->NFkB modulates Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest This compound This compound This compound->KAT5 inhibits This compound->KAT8 inhibits

References

Validating MG149 in Primary Cell Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the rigorous validation of chemical probes in relevant biological systems is paramount. This guide provides a comprehensive comparison of MG149, a potent inhibitor of histone acetyltransferases (HATs), with other alternatives for use in primary cell cultures. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate experimental design.

Performance Comparison of Tip60/KAT5 Inhibitors

This compound is a well-characterized inhibitor of the MYST family of HATs, with primary targets being Tip60 (KAT5) and MOF (KAT8). Its efficacy is often compared with other small molecules that target Tip60. Below is a summary of their reported inhibitory concentrations. A direct comparison in primary T cells reveals nuanced dose-dependent effects on regulatory T cell (Treg) induction.

InhibitorTarget(s)IC50 / KiCell Type / Assay ConditionReference
This compound Tip60 (KAT5), MOF (KAT8)IC50: 74 µM (Tip60), 47 µM (MOF)In vitro enzyme assay[1]
KAT8Ki: 39 ± 7.7 μMIn vitro enzyme assay[2]
Tip602.3-fold increase in Foxp3+ cells at 25 µMMurine primary T cell culture[3]
NU9056 Tip60 (KAT5)IC50: < 2 µMIn vitro enzyme assay[4]
Tip601.8-fold increase in Foxp3+ cells at 20 µMMurine primary T cell culture[3]
TH1834 Tip60 (KAT5)-Rationally designed inhibitor[4]
Tip602.6-fold increase in Foxp3+ cells at 25 µMMurine primary T cell culture[3]
Anacardic Acid p300/CBP, PCAF, Tip60-Non-selective inhibitor[5]
C646 p300--[6]
Garcinol p300, Tip60--[5]
Curcumin p300--[5]

Signaling Pathway of Tip60/KAT5

This compound exerts its effects by inhibiting the acetyltransferase activity of Tip60. Tip60 is a crucial regulator of cellular processes such as DNA damage response and apoptosis.[7] Upon DNA double-strand breaks, Tip60 acetylates ATM kinase, leading to its activation and the initiation of downstream repair pathways.[7] Tip60 also directly acetylates p53, promoting the transcription of pro-apoptotic genes.[2] Inhibition of Tip60 by this compound can therefore disrupt these critical cellular functions.

Figure 1. Simplified signaling pathway of Tip60/KAT5 in DNA damage response and apoptosis, and its inhibition by this compound.

Experimental Workflow for Validation in Primary Cells

A systematic approach is essential for validating the effect of this compound in primary cell cultures. The following workflow outlines the key experimental stages, from initial dose-response studies to the confirmation of on-target effects.

Experimental_Workflow start Start: Isolate and Culture Primary Cells dose_response 1. Dose-Response & Viability Assay (e.g., MTT Assay) start->dose_response determine_ic50 Determine IC50 and Optimal Working Concentration dose_response->determine_ic50 treatment 2. Treat Primary Cells with this compound (and Vehicle Control) determine_ic50->treatment protein_extraction 3. Protein Extraction (Histone Extraction) treatment->protein_extraction functional_assay 5. Functional Assays (e.g., Apoptosis, Cell Cycle Analysis) treatment->functional_assay western_blot 4. Western Blot Analysis (e.g., for H4K16ac, Total H4) protein_extraction->western_blot quantification Quantify Changes in Histone Acetylation western_blot->quantification data_analysis Data Analysis and Interpretation quantification->data_analysis functional_assay->data_analysis

Figure 2. A typical experimental workflow for the validation of this compound in primary cell cultures.

Detailed Experimental Protocols

Primary Cell Culture and Treatment with this compound

This protocol provides a general guideline for treating primary cells with this compound. Specific details may need to be optimized based on the primary cell type.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well culture plates

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Cell Seeding:

    • Plate the primary cells in a multi-well plate at a density that will allow them to be in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere and recover for at least 24 hours before treatment.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Prepare a vehicle control containing the same concentration of DMSO as the highest inhibitor concentration.

  • Cell Treatment:

    • Carefully remove the old medium from the cell culture wells.

    • Gently wash the cells with sterile PBS.

    • Add the medium containing the desired concentration of this compound or the vehicle control to each well.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound and to establish a non-toxic working concentration.

Materials:

  • Primary cells cultured in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Treatment:

    • Treat the cells with a range of this compound concentrations as described in the previous protocol. Include untreated and vehicle-only controls.

  • MTT Addition:

    • After the desired incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Western Blot for Histone Acetylation

This protocol is designed to detect changes in histone acetylation levels, a direct downstream target of this compound's activity.

Materials:

  • Treated and control primary cells

  • Histone extraction buffer

  • Laemmli sample buffer

  • SDS-PAGE gels (15% acrylamide (B121943) is recommended for histone separation)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H4K16, anti-total Histone H4)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Histone Extraction:

    • After treatment, wash the cells with ice-cold PBS and harvest.

    • Perform histone extraction using an acid extraction method. Briefly, lyse the cells, isolate the nuclei, and extract histones using 0.2 N HCl.

    • Neutralize the extract and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by mixing 10-20 µg of histone extract with Laemmli sample buffer and boiling for 5 minutes.

    • Separate the proteins on a 15% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature with blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H4K16) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated histone signal to the total histone signal to account for loading differences.

References

A Comparative Analysis of Histone Acetyltransferase Inhibitors: MG149 vs. C646

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used histone acetyltransferase (HAT) inhibitors, MG149 and C646. By examining their mechanisms of action, target selectivity, and functional effects through supporting experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs in the fields of epigenetics, oncology, and inflammation.

Executive Summary

This compound and C646 are both valuable chemical probes used to investigate the roles of histone acetyltransferases in various biological processes. However, they exhibit distinct target profiles. This compound is a potent inhibitor of the MYST family of HATs, specifically Tip60 (KAT5) and MOF (KAT8), with little to no activity against p300/CBP.[1][2][3] In contrast, C646 is a highly selective and potent competitive inhibitor of the p300/CBP HAT family.[4][5][6] This fundamental difference in target selectivity dictates their downstream cellular effects and potential therapeutic applications.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and C646, highlighting their distinct potencies and selectivities.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Assay TypeNotesReference(s)
Tip60 (KAT5)74 µM-Selective and potent inhibitor.[1][7][8]
MOF (KAT8)47 µMScintillation CountingInhibition of human MOF with [14C]Ac-CoA and histone H4 as substrates.[1][7][8]
p300/CBP>200 µM-Little to no inhibitory activity.[1][2][3]
PCAF>200 µM-Little to no inhibitory activity.[1][2]

Table 2: In Vitro Inhibitory Activity of C646

TargetKiIC50Assay TypeNotesReference(s)
p300/CBP400 nM1.6 µMCell-free HAT assayCompetitive inhibitor with respect to acetyl-CoA.[4][5][9][10]
PCAF->100 µM-Demonstrates selectivity for p300/CBP.[4]
GCN5->100 µM-Demonstrates selectivity for p300/CBP.[4]
MOZ->100 µM-Demonstrates selectivity for p300/CBP.[4]

Mechanism of Action and Signaling Pathways

This compound and C646 exert their effects by inhibiting distinct histone acetyltransferases, leading to the modulation of different signaling pathways.

This compound primarily targets Tip60 and MOF, members of the MYST family of HATs.[1][7] Tip60 is a crucial regulator of DNA damage repair and apoptosis through its acetylation of p53.[7] MOF is the primary enzyme responsible for the acetylation of histone H4 at lysine (B10760008) 16 (H4K16ac), a mark associated with active transcription and chromatin decondensation. By inhibiting these enzymes, this compound can impact cellular processes such as the p53 and NF-κB pathways.[7][11]

C646 is a competitive inhibitor of the acetyl-CoA binding site of p300 and CBP.[4][12] These two highly homologous proteins act as transcriptional co-activators for a multitude of transcription factors, including p53, NF-κB, and androgen receptor (AR).[5][11] By preventing the acetylation of histones (primarily H3 and H4) and non-histone proteins, C646 can lead to chromatin condensation and transcriptional repression, ultimately inducing cell cycle arrest, apoptosis, and autophagy.[4][5][13]

MG149_C646_pathways cluster_this compound This compound Pathway cluster_C646 C646 Pathway This compound This compound Tip60_MOF Tip60 / MOF (MYST HATs) This compound->Tip60_MOF inhibits p53_pathway_M p53 Pathway Tip60_MOF->p53_pathway_M activates NFkB_pathway_M NF-κB Pathway Tip60_MOF->NFkB_pathway_M activates DNA_damage DNA Damage Response Tip60_MOF->DNA_damage regulates Gene_transcription_M Gene Transcription Tip60_MOF->Gene_transcription_M activates C646 C646 p300_CBP p300 / CBP (HATs) C646->p300_CBP inhibits Histone_acetylation Histone Acetylation (H3, H4) p300_CBP->Histone_acetylation catalyzes p53_pathway_C p53 Pathway p300_CBP->p53_pathway_C co-activates NFkB_pathway_C NF-κB Pathway p300_CBP->NFkB_pathway_C co-activates AR_pathway Androgen Receptor Pathway p300_CBP->AR_pathway co-activates Gene_transcription_C Gene Transcription Histone_acetylation->Gene_transcription_C promotes

Caption: Signaling pathways modulated by this compound and C646.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experiments frequently used to characterize HAT inhibitors like this compound and C646.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of a specific HAT and its inhibition by a compound.

Materials:

  • Recombinant HAT enzyme (e.g., Tip60, MOF, p300)

  • Histone substrate (e.g., core histones, histone peptides)

  • [¹⁴C]-labeled Acetyl-CoA

  • Inhibitor compound (this compound or C646) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant HAT enzyme, and histone substrate.

  • Add varying concentrations of the inhibitor (this compound or C646) or DMSO (vehicle control) to the reaction mixture.

  • Initiate the reaction by adding [¹⁴C]-labeled Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [¹⁴C]-Acetyl-CoA.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[7]

Western Blot Analysis of Histone Acetylation

This cellular assay determines the effect of an inhibitor on the overall levels of specific histone acetylation marks within cells.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • Inhibitor compound (this compound or C646)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against specific histone modifications (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (for loading control)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the inhibitor or DMSO for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.[9]

experimental_workflow start Start: Cell Culture treatment Treatment with Inhibitor (this compound or C646) or Vehicle (DMSO) start->treatment cell_based_assays Cell-Based Assays treatment->cell_based_assays biochemical_assays Biochemical Assays treatment->biochemical_assays western_blot Western Blot (Histone Acetylation) cell_based_assays->western_blot gene_expression RT-qPCR / RNA-seq (Target Gene Expression) cell_based_assays->gene_expression cell_viability Cell Viability Assay (e.g., MTT, SRB) cell_based_assays->cell_viability data_analysis Data Analysis and Interpretation western_blot->data_analysis gene_expression->data_analysis cell_viability->data_analysis hat_assay In Vitro HAT Assay (IC50 Determination) biochemical_assays->hat_assay hat_assay->data_analysis

References

Independent Verification of MG149's Effect on IL-33 Acetylation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of experimental approaches to independently verify the inhibitory effect of MG149 on the acetylation of Interleukin-33 (IL-33), a key cytokine implicated in allergic inflammation. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of IL-33 regulation and the validation of small molecule inhibitors.

Recent studies have identified this compound as an inhibitor of the histone acetyltransferase KAT8, which mediates the acetylation of IL-33.[1][2] This acetylation is a critical post-translational modification that can influence IL-33's stability and function.[2] Independent verification of this inhibitory effect is crucial for validating these findings and understanding the therapeutic potential of targeting this pathway.

Comparison of Verification Methodologies

The following table outlines two primary methodologies for independently verifying the effect of this compound on IL-33 acetylation: Immunoprecipitation followed by Western Blot, and Mass Spectrometry. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the nature of the data generated.

Methodology Immunoprecipitation (IP) followed by Western Blot (WB) Mass Spectrometry (MS)
Principle IL-33 is isolated from cell lysates using a specific antibody (IP). The captured protein is then separated by size, and the presence of acetylated lysine (B10760008) residues is detected using an antibody that specifically recognizes acetyl-lysine (WB).IL-33 is isolated and digested into smaller peptides. These peptides are then analyzed by a mass spectrometer to identify and quantify those containing acetylated lysine residues with high precision.
Primary Data Output Qualitative or semi-quantitative band intensity on a blot, indicating the relative amount of acetylated IL-33.High-resolution mass spectra identifying specific acetylated lysine residues and providing quantitative data on their abundance.
Key Advantages - Widely accessible and technically less complex.[3] - Relatively lower cost. - Good for initial screening and confirming the presence of acetylation.- High sensitivity and specificity.[3] - Can identify the exact sites of acetylation.[4] - Provides robust quantitative data.[4]
Key Limitations - Semi-quantitative nature can be influenced by antibody affinity and specificity.[5] - Does not identify the specific site of acetylation.- Requires specialized equipment and expertise.[4] - Higher cost per sample. - Data analysis can be complex.
This compound Effect Indication A decrease in the intensity of the acetyl-lysine band in the this compound-treated sample compared to the control.A reduction in the abundance of specific acetylated IL-33 peptides in the this compound-treated sample compared to the control.

Experimental Protocols

Protocol 1: Immunoprecipitation and Western Blot for IL-33 Acetylation

This protocol describes a method to semi-quantitatively assess the effect of this compound on IL-33 acetylation in a cellular context.[5]

1. Cell Culture and Treatment:

  • Culture a suitable cell line known to express IL-33 (e.g., human bronchial epithelial cells).
  • Treat cells with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration.

2. Cell Lysis:

  • Wash cells with cold phosphate-buffered saline (PBS).
  • Lyse the cells in a lysis buffer optimized for immunoprecipitation, supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate) to preserve the acetylation state of proteins.[4][5]
  • Clarify the lysate by centrifugation to remove cellular debris.

3. Immunoprecipitation of IL-33:

  • Pre-clear the cell lysate with protein A/G agarose (B213101) beads.
  • Incubate the pre-cleared lysate with an anti-IL-33 antibody overnight at 4°C with gentle rotation.
  • Add protein A/G agarose beads to capture the antibody-protein complexes.
  • Wash the beads several times with lysis buffer to remove non-specific binding.

4. Western Blot Analysis:

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.
  • Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
  • Block the membrane to prevent non-specific antibody binding.
  • Probe the membrane with a primary antibody specific for acetyl-lysine.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the signal using a chemiluminescent substrate.
  • To confirm equal loading of immunoprecipitated IL-33, the membrane can be stripped and re-probed with an anti-IL-33 antibody.

Protocol 2: Mass Spectrometry for Identification and Quantification of IL-33 Acetylation Sites

This protocol provides a more detailed and quantitative analysis of this compound's effect on specific IL-33 acetylation sites.[4]

1. Sample Preparation:

  • Perform cell culture, treatment with this compound, and cell lysis as described in Protocol 1.
  • Immunoprecipitate IL-33 to enrich the protein of interest.

2. Protein Digestion:

  • Elute the immunoprecipitated IL-33 and perform in-solution or in-gel digestion using an appropriate protease, such as trypsin.[4]

3. Peptide Enrichment (Optional but Recommended):

  • Enrich for acetylated peptides using an antibody that recognizes acetyl-lysine coupled to beads.

4. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Analyze the digested peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
  • The peptides are first separated by liquid chromatography based on their physicochemical properties before entering the mass spectrometer.

5. Data Analysis:

  • Use specialized software to search the acquired mass spectra against a protein database to identify the amino acid sequences of the peptides.
  • Identify and localize the acetylated lysine residues based on the mass shift.
  • Quantify the relative abundance of the acetylated peptides between the this compound-treated and control samples.

Visualizing the Molecular Context and Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the IL-33 signaling pathway and the workflow for verifying this compound's effect.

IL33_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_acetylation Nuclear Regulation IL33 IL-33 ST2 ST2 IL33->ST2 Binding IL1RAcP IL-1RAcP ST2->IL1RAcP Dimerization MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPKs MAPKs (ERK, p38, JNK) TRAF6->MAPKs NFkB NF-κB TRAF6->NFkB Activation Cytokines Pro-inflammatory Cytokines MAPKs->Cytokines Transcription NFkB->Cytokines Transcription IL33_nuc Nuclear IL-33 Acetylated_IL33 Acetylated IL-33 IL33_nuc->Acetylated_IL33 KAT8 KAT8 KAT8->IL33_nuc Acetylation This compound This compound This compound->KAT8 Inhibition

Caption: IL-33 signaling and acetylation pathway.

Verification_Workflow cluster_setup Experimental Setup cluster_method1 Method 1: Western Blot cluster_method2 Method 2: Mass Spectrometry Cells Cell Culture Treatment Treatment: 1. Vehicle (Control) 2. This compound Cells->Treatment Lysis Cell Lysis (with deacetylase inhibitors) Treatment->Lysis IP Immunoprecipitation (Anti-IL-33) Lysis->IP WB SDS-PAGE & Western Blot (Anti-Acetyl-Lysine) IP->WB Digestion In-solution/In-gel Digestion (Trypsin) IP->Digestion Detection Chemiluminescent Detection WB->Detection Analysis1 Compare Band Intensity: Control vs. This compound Detection->Analysis1 LCMS LC-MS/MS Analysis Digestion->LCMS Analysis2 Identify & Quantify Acetylated Peptides LCMS->Analysis2

Caption: Workflow for verifying this compound's effect.

Conclusion

Independent verification is a cornerstone of scientific advancement. To validate the inhibitory effect of this compound on IL-33 acetylation, both immunoprecipitation followed by Western blot and mass spectrometry serve as powerful, complementary approaches. While Western blotting offers a straightforward, accessible method for initial confirmation, mass spectrometry provides a more detailed, quantitative, and definitive analysis of specific acetylation events. The choice of methodology will depend on the specific research question, available resources, and the desired level of detail. By employing these rigorous techniques, researchers can confidently assess the efficacy of this compound and further elucidate the role of IL-33 acetylation in health and disease.

References

MG149: A Comparative Analysis of its Inhibitory Effects on KAT8 Versus Other Lysine Acetyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of MG149 on lysine (B10760008) acetyltransferase 8 (KAT8) relative to other KAT isoforms. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a chemical probe and potential therapeutic agent.

Introduction to this compound

This compound is a synthetic small molecule derived from anacardic acid, a natural product known to possess inhibitory activity against various enzymes.[1][2] this compound has been identified as an inhibitor of the MYST family of lysine acetyltransferases, which includes KAT8 (also known as MOF), KAT5 (Tip60), KAT6A (MOZ), KAT6B (MORF), and KAT7 (HBO1).[1][3] Lysine acetyltransferases are crucial epigenetic regulators that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins, thereby modulating gene expression and other cellular processes.[3][4] Dysregulation of KAT activity is implicated in various diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[2][5]

Comparative Inhibitory Activity of this compound

The selectivity of a chemical inhibitor is a critical parameter for its use as a research tool and for its therapeutic potential. The following table summarizes the available quantitative data on the inhibitory activity of this compound against various KAT isoforms.

KAT IsoformAlternative Name(s)FamilyIC50 (µM)Ki (µM)Notes
KAT8 MOF, MYST1MYST47[2]39 ± 7.7[1]-
KAT5 Tip60MYST74[2]-This compound is also described as a KAT5 inhibitor.[4]
KAT2B PCAFGNAT>200[1][2]-Minimal to no inhibition observed.
KAT3B p300p300/CBP>200[1][2]-Minimal to no inhibition observed.
KAT2A GCN5GNAT--Data not available.
KAT3A CBPp300/CBP--Data not available.
KAT6A MOZ, MYST3MYST--Data not available.
KAT6B MORF, MYST4MYST--Data not available.
KAT7 HBO1, MYST2MYST--Data not available.

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data is compiled from multiple sources and assay conditions may vary.

As the data indicates, this compound exhibits a preference for inhibiting members of the MYST family of KATs, with the most potent activity observed against KAT8.[1][2] However, it is not strictly selective for KAT8 and also demonstrates inhibitory activity against KAT5.[2][4] Its activity against members of the GNAT (KAT2A, KAT2B) and p300/CBP (KAT3A, KAT3B) families is significantly lower, suggesting a degree of selectivity for the MYST family.[1][2]

Experimental Methodologies

The following are detailed protocols for common in vitro assays used to determine the inhibitory activity of compounds like this compound against lysine acetyltransferases.

Radioactive Filter-Binding Histone Acetyltransferase (HAT) Assay

This assay measures the incorporation of a radiolabeled acetyl group from [³H]-acetyl-CoA onto a histone peptide substrate.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_capture Capture & Wash cluster_detection Detection reagents Prepare Assay Buffer, Enzyme, Substrate, and [3H]-Acetyl-CoA mix Combine Enzyme, Inhibitor (this compound), and Substrates reagents->mix Add to plate incubate Incubate at 30°C mix->incubate Time-dependent spot Spot Reaction onto P81 Phosphocellulose Paper incubate->spot Stop reaction wash Wash Paper to Remove Unincorporated [3H]-Acetyl-CoA spot->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation

Workflow for a radioactive filter-binding HAT assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA.

    • Enzyme: Recombinant human KAT8 (or other KAT isoform) diluted in assay buffer to the desired final concentration (e.g., 20 nM).

    • Histone Substrate: H4 peptide (amino acids 1-20) at a stock concentration of 10 mg/mL.

    • Radiolabeled Cofactor: [³H]-acetyl-CoA (specific activity 2-5 Ci/mmol) diluted in water.

    • Inhibitor: this compound dissolved in DMSO to create a stock solution (e.g., 10 mM) and serially diluted.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 5 µL of serially diluted this compound or DMSO (vehicle control).

    • Add 20 µL of the KAT enzyme solution.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding a 25 µL mix of the histone H4 peptide (final concentration 1 mg/mL) and [³H]-acetyl-CoA (final concentration 1 µM).

  • Reaction Incubation:

    • Incubate the plate at 30°C for 30 minutes.

  • Stopping the Reaction and Capture:

    • Spot 45 µL of the reaction mixture onto P81 phosphocellulose filter paper.

    • Immediately immerse the filter paper in a wash buffer (50 mM sodium bicarbonate, pH 9.0) and wash three times for 5 minutes each to remove unincorporated [³H]-acetyl-CoA.

  • Detection:

    • Dry the filter paper.

    • Place the dried filter paper into a scintillation vial, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Caliper LabChip® Mobility Shift Assay

This is a microfluidics-based assay that separates a fluorescently labeled peptide substrate from its acetylated product based on changes in their electrophoretic mobility.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_separation Microfluidic Separation cluster_detection Detection reagents Prepare Assay Buffer, Enzyme, Fluorescent Peptide, Acetyl-CoA mix Combine Enzyme, Inhibitor (this compound), and Substrates in a Microplate reagents->mix Add to plate incubate Incubate at Room Temperature mix->incubate Time-dependent load Load Sample onto LabChip® incubate->load Stop reaction (optional) separate Separate Substrate and Product by Electrophoresis load->separate detect Detect Fluorescence of Substrate and Product Peaks separate->detect

Workflow for a Caliper LabChip® mobility shift HAT assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • Enzyme: Recombinant human KAT8 (or other KAT isoform) diluted in assay buffer.

    • Fluorescent Substrate: A suitable peptide substrate (e.g., derived from histone H3 or H4) labeled with a fluorescent dye (e.g., 5-FAM).

    • Cofactor: Acetyl-CoA.

    • Inhibitor: this compound dissolved and serially diluted in DMSO.

    • Stop Solution: 100 mM HEPES (pH 7.5), 0.015% Brij-35, 50 mM EDTA.

  • Reaction Setup (in a 384-well plate):

    • Add 1 µL of serially diluted this compound or DMSO to the wells.

    • Add 10 µL of the KAT enzyme solution (e.g., 2X final concentration).

    • Initiate the reaction by adding 10 µL of a substrate mix containing the fluorescent peptide (e.g., 2X final concentration, 2 µM) and acetyl-CoA (e.g., 2X final concentration, 20 µM).

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction:

    • Add 20 µL of stop solution to each well.

  • Data Acquisition:

    • Place the plate in a Caliper LabChip® EZ Reader (or similar instrument).

    • The instrument will aspirate a small volume from each well, separate the substrate and product on the microfluidic chip, and detect the fluorescence of each peak.

  • Data Analysis:

    • The instrument software calculates the percentage of substrate conversion to product.

    • Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Signaling Pathway: this compound's Role in Modulating IL-33-Mediated Inflammation

Recent studies have elucidated a role for KAT8 in the regulation of the pro-inflammatory cytokine Interleukin-33 (IL-33), a key mediator in allergic asthma.[5][6] KAT8 acetylates IL-33, which reduces its polyubiquitination and subsequent proteasomal degradation, thereby increasing its stability and pro-inflammatory signaling.[5] this compound, by inhibiting KAT8, can disrupt this pathway.

Signaling Pathway Diagram:

G cluster_inhibitor Inhibitor Action cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects This compound This compound KAT8 KAT8 This compound->KAT8 inhibits Acetylated_IL33 Acetylated IL-33 KAT8->Acetylated_IL33 acetylates IL33 IL-33 IL33->Acetylated_IL33 Ubiquitination Polyubiquitination Acetylated_IL33->Ubiquitination reduces Stable_IL33 Stable IL-33 Acetylated_IL33->Stable_IL33 leads to Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->IL33 degrades Inflammation Allergic Airway Inflammation Stable_IL33->Inflammation promotes

This compound inhibits KAT8-mediated IL-33 acetylation and inflammation.

This pathway highlights how this compound can exert anti-inflammatory effects by preventing the KAT8-mediated stabilization of IL-33, leading to its degradation and a subsequent reduction in allergic airway inflammation.[5] This provides a mechanistic basis for the potential therapeutic application of KAT8 inhibitors in diseases like asthma.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the MYST family of lysine acetyltransferases. While it demonstrates the highest potency against KAT8, its inhibitory activity against KAT5 necessitates careful interpretation of experimental results. The lack of comprehensive data against a broader panel of KAT isoforms highlights the need for further characterization to fully understand its selectivity profile. The detailed experimental protocols and the elucidated signaling pathway provided in this guide offer a framework for researchers to effectively utilize and evaluate this compound in their studies of epigenetic regulation and drug discovery.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of MG149, a Dual Tip60/MOF Histone Acetyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of MG149, a potent inhibitor of the histone acetyltransferases (HATs) Tip60 (KAT5) and MOF (KAT8).[1] The information presented herein is intended to support researchers and drug development professionals in evaluating the therapeutic potential of this compound and its standing relative to other HAT inhibitors.

In Vitro Effects of this compound

This compound has demonstrated significant activity in various in vitro models, primarily through its inhibition of the MYST family of histone acetyltransferases.

Enzymatic Inhibition

This compound is a potent dual inhibitor of Tip60 and MOF, with a lesser effect on other HATs like PCAF and p300.[2]

TargetIC50 (μM)Alternative InhibitorAlternative Inhibitor IC50 (μM)
Tip60 (KAT5)74[1]--
MOF (KAT8)47[1]Compound 19Low-micromolar
Compound 34Low-micromolar
PCAF>200[2]Anacardic Acid~5
p300>200[2]L0021.98
A-4850.0098
Anticancer Activity

This compound has shown promising anticancer effects across different cancer cell lines. In anaplastic thyroid cancer (ATC) cells (CAL-62 and 8505C), this compound has been shown to:

  • Inhibit cell proliferation[3]

  • Increase apoptosis[3]

  • Suppress cell migration and invasion[3]

  • Inhibit the epithelial-mesenchymal transition (EMT)[3]

Furthermore, in hepatocellular carcinoma (HCC) cells, this compound exhibits a synergistic anticancer effect when combined with the multi-kinase inhibitor sorafenib (B1663141).[4][5] This combination leads to a significant reduction in cell viability and induces apoptotic cell death.[4]

In Vivo Effects of this compound

Preclinical in vivo studies have corroborated the in vitro anticancer and anti-inflammatory effects of this compound.

Anticancer Efficacy

In xenograft models of anaplastic thyroid cancer, this compound demonstrated the ability to:

  • Inhibit tumor growth[3]

  • Reduce lung metastasis[3]

  • Enhance the sensitivity of tumors to cisplatin[3]

Anti-inflammatory Activity

In a mouse model of allergic asthma, administration of this compound was found to:

  • Significantly reduce airway hyperresponsiveness[6]

  • Decrease inflammatory cell infiltration in the lungs[6]

  • Reduce mucus secretion[6]

  • Alleviate collagen deposition around the airways[6]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its effects by inhibiting the acetyltransferase activity of Tip60 and MOF, which in turn affects downstream signaling pathways involved in cancer progression and inflammation. One key mechanism is the suppression of KAT5-mediated c-Myc acetylation, leading to reduced c-Myc stabilization and subsequent inhibition of cancer cell growth and metastasis.[3]

MG149_Signaling_Pathway This compound This compound Tip60_MOF Tip60 (KAT5) / MOF (KAT8) (Histone Acetyltransferases) This compound->Tip60_MOF Inhibits Acetylation Acetylation Tip60_MOF->Acetylation cMyc c-Myc cMyc_stabilization c-Myc Stabilization cMyc->cMyc_stabilization Acetylation->cMyc Targets Cancer_Progression Cancer Progression (Proliferation, Metastasis) cMyc_stabilization->Cancer_Progression

Caption: this compound inhibits Tip60/MOF, preventing c-Myc acetylation and stabilization, thus halting cancer progression.

Experimental Workflow: In Vitro Cancer Cell Line Testing

A typical workflow to assess the in vitro effects of this compound on cancer cells involves a series of assays to measure proliferation, apoptosis, migration, and invasion.

in_vitro_workflow cluster_setup Cell Culture & Treatment cluster_assays Functional Assays cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines (e.g., CAL-62, 8505C) treatment Treat with this compound (various concentrations) cell_culture->treatment proliferation Proliferation Assay (e.g., CCK-8) treatment->proliferation apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis migration Migration Assay (e.g., Wound Healing) treatment->migration invasion Invasion Assay (e.g., Transwell) treatment->invasion data_analysis Quantify Effects & Determine IC50 proliferation->data_analysis apoptosis->data_analysis migration->data_analysis invasion->data_analysis

Caption: Workflow for evaluating the in vitro anticancer effects of this compound.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Tip60 and MOF.

Materials:

  • Recombinant human Tip60 and MOF enzymes

  • Histone H4 peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA), [14C]-labeled

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the HAT enzyme, histone H4 peptide, and varying concentrations of this compound in the assay buffer.

  • Initiate the reaction by adding [14C]-labeled Acetyl-CoA.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an acid (e.g., acetic acid).

  • Spot the reaction mixture onto P81 phosphocellulose paper.

  • Wash the paper to remove unincorporated [14C]Acetyl-CoA.

  • Measure the amount of incorporated [14C]acetate using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

In Vivo Mouse Model of Allergic Asthma

Objective: To evaluate the anti-inflammatory effects of this compound in a house dust mite (HDM)-induced allergic asthma model.

Materials:

  • C57BL/6 mice

  • House dust mite (HDM) extract

  • This compound

  • Vehicle control (e.g., DMSO, PEG300, Tween80, ddH2O mixture)

  • Equipment for intratracheal administration

  • Plethysmograph for measuring airway hyperresponsiveness

  • Materials for bronchoalveolar lavage (BAL) and histology

Procedure:

  • Sensitize mice with intratracheal administration of HDM extract on day 0.

  • From day 7 to day 11, challenge the mice daily with intratracheal HDM extract.

  • Administer this compound or vehicle control to the mice (e.g., intraperitoneally) one hour before each HDM challenge.

  • 24 hours after the final challenge, assess airway hyperresponsiveness to methacholine (B1211447) using a plethysmograph.

  • Perform bronchoalveolar lavage (BAL) to collect fluid for inflammatory cell counting.

  • Collect lung tissue for histological analysis (e.g., H&E staining for inflammation and PAS staining for mucus production).

  • Analyze the data to compare the effects of this compound treatment with the vehicle control group.

References

Safety Operating Guide

Navigating the Disposal of MG149: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

At the forefront of any chemical disposal plan is consultation with your institution's Environmental Health and Safety (EHS) department. EHS professionals are equipped with the knowledge of local, state, and federal regulations and can provide specific guidance tailored to your facility's protocols.

Essential Steps for MG149 Disposal

The following procedural steps are based on general best practices for the disposal of laboratory chemicals and should be adapted in consultation with your institution's EHS office.

  • Waste Identification and Classification: The first step is to classify this compound as a hazardous waste.[6][7] Given its nature as a bioactive organic compound, it should be treated as a chemical waste. All containers holding this compound waste must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound (2-[2-(4-heptylphenyl)ethyl]-6-hydroxy-benzoic acid)".[3][7]

  • Proper Waste Containment: Use a designated, leak-proof container that is compatible with this compound and any solvents used. The container must be kept securely closed except when adding waste. If the original container is used, ensure the label is not defaced. For waste solutions, it is crucial to know the solvent used (e.g., DMSO, ethanol) as this will affect the disposal route.

  • Segregation of Waste: Do not mix this compound waste with other, incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate. Solid waste, such as contaminated personal protective equipment (PPE), should be collected separately from liquid waste.

  • Accumulation and Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[8] This area should be under the control of the laboratory personnel and away from sources of ignition or extreme heat.[9][10]

  • Request for Pickup: Once the waste container is full or is no longer needed, follow your institution's procedures to request a hazardous waste pickup from the EHS department.[11] Do not pour this compound waste down the drain or dispose of it in the regular trash.[6]

Key Data for Handling and Disposal

The following table summarizes key quantitative data for this compound, which is essential for safe handling and for providing accurate information to EHS personnel.

PropertyValueSource
Molecular Formula C₂₂H₂₈O₃[3]
Molecular Weight 340.5 g/mol [3]
IC₅₀ for Tip60 74 µM[1][2][3][5]
IC₅₀ for MOF 47 µM[1][2][3][5]
Solubility in DMSO 30 mg/mL[3]
Solubility in Ethanol 30 mg/mL[3]
Storage (Powder) -20°C for 3 years[1]
Storage (In Solvent) -80°C for 1 year[1]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.

MG149_Disposal_Workflow cluster_LabOperations Laboratory Operations cluster_WasteHandling Waste Handling & Accumulation cluster_DisposalProcess Institutional Disposal Process A This compound Waste Generation (e.g., unused solution, contaminated labware) B Identify and Classify as Hazardous Chemical Waste A->B Step 1 C Select Compatible, Labeled Waste Container B->C Step 2 D Segregate from Incompatible Waste Streams C->D Step 3 E Store in Designated Satellite Accumulation Area D->E Step 4 G Request Hazardous Waste Pickup E->G Step 5 F Consult Institutional EHS for Specific Guidance F->G Mandatory Consultation H EHS Collects and Manages Final Disposal G->H Final Step

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always adhere to the specific protocols and regulations established by your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling MG149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the histone acetyltransferase (HAT) inhibitor, MG149 (CAS 1243583-85-8). Given the conflicting information in available Safety Data Sheets (SDS), with some classifying the compound as non-hazardous while others warn of potential irritation and harm, a cautious approach is paramount.[1][2] The toxicological properties of this compound are not fully known.[2] Therefore, it is prudent to treat this compound as a potentially hazardous substance and adhere to stringent safety protocols.[3]

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Notes
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glassesInspect packaging for any signs of damage or leakage.
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash goggles- Respiratory protection (N95 or higher)All handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[2]
Solubilizing and Diluting - Nitrile gloves- Lab coat- Chemical splash gogglesPerform in a well-ventilated area, preferably a chemical fume hood.
Cell Culture and In Vitro Assays - Nitrile gloves- Lab coat- Safety glassesStandard sterile cell culture techniques should be followed.
Spill Cleanup - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash goggles- Respiratory protection (as needed)Refer to the spill response plan for detailed procedures.
Waste Disposal - Nitrile gloves- Lab coat- Safety glassesHandle all waste as potentially hazardous.

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the packaging for any damage. If the container is compromised, do not open it and consult your institution's environmental health and safety (EHS) office.

  • Storage: this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[3] Keep the container tightly sealed in a dry place.

Preparation of Stock Solutions
  • Solubility: this compound is soluble in organic solvents such as DMSO, ethanol, and DMF at approximately 30 mg/mL.[3] It is sparingly soluble in aqueous buffers.[3]

  • Procedure for Aqueous Solutions: To prepare an aqueous solution, first dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and then dilute with the aqueous buffer of choice.[3] Aqueous solutions are not recommended for storage for more than one day.[3]

  • Safety: All preparations should be carried out in a chemical fume hood. Wear appropriate PPE as outlined in the table above.

Experimental Use
  • Cell Culture: When adding this compound to cell cultures, use appropriate sterile techniques within a biological safety cabinet.

  • Documentation: Maintain accurate records of the amount of this compound used and its final concentration in all experiments.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and potential health risks.

Waste Segregation and Collection
  • Solid Waste: All disposable labware that has come into contact with this compound (e.g., pipette tips, tubes, gloves, bench paper) should be considered contaminated and collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Chemical Waste," "Cytotoxic Waste").

  • Storage of Waste: Store hazardous waste in a designated, secure area away from general lab traffic until it can be collected by your institution's EHS department.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical and potentially cytotoxic waste. Contact your EHS office for specific guidance on waste pickup and disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

MG149_Workflow This compound Safe Handling and Disposal Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Management Receive Receive Shipment Inspect Inspect Package Receive->Inspect Store Store at -20°C Inspect->Store No Damage Weigh Weigh Solid in Fume Hood Store->Weigh Dissolve Prepare Stock Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment SolidWaste Contaminated Solid Waste Experiment->SolidWaste LiquidWaste Waste Solutions Experiment->LiquidWaste SharpsWaste Contaminated Sharps Experiment->SharpsWaste CollectWaste Collect in Labeled Hazardous Waste Containers SolidWaste->CollectWaste LiquidWaste->CollectWaste SharpsWaste->CollectWaste Dispose Dispose via EHS CollectWaste->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.